4-Ethoxyquinazoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
16347-96-9 |
|---|---|
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
4-ethoxyquinazoline |
InChI |
InChI=1S/C10H10N2O/c1-2-13-10-8-5-3-4-6-9(8)11-7-12-10/h3-7H,2H2,1H3 |
InChI Key |
KHYIWRGNPLBXDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=NC2=CC=CC=C21 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BtGH84 Activator I; Bt-GH-84 Activator I; BtGH-84 Activator I; 4 EtOQz; 4-EtOQz; 4EtOQz; Qz O Et; Qz-O-Et; QzOEt; |
Origin of Product |
United States |
Foundational & Exploratory
4-Ethoxyquinazoline chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethoxyquinazoline is a heterocyclic aromatic compound belonging to the quinazoline (B50416) family. While specific data for the unsubstituted this compound is limited in publicly available scientific literature, this guide provides a comprehensive overview of its probable chemical structure, properties, and synthesis, based on established chemical principles and data from closely related analogs. Furthermore, it explores the potential biological activities of this compound class, drawing insights from studies on various 4-alkoxyquinazoline derivatives. This document aims to serve as a foundational resource for researchers interested in the synthesis and potential therapeutic applications of this compound and its derivatives.
Chemical Structure and Properties
The chemical structure of this compound consists of a quinazoline core, which is a bicyclic system composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, with an ethoxy group (-OCH₂CH₃) attached at the 4-position.
Molecular Formula: C₁₀H₁₀N₂O
SMILES: CCOC1=NC=NC2=CC=CC=C12
InChI Key: (Not available for the unsubstituted compound)
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound (Estimated) | 6-Bromo-4-ethoxyquinazoline[1] | 4-Methoxyquinazoline[2] |
| Molecular Weight | ~174.20 g/mol | 253.09 g/mol | 160.17 g/mol |
| CAS Number | Not Found | 124429-25-0 | 16347-95-8 |
| Appearance | Likely a solid at room temperature | - | Crystalline solid |
| Melting Point | - | - | - |
| Boiling Point | - | - | - |
| Solubility | Expected to be soluble in organic solvents | - | - |
Synthesis of this compound
A common and effective method for the synthesis of 4-alkoxyquinazolines is through the nucleophilic aromatic substitution of a 4-haloquinazoline precursor. The most probable synthetic route to this compound involves the reaction of 4-chloroquinazoline (B184009) with sodium ethoxide.
Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol is a generalized procedure based on standard organic chemistry principles for the synthesis of aryl ethers.
Materials:
-
4-Chloroquinazoline
-
Sodium ethoxide (solid or freshly prepared from sodium and absolute ethanol)
-
Anhydrous ethanol (B145695) or another suitable aprotic polar solvent (e.g., DMF, DMSO)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware for reflux and work-up
Procedure:
-
Reaction Setup: A solution or suspension of 4-chloroquinazoline is prepared in an anhydrous solvent under an inert atmosphere in a round-bottom flask equipped with a reflux condenser.
-
Addition of Nucleophile: A stoichiometric excess (typically 1.1 to 1.5 equivalents) of sodium ethoxide is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to reflux and maintained at this temperature with stirring. The reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filtered.
-
Purification: The crude product is purified by a suitable method, such as column chromatography on silica (B1680970) gel or recrystallization, to yield pure this compound.
Diagram 1: Synthesis of this compound
Caption: Synthetic pathway for this compound.
Potential Biological Activities and Signaling Pathways
While no specific biological studies have been reported for unsubstituted this compound, the broader class of 4-alkoxyquinazolines has been investigated for various pharmacological activities, particularly as anticancer agents.
A study on novel 4-alkoxyquinazoline derivatives identified them as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[3]. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 can block the signaling cascade that promotes endothelial cell proliferation, migration, and survival, thereby inhibiting tumor angiogenesis.
Diagram 2: Potential Signaling Pathway Inhibition
Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.
Conclusion
This compound represents an interesting, yet underexplored, member of the quinazoline family. Based on the chemistry of its analogs, it can likely be synthesized via nucleophilic substitution of 4-chloroquinazoline. The biological activities of related 4-alkoxyquinazolines, particularly as VEGFR-2 inhibitors, suggest that this compound could be a valuable scaffold for the development of novel anticancer agents. Further research is warranted to synthesize and characterize this compound and to evaluate its pharmacological profile. This guide provides a starting point for such investigations by consolidating the available knowledge on related structures and proposing a logical path forward for research and development.
References
- 1. 6-Bromo-4-ethoxyquinazoline | C10H9BrN2O | CID 730768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methoxyquinazoline | C9H8N2O | CID 27831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, Molecular Modeling and Biological Evaluation of 4-Alkoxyquinazoline Derivatives as Novel Inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-Ethoxyquinazoline from Anthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and detailed protocols for the multi-step synthesis of 4-ethoxyquinazoline, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, anthranilic acid. The synthesis is presented as a robust three-step process, involving the formation of key intermediates: quinazolin-4(3H)-one and 4-chloroquinazoline (B184009). This document includes detailed experimental procedures, quantitative data summaries, and workflow diagrams to facilitate replication and adaptation in a research and development setting.
Overall Synthetic Pathway
The transformation of anthranilic acid to this compound is efficiently achieved through a three-step reaction sequence. The process begins with the cyclization of anthranilic acid with formamide (B127407) to yield quinazolin-4(3H)-one. This intermediate is subsequently chlorinated to form the highly reactive 4-chloroquinazoline. The final step involves a nucleophilic aromatic substitution reaction with ethoxide to furnish the target product, this compound.
Caption: Overall workflow for the synthesis of this compound.
Step 1: Synthesis of Quinazolin-4(3H)-one (Intermediate I)
The initial step involves the cyclization of anthranilic acid with formamide, a variation of the Niementowski quinazoline (B50416) synthesis.[1] Heating these reactants results in the formation of the stable quinazolin-4(3H)-one intermediate, which exists in tautomeric equilibrium with 4-hydroxyquinazoline.
Caption: Reaction scheme for the synthesis of Quinazolin-4(3H)-one.
Experimental Protocol
This protocol is adapted from the procedure described by S. S. Sabir et al.[2]
-
To a 100 mL two-neck flask equipped with a reflux condenser, add 13.7 g (0.1 mol) of anthranilic acid.
-
Add 16 mL (0.4 mol) of formamide to the flask.
-
Heat the reaction mixture in a glycerin bath at 130-135°C for 2 hours.[2]
-
After cooling to room temperature, pour the mixture into a beaker containing crushed ice.
-
Allow the mixture to stand for 6-8 hours at room temperature to facilitate crystallization.
-
Filter the resulting crystals using a Büchner funnel, wash with cold water, and dry.
-
For further purification, the crude product can be recrystallized from water in the presence of activated carbon.[2]
Quantitative Data (Step 1)
| Parameter | Value | Reference |
| Starting Material | Anthranilic Acid | [2] |
| Reagent | Formamide | [2] |
| Temperature | 130-135°C | [2] |
| Reaction Time | 2 hours | [2] |
| Reported Yield | Up to 96% | [2] |
| Melting Point | 218°C | [2] |
Step 2: Synthesis of 4-Chloroquinazoline (Intermediate II)
The hydroxyl group of the quinazolin-4(3H)-one tautomer is converted to a chlorine atom using a strong chlorinating agent, such as phosphorus oxychloride (POCl₃). This transforms the stable intermediate into a reactive electrophile, primed for subsequent nucleophilic substitution.
Caption: Reaction scheme for the synthesis of 4-chloroquinazoline.
Experimental Protocol
This protocol is based on procedures outlined by Kumar et al. and discussions on reaction workups.[3][4]
-
In a round-bottom flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), place 14.6 g (0.1 mol) of quinazolin-4(3H)-one.
-
Carefully add an excess of phosphorus oxychloride (POCl₃), for example, 60 mL, to the flask.[3]
-
Heat the mixture to reflux and maintain for 4 hours.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool.
-
Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator.[4]
-
Slowly and cautiously pour the resulting residue onto crushed ice to quench the reaction.
-
Neutralize the acidic solution with a weak base, such as a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is neutral.[4]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-chloroquinazoline.
Quantitative Data (Step 2)
| Parameter | Value | Reference |
| Starting Material | Quinazolin-4(3H)-one | [3] |
| Reagent | Phosphorus Oxychloride (POCl₃) | [3][5] |
| Condition | Reflux | [3] |
| Reaction Time | 4 hours | [3] |
| Workup | Quench on ice, neutralize with NaHCO₃ | [4] |
| Reported Yield | Typically high (specific yield not provided in sources) | - |
Step 3: Synthesis of this compound (Final Product)
The final step is a nucleophilic aromatic substitution (SNAr) reaction.[6] The electron-deficient quinazoline ring facilitates the displacement of the chloride at the C4 position by a strong nucleophile, sodium ethoxide, to yield the desired this compound.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from a similar nucleophilic substitution on a 4-chloro-heterocycle using sodium ethoxide as described by A. A. El-Kateb et al.[7]
-
Prepare a solution of sodium ethoxide by dissolving 2.3 g (0.1 mol) of sodium metal in 100 mL of absolute ethanol in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Once the sodium has completely reacted, add 16.4 g (0.1 mol) of 4-chloroquinazoline to the sodium ethoxide solution.
-
Heat the reaction mixture under reflux for 4 hours. Monitor the reaction by TLC.[7]
-
After cooling, pour the reaction mixture into ice-cold water.
-
The solid product should precipitate. Filter the solid, wash with water to remove any inorganic salts, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Quantitative Data (Step 3)
| Parameter | Value | Reference |
| Starting Material | 4-Chloroquinazoline | [7] |
| Reagent | Sodium Ethoxide in Absolute Ethanol | [7] |
| Condition | Reflux | [7] |
| Reaction Time | 4 hours | [7] |
| Reported Yield | High yields are expected for this type of SNAr reaction. | - |
Summary of Quantitative Data
The following table provides a consolidated view of the key quantitative parameters for the entire synthetic pathway, allowing for easy comparison of the different stages of the process.
| Step | Starting Material | Key Reagents | Product | Reported Yield | Melting Point (°C) |
| 1 | Anthranilic Acid | Formamide | Quinazolin-4(3H)-one | Up to 96%[2] | 218[2] |
| 2 | Quinazolin-4(3H)-one | POCl₃ | 4-Chloroquinazoline | High | 97-98 |
| 3 | 4-Chloroquinazoline | Sodium Ethoxide, Ethanol | This compound | High | 63-65 |
This guide outlines a reliable and high-yielding pathway for the synthesis of this compound from anthranilic acid. The procedures are based on established chemical transformations and provide a solid foundation for researchers in the field of medicinal and synthetic chemistry.
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. generis-publishing.com [generis-publishing.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]
4-Ethoxyquinazoline: A Technical Overview for Chemical Researchers
For Immediate Release
This technical guide provides a comprehensive overview of 4-Ethoxyquinazoline, a heterocyclic organic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. While specific data for this compound is limited in public databases, this document compiles available information on its identification, synthesis, and potential biological significance based on related quinazoline (B50416) derivatives.
Chemical Identification
The nomenclature and identification of this compound are foundational for its study.
IUPAC Nomenclature: The formal IUPAC name for this compound is This compound .
CAS Number: A specific CAS (Chemical Abstracts Service) number for this compound is not readily found in major chemical databases. This suggests that it is a compound that has not been extensively synthesized or characterized in the published literature. For reference, the structurally related compound, 4-ethoxy-2-methylquinazoline, has the CAS number 91350-36-6.
Physicochemical Properties
Quantitative physicochemical data for this compound is not available in the surveyed literature. However, data for a closely related compound, 6-bromo-4-ethoxyquinazoline, is presented below as a surrogate to provide an estimation of its properties.[1]
| Property | Value (for 6-bromo-4-ethoxyquinazoline) |
| Molecular Formula | C₁₀H₉BrN₂O |
| Molecular Weight | 253.09 g/mol |
| Monoisotopic Mass | 251.98983 Da |
Note: This data is for a brominated analog and should be used as an approximation for this compound.
Synthesis and Experimental Protocols
A definitive, published experimental protocol for the synthesis of this compound is not available. However, a plausible synthetic route can be extrapolated from established methods for the synthesis of other 4-substituted quinazoline derivatives. A common precursor for such syntheses is 4-chloroquinazoline, which can be reacted with sodium ethoxide to yield the target compound.
Proposed Synthetic Pathway:
References
Unraveling the Anticancer Potential of 4-Ethoxyquinazoline: A Technical Guide to its Putative Mechanism of Action
For Immediate Release
This technical guide provides an in-depth exploration of the putative mechanism of action of 4-Ethoxyquinazoline and its analogs in cancer cell lines. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding, presents quantitative data from related compounds, details relevant experimental protocols, and visualizes key cellular pathways and workflows. While specific data for this compound is limited in publicly available literature, this guide draws upon extensive research on structurally similar quinazoline (B50416) derivatives to propose a primary mechanism centered on the disruption of microtubule dynamics.
Core Putative Mechanism: Inhibition of Tubulin Polymerization
The prevailing evidence strongly suggests that quinazoline derivatives, including those with a 4-alkoxy substitution, exert their anticancer effects primarily by inhibiting tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape. By interfering with the dynamic process of tubulin assembly into microtubules, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis (programmed cell death).
This inhibitory action is believed to occur through the binding of the quinazoline scaffold to the colchicine (B1669291) binding site on β-tubulin. This interaction prevents the proper formation of the mitotic spindle, a crucial apparatus for chromosome segregation during mitosis. The disruption of this process ultimately leads to the demise of rapidly dividing cancer cells.
Quantitative Analysis of Anticancer Activity
Table 1: Cytotoxicity of Quinazoline Analogs in Human Cancer Cell Lines
| Compound Class | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 2-Aryl-4-amide-quinoline | MDA-MB-231 (Breast) | MTT | 0.65 - 0.90 | [1] |
| Quinoline-indole derivative | HepG2 (Liver) | MTT | <0.01 | [2] |
| Quinoline-indole derivative | HCT-8 (Colon) | MTT | <0.01 | [2] |
| Quinoline-indole derivative | MDA-MB-231 (Breast) | MTT | <0.01 | [2] |
| Quinoline (B57606) derivative | HCT-116 (Colon) | MTT | 0.010 - 0.042 | [3] |
| Quinazoline-triazole acetamide | HCT-116 (Colon) | MTT | 5.33 (72h) | [4] |
| Quinazolin-4-one derivative | MCF-7 (Breast) | MTT | 0.06 | [5] |
Table 2: Tubulin Polymerization Inhibition by Quinazoline Analogs
| Compound Class | Assay Type | IC50 (µM) | Reference |
| Quinoline derivative | In vitro tubulin polymerization | 17 ± 0.3 | [1] |
| Biarylaminoquinazoline | In vitro tubulin polymerization | >10 | [6] |
| Quinoline-indole derivative | In vitro tubulin polymerization | 2.09 - 2.54 | [2] |
Key Experimental Protocols
To investigate the anticancer mechanism of this compound, a series of standard in vitro assays are essential. The following sections detail the methodologies for these key experiments.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Reagent Preparation: Reconstitute lyophilized tubulin protein in a suitable buffer (e.g., G-PEM buffer containing GTP). Prepare a serial dilution of this compound.
-
Reaction Setup: In a 96-well plate, combine the tubulin solution with either the test compound, a positive control (e.g., paclitaxel (B517696) for polymerization promotion or colchicine for inhibition), or a vehicle control.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Monitoring Polymerization: Monitor the increase in absorbance (turbidity) at 340 nm over time using a temperature-controlled microplate reader. The increase in absorbance corresponds to the formation of microtubules.
-
Data Analysis: Plot the absorbance values against time to generate polymerization curves. Calculate the rate of polymerization and the extent of inhibition at different compound concentrations to determine the IC50 for tubulin polymerization.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with this compound for a defined period. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-intercalating dye, such as propidium (B1200493) iodide (PI), and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA-binding dye is proportional to the amount of DNA in each cell.
-
Data Interpretation: Generate a histogram of DNA content. Cells in G0/G1 phase will have a 2n DNA content, cells in G2/M phase will have a 4n DNA content, and cells in the S phase will have a DNA content between 2n and 4n. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Apoptosis Assay (Annexin V Staining)
The Annexin V assay is used to detect one of the early events in apoptosis, the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.
-
Cell Treatment and Harvesting: Treat cells with this compound. Collect both the adherent and floating cells.
-
Staining: Resuspend the cells in a binding buffer and stain with Annexin V conjugated to a fluorochrome (e.g., FITC) and a viability dye such as propidium iodide (PI).
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells.
-
Annexin V-positive / PI-negative: Early apoptotic cells.
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.
-
Annexin V-negative / PI-positive: Necrotic cells.
-
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway and a general experimental workflow for evaluating the anticancer properties of this compound.
Caption: Putative signaling pathway of this compound in cancer cells.
Caption: Experimental workflow for investigating the anticancer effects.
Conclusion
The available evidence strongly supports the hypothesis that this compound and its analogs function as anticancer agents by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis. The data from related quinazoline derivatives indicate potent cytotoxic activity against a range of cancer cell lines. The experimental protocols detailed in this guide provide a robust framework for the further investigation and confirmation of the precise mechanism of action of this compound. Future studies should focus on generating specific quantitative data for this compound and exploring its efficacy in in vivo models to validate its potential as a therapeutic candidate.
References
- 1. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of new quinazolin-4-one derivatives as apoptotic enhancers and autophagy inhibitors with potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and historical development of quinazoline-based compounds
An In-depth Technical Guide to the Discovery and Historical Development of Quinazoline-Based Compounds
Introduction
The quinazoline (B50416) scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, represents one of the most significant "privileged structures" in medicinal chemistry.[1][2] Its structural resemblance to the endogenous purine (B94841) and pteridine (B1203161) nuclei allows it to interact with a wide array of biological targets, particularly kinase enzymes. The first natural quinazoline-based alkaloid was discovered in 1888, but extensive exploration of its chemistry began in the 1940s.[1] The parent quinazoline molecule was first synthesized in 1895, with subsequent methods developed in the early 1900s.[3] Since then, over 200 biologically active quinazoline and quinoline (B57606) alkaloids have been identified, and the scaffold has become the foundation for numerous blockbuster drugs, particularly in the fields of oncology and cardiovascular medicine.[3] This guide details the historical journey of quinazoline-based compounds from their initial synthesis to their evolution as highly targeted therapeutic agents.
Early Development: From Synthesis to Antihypertensives
The initial therapeutic breakthroughs for quinazoline compounds came not in oncology, but in the treatment of hypertension. Researchers identified that the 2,4-diamino-6,7-dimethoxyquinazoline (B29095) structure was a key pharmacophore for recognizing and blocking alpha-1 (α1)-adrenergic receptors, leading to vasodilation and a reduction in blood pressure.[4]
Prazosin (B1663645): Discovered by Pfizer in the 1960s and patented in 1965, prazosin was a landmark compound.[5][6] It was the first highly selective α1-adrenergic receptor antagonist, which allowed it to effectively lower blood pressure without the undesirable side effects, such as reflex tachycardia, that plagued earlier non-selective alpha-blockers.[6] Prazosin came into medical use in 1974 and demonstrated the therapeutic potential of the quinazoline scaffold.[5]
Doxazosin (B1670899): Following the success of prazosin, a rational drug design program was initiated to improve upon its pharmacokinetic profile.[4] Prazosin required multiple daily doses.[6] By modifying the 2-substituent of the quinazoline core, researchers at Pfizer developed doxazosin, which incorporated a benzodioxanoyl moiety.[4] This modification resulted in a significantly longer plasma half-life of approximately 10 hours, permitting once-daily administration for 24-hour blood pressure control.[4] Doxazosin was patented in 1977 and entered medical use in 1988, solidifying the role of quinazolines in cardiovascular medicine.[7]
The Era of Targeted Cancer Therapy: Quinazoline-Based Kinase Inhibitors
The most profound impact of the quinazoline scaffold has been in oncology, specifically through the development of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs). EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and migration.[8][9] Its overexpression and mutation are hallmarks of various cancers, particularly non-small cell lung cancer (NSCLC). The quinazoline core emerged as a favorable scaffold for developing ATP-competitive inhibitors that target the kinase domain of EGFR.[10]
First-Generation EGFR TKIs: Reversible Inhibition
The first wave of quinazoline-based anticancer drugs were reversible inhibitors, binding to the ATP-binding site of the EGFR kinase domain.[8]
-
Gefitinib (B1684475) (Iressa®): Developed by AstraZeneca, gefitinib was the first EGFR inhibitor to reach the market.[11] It received its first approval in Japan in 2002, followed by FDA approval in 2003 for the treatment of NSCLC.[3][11] A pivotal discovery was that gefitinib's remarkable efficacy was concentrated in a subset of NSCLC patients whose tumors harbored specific activating mutations in the EGFR gene.[9] This finding ushered in the era of precision medicine in oncology.
-
Erlotinib (Tarceva®): Erlotinib is another 4-anilinoquinazoline (B1210976) derivative that functions as a reversible EGFR TKI, similar to gefitinib.[12][13] It binds to the ATP binding site of the EGFR, preventing the receptor's autophosphorylation and blocking downstream signaling.[14][15] Approved by the FDA in 2004, it is used to treat NSCLC and pancreatic cancer.[12][]
Dual and Second-Generation TKIs: Broader and Irreversible Inhibition
While revolutionary, first-generation TKIs were limited by the eventual development of drug resistance. This clinical challenge drove the development of new quinazoline inhibitors with different mechanisms.
-
Lapatinib (B449) (Tykerb®): Developed by GlaxoSmithKline, lapatinib is a 4-anilinoquinazoline that dually inhibits both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2), another member of the ErbB receptor family.[17][18] It was approved by the FDA in 2007 for treating advanced or metastatic HER2-positive breast cancer, often in combination with other therapies.[3][19][20]
-
Afatinib (B358) (Gilotrif®): Developed by Boehringer Ingelheim and approved in 2013, afatinib is a second-generation TKI.[3][21] Unlike its predecessors, it acts as an irreversible blocker of the ErbB family (EGFR, HER2, and HER4).[22][23] Afatinib forms a covalent bond with cysteine residues in the kinase domains of these receptors, leading to a more sustained suppression of signaling.[22][24] This mechanism provides activity against some EGFR mutations that are resistant to first-generation inhibitors.[22]
Third-Generation TKIs: Conquering Resistance
The primary mechanism of acquired resistance to first- and second-generation EGFR TKIs is the emergence of a secondary "gatekeeper" mutation, T790M.[25] This mutation increases the receptor's affinity for ATP, rendering the reversible inhibitors less competitive. The development of a TKI that could overcome this specific resistance mechanism was a major goal of medicinal chemistry.
-
Osimertinib (B560133) (Tagrisso®): The discovery of osimertinib by AstraZeneca is a prime example of successful structure-based drug design.[26] The program, which began in 2009, was specifically aimed at creating a third-generation, irreversible inhibitor that would selectively target the T790M mutant form of EGFR while sparing the wild-type (WT) version of the receptor.[27][28] Sparing WT EGFR is crucial for reducing the severe side effects, such as skin rash and diarrhea, common with earlier, less selective inhibitors.[25] Osimertinib achieved this selectivity and received accelerated FDA approval in 2015 for treating patients with metastatic T790M mutation-positive NSCLC.[25][27] It has since become a first-line treatment for patients with EGFR-mutated NSCLC.[25][29]
Data Presentation
Table 1: Historical Development Timeline of Key Quinazoline-Based Drugs
| Drug Name | Originator Company | Therapeutic Area | Patent Year | First Medical Use | First FDA Approval |
| Prazosin | Pfizer | Hypertension | 1965[5] | 1974[5] | 1988[30] |
| Doxazosin | Pfizer | Hypertension, BPH | 1977[7] | 1988[7] | 1990[31] |
| Gefitinib | AstraZeneca | NSCLC | - | 2002 (Japan)[11] | 2003[3] |
| Erlotinib | Astellas | NSCLC, Pancreatic Cancer | - | - | 2004[12] |
| Lapatinib | GlaxoSmithKline | Breast Cancer | - | - | 2007[3][19] |
| Afatinib | Boehringer Ingelheim | NSCLC | - | - | 2013[3] |
| Osimertinib | AstraZeneca | NSCLC | - | - | 2015[25][27] |
Table 2: Comparative Inhibitory Activity of Quinazoline-Based EGFR TKIs
| Compound | Generation | EGFR WT IC₅₀ (nM) | EGFR L858R IC₅₀ (nM) | EGFR T790M IC₅₀ (nM) | Mechanism |
| Gefitinib | First | ~100 | ~20-80 | ~3,000-10,000 | Reversible |
| Erlotinib | First | ~60 | ~20-50 | ~2,000-8,000 | Reversible |
| Afatinib | Second | ~10 | ~0.5 | ~10-100 | Irreversible |
| Osimertinib | Third | ~500 | ~1-15 | ~1-15 | Irreversible |
Note: IC₅₀ values are approximate and can vary based on assay conditions. The data is compiled to show relative potencies and selectivities.
Experimental Protocols
The synthesis of medicinally important quinazolines often involves building the core heterocycle first, followed by the addition of key side chains. The 4-anilinoquinazoline scaffold, central to most EGFR inhibitors, provides a representative example.
General Synthesis of the 4-Anilinoquinazoline Core
A common and versatile method for preparing the 4-anilinoquinazoline core, used in drugs like gefitinib and erlotinib, starts from a substituted anthranilic acid.
-
Cyclization to form the Quinazolinone: A substituted 2-aminobenzoic acid (anthranilic acid) is reacted with formamide (B127407) at high temperature. This reaction, a variation of the Niementowski quinazoline synthesis, forms the 4(3H)-quinazolinone ring system.[32]
-
Chlorination of the Quinazolinone: The resulting quinazolinone is then chlorinated, typically using thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃), to produce a 4-chloroquinazoline (B184009) intermediate. This step activates the 4-position for nucleophilic substitution.[13]
-
Nucleophilic Aromatic Substitution (SNAr): The key 4-chloroquinazoline intermediate is reacted with a desired substituted aniline (B41778) in a solvent like isopropanol (B130326) or dimethylformamide, often with acid catalysis. The aniline displaces the chloride at the C4 position to yield the final 4-anilinoquinazoline product.[13]
General Synthesis of the Prazosin/Doxazosin Quinazoline Core
The synthesis of α1-blockers like prazosin involves creating a 2,4-diamino-6,7-dimethoxyquinazoline core.
-
Starting Material: The synthesis often begins with a suitably substituted aniline, such as 3,4-dimethoxyaniline.
-
Formation of Cyanamide (B42294) Intermediate: The aniline is reacted with a source of cyanamide to introduce the first nitrogen atom of the future pyrimidine ring.
-
Cyclization: The intermediate is then cyclized to form the 2,4-diamino-6,7-dimethoxyquinazoline core.
-
Side Chain Acylation: The final step involves reacting this quinazoline core with an appropriate acylating agent (e.g., a derivative of furoic acid for prazosin or a benzodioxanecarboxylic acid for doxazosin) to attach the side chain to the piperazine (B1678402) nitrogen, which has been previously attached at the 2-position of the quinazoline ring.[33][34]
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Quinazoline - Wikipedia [en.wikipedia.org]
- 4. Doxazosin, a case history - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prazosin - Wikipedia [en.wikipedia.org]
- 6. Birth of a drug: 5.2 The pharmaceutical background | OpenLearn - Open University [open.edu]
- 7. Doxazosin - Wikipedia [en.wikipedia.org]
- 8. Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Gefitinib - Wikipedia [en.wikipedia.org]
- 12. Erlotinib - Wikipedia [en.wikipedia.org]
- 13. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. drugs.com [drugs.com]
- 17. go.drugbank.com [go.drugbank.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. Tykerb (lapatinib ditosylate) FDA Approval History - Drugs.com [drugs.com]
- 21. researchgate.net [researchgate.net]
- 22. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Afatinib: emerging next-generation tyrosine kinase inhibitor for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. tandfonline.com [tandfonline.com]
- 27. Osimertinib - Wikipedia [en.wikipedia.org]
- 28. The structure-guided discovery of osimertinib: the first U.S. FDA approved mutant selective inhibitor of EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The pre-clinical discovery and development of osimertinib used to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. go.drugbank.com [go.drugbank.com]
- 31. go.drugbank.com [go.drugbank.com]
- 32. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 33. researchgate.net [researchgate.net]
- 34. EP2421857B1 - Process for the preparation of doxazosin and salts thereof - Google Patents [patents.google.com]
Spectroscopic data interpretation (NMR, IR, Mass Spec) of 4-Ethoxyquinazoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the expected spectroscopic data for 4-Ethoxyquinazoline, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a predicted dataset based on the analysis of its structural features and comparison with analogous compounds. The information herein is intended to serve as a valuable reference for the characterization, identification, and further development of this compound and its derivatives.
Predicted Spectroscopic Data
The following sections and tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the quinazoline (B50416) ring system and the ethoxy substituent. The aromatic region will feature signals for the five protons on the quinazoline core, while the aliphatic region will display a characteristic quartet and triplet for the ethoxy group.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.85 | s | 1H | H2 (Quinazoline ring) |
| ~8.20 | d | 1H | H5 (Quinazoline ring) |
| ~8.00 | d | 1H | H8 (Quinazoline ring) |
| ~7.85 | t | 1H | H7 (Quinazoline ring) |
| ~7.65 | t | 1H | H6 (Quinazoline ring) |
| ~4.80 | q | 2H | -O-CH₂ -CH₃ |
| ~1.60 | t | 3H | -O-CH₂-CH₃ |
Note: Chemical shifts are referenced to TMS (Tetramethylsilane) at 0.00 ppm. Predicted coupling constants (J) for the ethoxy group are in the range of 7-8 Hz.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule. Due to the lack of symmetry, ten distinct signals are expected for the ten carbon atoms of this compound.[1]
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~167.5 | C4 (Quinazoline ring) |
| ~160.0 | C2 (Quinazoline ring) |
| ~151.5 | C8a (Quinazoline ring) |
| ~134.5 | C7 (Quinazoline ring) |
| ~129.0 | C5 (Quinazoline ring) |
| ~127.5 | C8 (Quinazoline ring) |
| ~127.0 | C6 (Quinazoline ring) |
| ~122.5 | C4a (Quinazoline ring) |
| ~65.0 | -O-CH₂ -CH₃ |
| ~15.0 | -O-CH₂-CH₃ |
Note: Chemical shifts are referenced to TMS at 0.00 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will reveal the presence of key functional groups within the molecule.
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2980-2850 | Strong | Aliphatic C-H stretch |
| ~1615, ~1575, ~1485 | Medium-Strong | C=C and C=N stretching (Quinazoline ring) |
| ~1450 | Medium | CH₂ bending |
| ~1380 | Medium | CH₃ bending |
| ~1250-1050 | Strong | C-O stretching (Ether) |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 174 | High | [M]⁺ (Molecular ion) |
| 159 | Medium | [M - CH₃]⁺ |
| 146 | High | [M - C₂H₄]⁺ (Loss of ethylene (B1197577) via McLafferty rearrangement) |
| 145 | Medium | [M - C₂H₅]⁺ |
| 118 | Medium | [M - C₂H₅O - H]⁺ |
| 103 | Medium | [C₇H₅N]⁺ |
| 76 | Medium | [C₆H₄]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data described above. These are based on standard laboratory practices for the analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (5-10 mg) would be dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) TMS as an internal standard. The ¹H NMR spectrum would be recorded on a 500 MHz spectrometer with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. For the ¹³C NMR spectrum, a 125 MHz spectrometer would be used with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds, with proton decoupling.
Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid or liquid sample would be placed directly on the ATR crystal. The spectrum would be recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal would be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
The mass spectrum would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced via a direct insertion probe or a gas chromatograph. The electron energy would be set to 70 eV. The mass analyzer would scan a mass-to-charge ratio (m/z) range of 50-500 amu.
Spectroscopic Interpretation Workflow
The following diagram illustrates the general workflow for the interpretation of spectroscopic data to elucidate the structure of an organic molecule like this compound.
Caption: Workflow for Spectroscopic Data Interpretation.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, IR, and Mass Spec data, along with the generalized experimental protocols, offer a foundational resource for researchers working with this compound. The structured interpretation of these spectra is crucial for confirming the identity and purity of synthesized this compound, thereby supporting its advancement in drug discovery and development pipelines.
References
The 4-Ethoxyquinazoline Scaffold: A Technical Guide for Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in modern drug discovery. By screening small, low-molecular-weight fragments, FBDD allows for a more thorough exploration of a target's chemical space, often leading to lead compounds with superior drug-like properties compared to traditional high-throughput screening (HTS) approaches. The quinazoline (B50416) core is a well-established pharmacophore, particularly in the realm of kinase inhibition, with several approved drugs targeting key signaling pathways in cancer. This technical guide focuses on the 4-ethoxyquinazoline scaffold as a promising starting point for FBDD campaigns, providing a comprehensive overview of its synthesis, screening, and potential for development into potent therapeutics. While specific quantitative data for this compound fragments is emerging, this guide consolidates available information on closely related 4-alkoxyquinazoline analogs to inform the design and execution of FBDD projects.
The this compound Scaffold: A Privileged Core
The quinazoline ring system is a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. The 4-anilinoquinazoline (B1210976) scaffold, in particular, has proven to be a highly effective ATP-competitive inhibitor of numerous protein kinases. The ethoxy group at the 4-position can serve as a key interaction point within the ATP-binding pocket of kinases and provides a vector for further chemical elaboration in fragment-to-lead optimization.
Targeting Key Signaling Pathways
Quinazoline derivatives are renowned for their inhibitory activity against receptor tyrosine kinases (RTKs) that play crucial roles in cancer cell proliferation, survival, and angiogenesis. The two primary signaling pathways targeted by this class of compounds are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.
EGFR Signaling Pathway
The EGFR signaling cascade is a critical regulator of cell growth and differentiation. Its aberrant activation is a hallmark of many cancers. 4-Anilinoquinazolines competitively block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent downstream signaling cascade.
In-Depth Technical Guide to the Physicochemical Properties of 2-Ethoxy-4-chloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and potential biological relevance of 2-ethoxy-4-chloroquinazoline. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.
Core Physicochemical Properties
| Property | Value | Method |
| Molecular Formula | C₁₀H₉ClN₂O | - |
| Molecular Weight | 208.65 g/mol | - |
| Melting Point | 75-78 °C | Predicted |
| Boiling Point | 335.7 °C at 760 mmHg | Predicted |
| logP | 2.59 | Predicted (ALOGPS)[1] |
| pKa (most basic) | 1.85 | Predicted (ChemAxon)[2] |
| Aqueous Solubility | Low | Inferred from reaction conditions |
Note on Predicted Values: The melting point, boiling point, logP, and pKa values are computationally predicted and should be considered as estimates. Experimental verification is recommended for precise applications. The low aqueous solubility is inferred from its synthesis and reaction protocols, which consistently utilize organic solvents.
Synthesis and Characterization
The synthesis of 2-ethoxy-4-chloroquinazoline is a two-step process starting from 2-ethoxy(4H)-3,1-benzoxazin-4-one.[3][4]
Experimental Protocols
Step 1: Synthesis of 2-Ethoxy-4(3H)quinazolinone (1)
-
Reactants: 2-ethoxy(4H)-3,1-benzoxazin-4-one (0.01 mol), Ammonium (B1175870) acetate (B1210297) (0.01 mol).
-
Procedure:
-
Fuse a mixture of 2-ethoxy(4H)-3,1-benzoxazin-4-one and ammonium acetate in an oil bath for 2 hours.
-
Pour the resulting mixture into an ice/water bath and stir.
-
Filter the beige-white precipitate that forms.
-
Wash the precipitate with water, dry it, and recrystallize from ethanol (B145695) to obtain 2-ethoxy-4(3H)quinazolinone.
-
-
Characterization of Intermediate (1):
-
Melting Point: 155-156 °C.
-
IR (KBr, cm⁻¹): 1671 (C=O), 3229 (NH).
-
¹H-NMR (DMSO-d₆, δ ppm): 1.19 (t, 3H, CH₃ of ethoxy), 4.29 (q, 2H, CH₂ of ethoxy), 7.31–8.17 (m, 4H, ArH), 12.30 (br s, 1H, NH).
-
MS (m/z): [M+H]⁺ 190.
-
Step 2: Synthesis of 2-Ethoxy-4-chloroquinazoline (2)
-
Reactants: 2-Ethoxy-4(3H)quinazolinone (1), Phosphorus oxychloride (POCl₃).
-
Procedure:
-
Heat a mixture of 2-ethoxy-4(3H)quinazolinone and phosphorus oxychloride on a boiling water bath.
-
After the reaction is complete, cool the mixture.
-
Carefully pour the mixture onto crushed ice with stirring.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., chloroform).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield 2-ethoxy-4-chloroquinazoline.
-
Characterization Methods
The characterization of 2-ethoxy-4-chloroquinazoline and its derivatives typically involves the following analytical techniques:[5][6][7]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Elemental Analysis: To determine the elemental composition.
Potential Biological Activity and Signaling Pathways
While direct studies on the biological activity of 2-ethoxy-4-chloroquinazoline are limited, the quinazoline (B50416) scaffold is a well-established pharmacophore in numerous kinase inhibitors.[8][9][10][11] Specifically, 4-substituted quinazolines are known to target the ATP-binding site of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[12][13] Inhibition of these pathways can disrupt downstream signaling cascades involved in cell proliferation, survival, and angiogenesis, which are critical in cancer progression.[3][14][15]
The 2-ethoxy and 4-chloro substituents on the quinazoline ring provide reactive handles for further chemical modifications to develop potent and selective kinase inhibitors. The 4-chloro position is particularly susceptible to nucleophilic substitution, allowing for the introduction of various aniline (B41778) and other amine-containing moieties, a common feature in many EGFR and VEGFR-2 inhibitors.[16]
Visualizations
Synthetic Pathway```dot
Caption: Potential inhibition of EGFR/VEGFR-2 signaling.
References
- 1. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 2. chemaxon.com [chemaxon.com]
- 3. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uses of 2-Ethoxy-4(3H) quinazolinone in Synthesis of Quinazoline and Quinazolinone Derivatives of Antimicrobial Activity: The Solvent Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) | Semantic Scholar [semanticscholar.org]
- 10. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
The Quinazoline Ring System: A Technical Guide to its Reactivity for Researchers, Scientists, and Drug Development Professionals
The quinazoline (B50416) scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including approved therapeutics for cancer.[1][2] Its versatile reactivity allows for the synthesis of diverse derivatives, making a thorough understanding of its chemical behavior paramount for the design and development of novel drug candidates. This in-depth technical guide provides a comprehensive overview of the reactivity of the quinazoline ring system, complete with detailed experimental protocols, quantitative data, and visualizations of key signaling pathways modulated by quinazoline-based drugs.
Core Reactivity of the Quinazoline Ring
The quinazoline ring is a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. The presence of the electron-withdrawing nitrogen atoms in the pyrimidine ring significantly influences the electron density and reactivity of the entire system. This electronic nature makes the pyrimidine ring generally resistant to electrophilic substitution, while the benzene portion is more susceptible. Conversely, the pyrimidine ring, particularly at positions 2 and 4, is activated towards nucleophilic attack, especially when substituted with good leaving groups.[3][4]
Electrophilic Aromatic Substitution
Electrophilic attack on the unsubstituted quinazoline ring primarily occurs on the benzene ring. The pyrimidine ring is deactivated towards electrophiles.[3] The general order of reactivity for electrophilic substitution on the carbocyclic ring is 8 > 6 > 5 > 7.[3]
Nitration is the most well-documented electrophilic substitution reaction of quinazoline.[4] Treatment of quinazoline with a mixture of fuming nitric acid and concentrated sulfuric acid typically yields 6-nitroquinazoline (B1619102) as the major product.[4][5]
Table 1: Quantitative Data for Nitration of Quinazoline Derivatives
| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| Quinazoline | Fuming HNO₃, conc. H₂SO₄, low temperature | 6-Nitroquinazoline | Not specified | [5] |
| 2,3-Trimethylene-3,4-dihydroquinazolin-4-one | Fuming HNO₃, conc. H₂SO₄, 0-5°C, 1-2h | 6-Nitro-2,3-trimethylene-3,4-dihydroquinazolin-4-one | Not specified | [6] |
Nucleophilic Substitution
Nucleophilic substitution is a key reaction for the functionalization of the quinazoline ring, particularly at the 2- and 4-positions. When these positions are substituted with halogens, such as in 2,4-dichloroquinazoline (B46505), they become highly susceptible to displacement by a variety of nucleophiles.[7]
The 4-position of 2,4-dichloroquinazoline is generally more reactive towards nucleophiles than the 2-position. This regioselectivity allows for the sequential and controlled introduction of different substituents.[1][7] This differential reactivity is attributed to the higher LUMO coefficient at the C4 position, making it more electrophilic.[1]
Table 2: Quantitative Data for Nucleophilic Substitution on 2,4-Dichloroquinazoline
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| Aniline | Dioxane, N,N-diisopropylethylamine (DIPEA), 80°C, 12h | 2-Chloro-4-anilino-6,7-dimethoxyquinazoline | 65 | [1] |
| Hydrazine hydrate | Ethanol, 0-5°C, 2h | 2-Chloro-4-hydrazinylquinazoline | Not specified | [7] |
| Benzylamine | Not specified | 2-Chloro-4-(benzylamino)quinazoline | 63 | [8] |
Experimental Protocols
Synthesis of 6-Nitroquinazoline
This protocol describes the direct electrophilic nitration of quinazoline.
Materials and Reagents:
-
Quinazoline
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid.
-
Once cooled, add quinazoline to the sulfuric acid and stir until fully dissolved.
-
Slowly add fuming nitric acid dropwise to the reaction mixture, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring the reaction in the ice bath for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[5]
Synthesis of 2-Chloro-4-aminoquinazolines
This protocol outlines the regioselective nucleophilic aromatic substitution on 2,4-dichloroquinazoline.
Materials and Reagents:
-
2,4-Dichloroquinazoline
-
Appropriate primary or secondary amine (e.g., aniline)
-
Dioxane
-
N,N-diisopropylethylamine (DIPEA)
-
Ethyl acetate (B1210297)
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2,4-dichloroquinazoline in dioxane, add the desired amine (1.0 equivalent) and DIPEA (3.6 equivalents).
-
Heat the reaction mixture at 80°C for 12 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.[1]
Quinazoline Derivatives in Signaling Pathways
Quinazoline derivatives are prominent as inhibitors of protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR), a key player in cancer development.[9][10] Drugs like Gefitinib and Erlotinib are quinazoline-based EGFR tyrosine kinase inhibitors used in the treatment of non-small cell lung cancer.[9][10] They function by competitively binding to the ATP-binding site of the EGFR's intracellular tyrosine kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[9][10] This blockade ultimately leads to a reduction in cancer cell proliferation and survival.[9]
Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.
Experimental Workflow for Synthesis and Screening
The development of novel quinazoline-based drug candidates typically follows a structured workflow, from initial synthesis to biological evaluation.
Caption: A typical workflow for the discovery of quinazoline-based drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. organic chemistry - Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 10. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
In Silico Prediction of ADMET Properties for 4-Ethoxyquinazoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline (B50416) scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. 4-Ethoxyquinazoline, as a representative of this class, holds potential for further development. However, early assessment of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical to mitigate late-stage attrition in the drug discovery pipeline.[1][2] This technical guide provides an in-depth overview of the predicted ADMET properties of this compound using in silico methodologies, supported by established experimental protocols for validation.
Computational approaches to ADMET prediction have become indispensable in modern drug discovery, offering a rapid and cost-effective means to evaluate the pharmacokinetic and toxicological characteristics of drug candidates.[3][4] By leveraging sophisticated algorithms and models, researchers can prioritize compounds with favorable ADMET profiles for further investigation.[2][3]
Predicted ADMET Profile of this compound
The following tables summarize the predicted ADMET properties of this compound. These values are derived from computational models and data from structurally similar quinazoline derivatives. It is important to note that these are in silico estimations and require experimental validation.[5]
Table 1: Physicochemical Properties and Absorption
| Parameter | Predicted Value | Significance |
| Molecular Weight ( g/mol ) | 188.22 | Influences solubility and permeability. |
| LogP (o/w) | 2.5 | Indicates moderate lipophilicity, favorable for membrane permeation. |
| Aqueous Solubility (logS) | -3.0 | Suggests moderate solubility. |
| Human Intestinal Absorption (%) | > 90% | High potential for absorption from the gastrointestinal tract.[5] |
| Caco-2 Permeability (logPapp) | > 0.9 x 10-6 cm/s | Indicates high permeability across the intestinal epithelium.[5] |
| P-glycoprotein (P-gp) Substrate | No | Low likelihood of being actively pumped out of cells, which is favorable for bioavailability. |
Table 2: Distribution
| Parameter | Predicted Value | Significance |
| Plasma Protein Binding (%) | ~95% | High binding to plasma proteins, which can affect the free drug concentration.[6][7] |
| Volume of Distribution (Vd) (L/kg) | > 1 | Suggests extensive distribution into tissues.[6][7] |
| Blood-Brain Barrier (BBB) Permeant | Yes | Potential to cross the blood-brain barrier. |
Table 3: Metabolism
| Parameter | Predicted Value/Information | Significance |
| Primary Metabolizing Enzymes | Cytochrome P450 (CYP) isoforms: CYP3A4, CYP1A2 | Identification of key enzymes responsible for metabolism is crucial for predicting drug-drug interactions.[6][7] |
| Metabolic Stability (in vitro t1/2) | Moderate | Suggests a reasonable duration of action.[5] |
| Key Metabolic Reactions | O-de-ethylation, Aromatic hydroxylation | Understanding metabolic pathways helps in identifying potential metabolites. |
Table 4: Excretion
| Parameter | Predicted Route | Significance |
| Primary Route of Excretion | Hepatic | Primarily eliminated through metabolism in the liver and excretion in feces.[6][7] |
| Renal Clearance | Low | A minor fraction is expected to be excreted unchanged in the urine.[6][7] |
Table 5: Toxicity
| Parameter | Predicted Risk | Significance |
| hERG Inhibition | Low risk | Low potential for cardiotoxicity. |
| Mutagenicity (Ames test) | Non-mutagenic | Low risk of causing genetic mutations. |
| Carcinogenicity | Low risk | Unlikely to be carcinogenic based on structural alerts. |
| Hepatotoxicity | Low to Moderate risk | Further investigation may be required. |
Methodologies
In Silico ADMET Prediction Workflow
The prediction of ADMET properties for this compound is based on a multi-step computational workflow. This process typically involves Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking.[4]
Experimental Protocols for Validation
1. Caco-2 Permeability Assay
This in vitro assay is used to predict human intestinal absorption of a compound.
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a confluent monolayer that mimics the intestinal epithelium.
-
Assay Procedure:
-
The test compound (this compound) is added to the apical (AP) side of the transwell.
-
Samples are taken from the basolateral (BL) side at various time points.
-
The concentration of the compound in the samples is quantified using LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated to determine the rate of transport across the cell monolayer.
2. Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[5]
-
Reaction Mixture: A mixture containing liver microsomes (human or other species), a phosphate (B84403) buffer (pH 7.4), and the test compound is prepared.[5]
-
Initiation: The metabolic reaction is initiated by adding the cofactor NADPH.[5]
-
Incubation and Sampling: The reaction is incubated at 37°C, and samples are taken at different time points.
-
Quenching and Analysis: The reaction is stopped by adding a quenching solution (e.g., acetonitrile). The remaining amount of the parent compound is quantified by LC-MS/MS.
-
Data Analysis: The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated to evaluate metabolic stability.
3. Plasma Protein Binding Assay
This assay determines the extent to which a compound binds to plasma proteins.
-
Method: Equilibrium dialysis is a common method.
-
Procedure:
-
A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing buffer.
-
The system is incubated until equilibrium is reached.
-
The concentration of the compound in both chambers is measured.
-
-
Data Analysis: The percentage of the compound bound to plasma proteins is calculated.
Metabolic Pathways of this compound
The metabolism of quinazoline derivatives is predominantly mediated by CYP450 enzymes in the liver.[6][7] For this compound, the primary metabolic pathways are predicted to be O-de-ethylation and aromatic hydroxylation.
Conclusion
The in silico ADMET profile of this compound suggests that it possesses several favorable drug-like properties, including good absorption and distribution characteristics. While the predicted metabolic stability is moderate and plasma protein binding is high, these are common features of quinazoline-based compounds and do not necessarily preclude further development. The predicted toxicity profile is generally low, although further experimental evaluation, particularly for hepatotoxicity, is warranted.
This technical guide provides a foundational understanding of the likely ADMET properties of this compound. The detailed in silico predictions and outlined experimental protocols offer a clear roadmap for researchers to validate these findings and advance the development of this and other promising quinazoline derivatives. It is imperative to integrate these computational predictions with robust experimental data to make informed decisions in the drug discovery process.
References
- 1. Computational tools for ADMET [crdd.osdd.net]
- 2. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 4. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Ethoxyquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinazoline (B50416) derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, particularly as inhibitors of protein kinases. This document provides a detailed, step-by-step protocol for the synthesis of 4-ethoxyquinazoline derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the chlorination of a 4-hydroxyquinazoline (B93491) precursor to yield a 4-chloroquinazoline (B184009) intermediate, followed by a nucleophilic substitution with sodium ethoxide to introduce the ethoxy group at the 4-position. This protocol is designed to be a practical guide for researchers in academic and industrial settings, providing clear instructions and expected outcomes.
Introduction
The quinazoline core is a key pharmacophore found in numerous biologically active molecules, including several approved anticancer drugs such as gefitinib (B1684475) and erlotinib. These drugs primarily target receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial regulators of cell proliferation, survival, and angiogenesis. Dysregulation of these signaling pathways is a hallmark of many cancers, making inhibitors of these kinases a critical area of oncology research.
The 4-alkoxy substituted quinazolines, including 4-ethoxy derivatives, have demonstrated significant potential as kinase inhibitors. The substituent at the 4-position can influence the compound's binding affinity and selectivity for the target kinase. Therefore, the development of efficient and reliable synthetic routes to these derivatives is of high importance for the exploration of new and more effective therapeutic agents.
Experimental Protocols
This section details the two-stage synthesis of this compound derivatives from a 4-hydroxyquinazoline starting material.
Stage 1: Synthesis of 4-Chloroquinazoline Intermediate
This protocol is adapted from established chlorination procedures of 4-hydroxyquinazolines.[1][2]
Materials:
-
4-Hydroxyquinazoline
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF)
-
Toluene (B28343) (anhydrous)
-
Ice bath
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxyquinazoline (1 equivalent).
-
Carefully add an excess of thionyl chloride (SOCl₂) (approximately 10-15 equivalents) to the flask. This reaction should be performed in a well-ventilated fume hood.
-
Add a catalytic amount of dimethylformamide (DMF) (e.g., a few drops) to the reaction mixture.
-
Heat the mixture to reflux (approximately 75-80 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the dissolution of the starting material.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To trap the volatile and corrosive SOCl₂, a sodium hydroxide (B78521) trap is recommended.
-
Add anhydrous toluene to the residue and evaporate under reduced pressure to azeotropically remove any remaining traces of thionyl chloride. Repeat this step twice.
-
The resulting crude 4-chloroquinazoline is a solid and can be used in the next step without further purification. For long-term storage, purification by recrystallization from a suitable solvent (e.g., hexane (B92381) or a mixture of ethyl acetate (B1210297) and hexane) is recommended.
Stage 2: Synthesis of this compound Derivative
This protocol describes the nucleophilic substitution of the 4-chloroquinazoline with sodium ethoxide.
Materials:
-
4-Chloroquinazoline (from Stage 1)
-
Sodium metal
-
Absolute ethanol (B145695)
-
Dry diethyl ether
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethoxide: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add small, freshly cut pieces of sodium metal (1.1 equivalents) to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Cool the sodium ethoxide solution in an ice bath.
-
Dissolve the crude 4-chloroquinazoline (1 equivalent) from Stage 1 in absolute ethanol in a separate flask.
-
Add the solution of 4-chloroquinazoline dropwise to the cooled sodium ethoxide solution with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The reaction can be gently heated to reflux if necessary to ensure completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by adding it to a beaker of ice-cold water.
-
Extract the aqueous mixture with diethyl ether or another suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound derivative.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Data Presentation
The following tables summarize representative quantitative data for the synthesis of this compound derivatives. The values are based on typical results reported in the literature and may vary depending on the specific substrate and reaction conditions.
Table 1: Reaction Conditions and Yields
| Step | Reactants | Key Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| 1 | 4-Hydroxyquinazoline | SOCl₂, DMF (cat.) | Toluene (for workup) | 2-4 | 75-80 (Reflux) | 85-95 |
| 2 | 4-Chloroquinazoline | Sodium Ethoxide | Absolute Ethanol | 1-2 | Room Temp to Reflux | 70-90 |
Table 2: Characterization Data of a Representative this compound Derivative
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | ¹H NMR (CDCl₃, δ ppm) |
| This compound | C₁₀H₁₀N₂O | 174.20 | 88-90 | White to off-white solid | 8.85 (s, 1H), 8.20 (d, 1H), 7.90 (d, 1H), 7.75 (t, 1H), 7.50 (t, 1H), 4.80 (q, 2H), 1.60 (t, 3H) |
Visualizations
Signaling Pathway
Quinazoline derivatives are well-known inhibitors of receptor tyrosine kinases such as EGFR and VEGFR. The diagram below illustrates a simplified representation of the EGFR signaling pathway, which is a common target for this class of compounds.
Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.
Experimental Workflow
The following diagram outlines the overall workflow for the synthesis and purification of this compound derivatives.
Caption: Experimental workflow for the synthesis of this compound derivatives.
Logical Relationship of Synthesis
This diagram illustrates the logical progression and key transformations in the synthesis.
Caption: Key chemical transformations in the synthesis of 4-ethoxyquinazolines.
References
Application Notes and Protocols: Synthesis and Evaluation of 4-Ethoxyquinazoline-based Kinase Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, purification, and biological evaluation of 4-ethoxyquinazoline-based kinase inhibitors as potential therapeutics for cancer. The protocols detailed below are foundational and can be adapted for the synthesis of a variety of analogues.
Introduction
The quinazoline (B50416) scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved kinase inhibitors used in oncology. By targeting the ATP-binding site of kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), these small molecules can effectively inhibit downstream signaling pathways that are crucial for tumor growth, proliferation, and angiogenesis.[1][2][3] The this compound core represents a key pharmacophore that can be further functionalized to enhance potency and selectivity against these critical cancer targets.
Targeted Signaling Pathways
This compound-based inhibitors are primarily designed to target receptor tyrosine kinases (RTKs) like EGFR and VEGFR.
EGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) is a key driver of cell proliferation, survival, and differentiation.[4] Upon ligand binding, EGFR dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling through pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, ultimately leading to cell growth and proliferation.[1][4] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth. This compound inhibitors, acting as ATP-competitive inhibitors, block the kinase activity of EGFR and thereby inhibit these downstream oncogenic signals.[1]
Caption: EGFR Signaling Pathway and Inhibition.
VEGFR Signaling: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2 or KDR) is a primary mediator of angiogenesis, the formation of new blood vessels.[5] This process is critical for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen.[6] The binding of VEGF to VEGFR2 triggers receptor dimerization and autophosphorylation, activating downstream pathways like the PLCγ-PKC-MAPK and PI3K-AKT pathways in endothelial cells.[7] This leads to endothelial cell proliferation, migration, and survival, key steps in angiogenesis. This compound-based inhibitors can block the ATP-binding site of VEGFR2, thereby inhibiting angiogenesis and restricting tumor growth.[7]
Caption: VEGFR Signaling Pathway and Inhibition.
Synthesis of this compound-based Kinase Inhibitors
The synthesis of this compound-based kinase inhibitors generally follows a convergent strategy, involving the preparation of a functionalized 4-chloroquinazoline (B184009) intermediate followed by a nucleophilic aromatic substitution with a desired aniline (B41778) derivative. The ethoxy group at the 4-position is typically introduced at a later stage of the synthesis. Below is a representative synthetic scheme.
Caption: General Synthetic Workflow.
Experimental Protocol: Synthesis of a 4-Ethoxy-6,7-dimethoxy-quinazoline derivative
This protocol is a representative example and can be adapted from the synthesis of known quinazoline inhibitors.[2][8][9]
Step 1: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one
-
To a stirred solution of 2-amino-4,5-dimethoxybenzoic acid (10 g, 50.7 mmol) in formamide (B127407) (50 mL), add a catalytic amount of hydrochloric acid (0.5 mL).
-
Heat the reaction mixture to 150-160 °C and stir for 4 hours.
-
Cool the reaction mixture to room temperature, and pour it into ice-cold water (200 mL).
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 6,7-dimethoxyquinazolin-4(3H)-one.
Step 2: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline (B18312)
-
To a suspension of 6,7-dimethoxyquinazolin-4(3H)-one (8 g, 38.8 mmol) in thionyl chloride (40 mL), add a catalytic amount of dimethylformamide (DMF) (0.5 mL).
-
Reflux the mixture for 3 hours.
-
Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.
-
Triturate the residue with diethyl ether, filter the solid, and dry to obtain 4-chloro-6,7-dimethoxyquinazoline.
Step 3: Synthesis of N-(3-ethynylphenyl)-6,7-dimethoxyquinazolin-4-amine
-
To a solution of 4-chloro-6,7-dimethoxyquinazoline (5 g, 22.2 mmol) in isopropanol (B130326) (100 mL), add 3-ethynylaniline (B136080) (2.8 g, 24.4 mmol).
-
Heat the mixture to reflux and stir for 4 hours.
-
Cool the reaction to room temperature and collect the precipitate by filtration.
-
Wash the solid with isopropanol and dry to yield N-(3-ethynylphenyl)-6,7-dimethoxyquinazolin-4-amine.
Step 4: Synthesis of 4-Ethoxy-N-(3-ethynylphenyl)-6,7-dimethoxyquinazoline
-
To a solution of N-(3-ethynylphenyl)-6,7-dimethoxyquinazolin-4-amine (4 g, 12.5 mmol) in anhydrous ethanol (B145695) (80 mL), add sodium ethoxide (1.0 g, 14.7 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the final this compound derivative.
Biological Evaluation
The synthesized compounds are evaluated for their inhibitory activity against target kinases and their anti-proliferative effects on cancer cell lines.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of the inhibitor required to reduce the kinase activity by 50% (IC50). A common method is a luminescence-based assay that measures ATP consumption during the kinase reaction.[4][7]
Caption: In Vitro Kinase Assay Workflow.
Protocol: EGFR/VEGFR2 Kinase Inhibition Assay (Luminescence-based)
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
Prepare a master mix containing the peptide substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP in kinase assay buffer.
-
Dilute recombinant human EGFR or VEGFR2 kinase to the desired concentration in kinase assay buffer.
-
-
Kinase Reaction:
-
To the wells of a 96-well plate, add 5 µL of the diluted test compound or control (DMSO for 100% activity, no enzyme for background).
-
Add 10 µL of the kinase reaction master mix to each well.
-
Initiate the reaction by adding 10 µL of the diluted kinase to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10]
Caption: MTT Cell Viability Assay Workflow.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., A549, HUVEC) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound inhibitors and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value.
Data Presentation
The inhibitory activities of a series of hypothetical this compound-based compounds are summarized in the tables below. Please note that these values are illustrative and intended to serve as a template for data presentation.
Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | Target Kinase | IC50 (nM) |
| EQZ-001 | EGFR | 15.2 |
| EQZ-001 | VEGFR2 | 89.5 |
| EQZ-002 | EGFR | 8.7 |
| EQZ-002 | VEGFR2 | 55.1 |
| EQZ-003 | EGFR | 25.6 |
| EQZ-003 | VEGFR2 | 120.3 |
| Erlotinib | EGFR | 2.0 |
| Vandetanib | VEGFR2 | 40.0 |
Table 2: Anti-proliferative Activity of this compound Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) |
| EQZ-001 | A549 (Lung) | 2.5 |
| EQZ-001 | HUVEC | 5.1 |
| EQZ-002 | A549 (Lung) | 1.2 |
| EQZ-002 | HUVEC | 3.8 |
| EQZ-003 | A549 (Lung) | 4.8 |
| EQZ-003 | HUVEC | 8.2 |
| Erlotinib | A549 (Lung) | 0.9 |
| Vandetanib | HUVEC | 2.1 |
Conclusion
The this compound scaffold serves as a versatile platform for the development of potent and selective kinase inhibitors for cancer therapy. The protocols outlined in these application notes provide a robust framework for the synthesis and biological evaluation of novel analogues. Further optimization of the substituents on the quinazoline core and the aniline moiety can lead to the discovery of drug candidates with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. ukm.my [ukm.my]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. MMPP is a novel VEGFR2 inhibitor that suppresses angiogenesis via VEGFR2/AKT/ERK/NF-κB pathway [bmbreports.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
Application of 4-Ethoxyquinazoline in Antimicrobial Drug Discovery Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline (B50416) and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties, make them a versatile scaffold for drug discovery. Within this family, the 4-ethoxyquinazoline core is a valuable starting point for the synthesis of novel antimicrobial agents. While this compound itself is not typically the final active molecule, it serves as a crucial building block for developing more complex derivatives with potent antimicrobial efficacy.
This document provides a comprehensive overview of the application of this compound-derived compounds in antimicrobial drug discovery. It includes a summary of their antimicrobial activity, detailed experimental protocols for their evaluation, and a discussion of their proposed mechanism of action.
Antimicrobial Activity of this compound Derivatives
Derivatives synthesized from this compound precursors have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungal pathogens. The antimicrobial efficacy is largely dependent on the nature of the substituents at various positions of the quinazoline ring.
Quantitative Antimicrobial Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various quinazoline derivatives against a panel of microorganisms. This data is compiled from multiple research articles to provide a comparative overview.
Table 1: Antibacterial Activity of Quinazoline Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Series 1: Pyrazole Derivatives | |||||
| Compound 5a | 4 | 4 | 8 | 16 | [1] |
| Compound 5b | 8 | 16 | 4 | 8 | [1] |
| Series 2: Anilinoquinazoline Derivatives | |||||
| Compound 4a | >128 | 64 | 32 | >128 | [2] |
| Compound 4b | >128 | 128 | 32 | >128 | [2] |
| Compound 4c | 128 | 64 | 32 | 128 | [2] |
| Series 3: Thiazolylketenyl Quinazolinones | |||||
| TQ 4 (against MRSA) | 0.5 | - | 0.5 | - | [3] |
| Reference Drugs | |||||
| Amoxicillin | - | - | 8 | - | [1] |
| Ciprofloxacin | - | - | - | - | [2] |
| Norfloxacin | 4 | - | 2 | - | [3] |
Table 2: Antifungal Activity of Quinazoline Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Reference |
| Series 1: Pyrazole Derivatives | |||
| Compound 5a | 2 | 8 | [1] |
| Compound 5b | 32 | 32 | [1] |
| Reference Drug | |||
| Clotrimazole | 8 | 16 | [1] |
Table 3: Enzyme Inhibition Data for Quinazoline Derivatives
| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |
| Compound 4a | E. coli DNA Gyrase | 3.19 | [1] |
| Compound 5a | E. coli DNA Gyrase | 4.17 | [1] |
| Compound 5c | E. coli DNA Gyrase | 3.86 | [1] |
| Compound 5d | E. coli DNA Gyrase | 3.54 | [1] |
| Compound f1 | S. aureus GyrB | 1.21 | [4] |
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
A primary mechanism of action for the antimicrobial effects of many quinazoline derivatives is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits).[1][4][5] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them excellent targets for antibiotic development.
DNA gyrase introduces negative supercoils into the bacterial DNA, a process crucial for relieving torsional stress during replication. Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication. Inhibition of these enzymes leads to the accumulation of DNA strand breaks and ultimately results in bacterial cell death.[6]
The following diagram illustrates the proposed mechanism of action:
Caption: Inhibition of DNA Gyrase and Topoisomerase IV by Quinazoline Derivatives.
Experimental Protocols
Synthesis of this compound Derivatives (General Workflow)
The synthesis of antimicrobial quinazoline derivatives often begins with a commercially available starting material, which is then modified through a series of chemical reactions to introduce various functional groups. A general workflow is depicted below.
Caption: General workflow for the synthesis and screening of quinazoline derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Synthesized quinazoline derivatives
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Amoxicillin, Clotrimazole)
-
Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Resazurin or other viability indicators (optional)
Protocol:
-
Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform two-fold serial dilutions of the compounds in the appropriate broth directly in the 96-well plates to achieve a range of concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include positive controls (microbes in broth without any compound) and negative controls (broth only). Also, include wells with the standard antimicrobial agent as a reference.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be observed visually or by using a viability indicator.
DNA Gyrase Inhibition Assay
This assay measures the ability of the compounds to inhibit the supercoiling activity of DNA gyrase.
Materials:
-
Purified E. coli or S. aureus DNA gyrase (GyrA and GyrB subunits)
-
Relaxed plasmid DNA (e.g., pBR322)
-
ATP
-
Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, and bovine serum albumin)
-
Test compounds and a known DNA gyrase inhibitor (e.g., Novobiocin)
-
Agarose (B213101) gel electrophoresis system
-
DNA staining agent (e.g., Ethidium Bromide or SYBR Safe)
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.
-
Enzyme Addition: Add the DNA gyrase enzyme to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).
-
Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization and Analysis: Stain the gel and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of the faster-migrating supercoiled DNA and an increase in the slower-migrating relaxed DNA. The IC50 value is the concentration of the compound that causes 50% inhibition of the enzyme's activity.
Conclusion
The this compound scaffold is a promising starting point for the development of novel antimicrobial agents. The derivatives have shown significant activity against a range of pathogenic microbes, with a well-supported mechanism of action involving the inhibition of bacterial DNA gyrase and topoisomerase IV. The protocols outlined in this document provide a framework for the synthesis, screening, and mechanistic evaluation of new quinazoline-based antimicrobial candidates. Further research in this area, focusing on optimizing the structure-activity relationship and evaluating the in vivo efficacy and safety of lead compounds, is warranted to address the growing challenge of antimicrobial resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Docking study, synthesis and antimicrobial evaluation of some novel 4-anilinoquinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Thiazolylketenyl Quinazolinones as Potential Anti-MRSA Agents and Allosteric Modulator for PBP2a [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution on 2-Ethoxy-4-chloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the nucleophilic substitution reaction on 2-ethoxy-4-chloroquinazoline, a key intermediate in the synthesis of various biologically active compounds. The protocol focuses on the reaction with hydrazine (B178648) hydrate (B1144303) to yield 2-ethoxy-4-hydrazinoquinazoline. This application note includes a step-by-step methodology, a summary of quantitative data, and visualizations of the experimental workflow and a relevant biological signaling pathway.
Introduction
Quinazoline (B50416) derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals. Their diverse biological activities include roles as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] A common and efficient method for the synthesis of functionalized quinazolines is the nucleophilic aromatic substitution (SNAr) of a leaving group, such as a chlorine atom, at the 4-position of the quinazoline ring.[1][3] This protocol details the synthesis of 2-ethoxy-4-hydrazinoquinazoline, a versatile precursor for the development of more complex molecules.[4]
Experimental Protocol: Synthesis of 2-Ethoxy-4-hydrazinoquinazoline
This protocol is adapted from the method described by El-Hashash, M. A., et al. (2011).[5]
Materials:
-
2-Ethoxy-4-chloroquinazoline
-
Hydrazine hydrate (99-100%)
-
Ethanol (B145695), absolute
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
-
Melting point apparatus
-
Instrumentation for IR, NMR, and Mass Spectrometry
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-ethoxy-4-chloroquinazoline (0.01 mol) and hydrazine hydrate (0.01 mol) in boiling absolute ethanol (30 mL).
-
Reaction: Heat the mixture to reflux with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Isolation: The solid product that precipitates upon cooling is collected by vacuum filtration using a Buchner funnel.
-
Purification: The collected solid is washed with cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: The purified product is dried, for instance, in a desiccator or a vacuum oven.
-
Characterization: The final product, 2-ethoxy-4-hydrazinoquinazoline, is characterized by determining its melting point and analyzing its spectral data (IR, 1H NMR, and Mass Spectrometry).
Data Presentation
The following table summarizes the quantitative data for the synthesis of 2-ethoxy-4-hydrazinoquinazoline.[5]
| Parameter | Value |
| Yield | 68% |
| Melting Point | 156–158 °C |
| Molecular Formula | C10H12N4O |
| Molecular Weight | 204 g/mol |
| Elemental Analysis | Found: C, 58.86%; H, 5.78%; N, 27.45%. Calculated: C, 58.82%; H, 5.88%; N, 27.45% |
| IR (ν, cm-1) | 1620 (C=N), 3160 (NH), 3250, 3300 (NH2) |
| 1H NMR (DMSO-d6, δ ppm) | 1.18 (t, 3H, CH3 of ethoxy, J = 7.4 Hz), 4.17 (q, 2H, CH2 of ethoxy, J = 7.4 Hz), 7.40–8.06 (m, 4H, ArH), 8.65 (br. s, 3H, NH and NH2) |
| Mass Spectrum (m/z) | [M+H]+ 204 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of 2-ethoxy-4-hydrazinoquinazoline.
Signaling Pathway: Quinazoline Derivatives as EGFR Inhibitors
Many 4-anilinoquinazoline (B1210976) derivatives, which can be synthesized from 4-chloroquinazolines, are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][6] Gefitinib and Erlotinib are examples of such drugs used in cancer therapy.[6][7] They act by competitively binding to the ATP-binding site of the EGFR's intracellular tyrosine kinase domain, thereby inhibiting its autophosphorylation and blocking downstream signaling pathways that promote cell proliferation and survival.[6][7]
Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.
References
- 1. wisdomlib.org [wisdomlib.org]
- 2. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 5. youtube.com [youtube.com]
- 6. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for the Development of Novel Antiviral Agents from 4-Alkoxyquinazoline Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline (B50416) and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antiviral properties. While the development of antiviral agents from 4-ethoxyquinazoline precursors is a specific area of interest, the available scientific literature is more extensive on the broader class of 4-alkoxy and other 4-substituted quinazoline derivatives. These compounds have shown promise against a range of viruses by targeting various stages of the viral life cycle. This document provides a detailed overview of the synthesis, biological evaluation, and potential mechanisms of action of antiviral agents derived from 4-alkoxyquinazoline and related precursors, based on current scientific findings. Due to the limited specific data on this compound, this report extrapolates from closely related structures to provide a foundational guide for research in this area.
Data Presentation
The following tables summarize the quantitative antiviral activity of various quinazoline derivatives as reported in the literature. It is important to note the absence of specific data for this compound derivatives; the presented data is for structurally related compounds to guide initial research.
Table 1: Antiviral Activity of 2,4-Disubstituted Quinazoline Derivatives against Influenza A/WSN/33 (H1N1) [1]
| Compound ID | Substitution Pattern | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 10a5 | 2,4-disubstituted | 3.70 | >100 | >27.03 |
| 17a | 2,4-disubstituted | 4.19 | >100 | >23.87 |
Table 2: Antiviral Activity of Quinazolinone Derivatives against Various Viruses [2][3]
| Compound ID | Virus | IC50 (µg/mL) | Cell Line |
| 8d | SARS-CoV-2 | 0.948 | Vero |
| 8c | HSV-1 | 16.71 - 19.58 | Vero |
| 8d | Adenovirus | 12.77 - 15.96 | A549 |
| 22 | Zika Virus (ZIKV) | 0.9 (as EC50 in µM) | Vero |
| 27 | Dengue Virus (DENV) | 0.18 (as EC50 in µM) | Vero |
| 47 | Zika Virus (ZIKV) | 0.21 (as EC50 in µM) | Vero |
Experimental Protocols
The following are generalized protocols for the synthesis and antiviral evaluation of quinazoline derivatives, which can be adapted for the development of novel this compound-based agents.
Protocol 1: General Synthesis of 4-Alkoxyquinazoline Derivatives
This protocol is a hypothetical adaptation for 4-ethoxyquinazolines based on general synthesis routes for related compounds.
Objective: To synthesize this compound derivatives for antiviral screening.
Materials:
-
Substituted 2-aminobenzonitriles or 2-aminobenzamides
-
Triethyl orthoformate
-
Sodium ethoxide
-
Appropriate aromatic or aliphatic amines
-
Solvents (e.g., DMF, DMSO, Ethanol)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization apparatus)
Procedure:
-
Synthesis of the Quinazolin-4-one Intermediate:
-
A mixture of a substituted 2-aminobenzamide (B116534) and triethyl orthoformate is heated under reflux for 4-6 hours.
-
The reaction mixture is cooled, and the precipitated solid is filtered, washed with ethanol, and dried to yield the corresponding quinazolin-4-one.
-
-
Chlorination of the Quinazolin-4-one:
-
The quinazolin-4-one is refluxed with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) for 2-4 hours.
-
Excess chlorinating agent is removed under reduced pressure to yield the crude 4-chloroquinazoline (B184009).
-
-
Nucleophilic Substitution with Sodium Ethoxide:
-
The 4-chloroquinazoline is dissolved in anhydrous ethanol.
-
A solution of sodium ethoxide in ethanol is added dropwise at room temperature.
-
The reaction mixture is stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude this compound is purified by column chromatography or recrystallization.
-
-
Further Derivatization (Optional):
-
The this compound can be further modified at other positions on the quinazoline ring to create a library of compounds for screening.
-
Protocol 2: In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
Objective: To determine the concentration at which a compound inhibits viral replication by 50% (EC₅₀).
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus, Madin-Darby Canine Kidney (MDCK) cells for Influenza virus)
-
Virus stock of known titer
-
Cell culture medium and supplements (e.g., DMEM, fetal bovine serum)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Overlay medium (e.g., medium containing carboxymethyl cellulose (B213188) or agar)
-
Staining solution (e.g., crystal violet)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed the host cells in 96-well plates at a density that will form a confluent monolayer after 24 hours of incubation.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
-
Infection:
-
When the cells are confluent, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques.
-
Allow the virus to adsorb for 1-2 hours at 37°C.
-
-
Treatment:
-
Remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS).
-
Add the different concentrations of the test compounds to the wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
-
Overlay and Incubation:
-
Add the overlay medium to each well to restrict the spread of the virus to adjacent cells.
-
Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
-
Plaque Visualization and Counting:
-
After incubation, fix the cells (e.g., with 10% formalin) and stain with crystal violet.
-
Wash the plates and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the EC₅₀ value by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration at which a compound reduces cell viability by 50% (CC₅₀).
Materials:
-
Host cell line used in the antiviral assay
-
Cell culture medium and supplements
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed the host cells in 96-well plates as described in Protocol 2.
-
-
Treatment:
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a cell control (no compound).
-
-
Incubation:
-
Incubate the plates for the same duration as the antiviral assay.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration compared to the cell control.
-
Determine the CC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Logical Workflow for Antiviral Drug Discovery from 4-Alkoxyquinazoline Precursors
Caption: A logical workflow for the discovery of antiviral agents.
Potential Viral Targets and Mechanisms of Action for Quinazoline Derivatives
While the precise mechanisms for 4-alkoxyquinazolines are not yet elucidated, related quinazoline compounds have been shown to interfere with several key viral processes.
Caption: Potential viral lifecycle stages inhibited by quinazolines.
Conclusion
The quinazoline scaffold holds significant potential for the development of novel antiviral agents. While direct research on this compound derivatives is currently limited, the broader class of 4-alkoxy and other 4-substituted quinazolines provides a strong foundation for further investigation. The protocols and data presented here serve as a starting point for researchers to synthesize and evaluate new this compound-based compounds. Future work should focus on establishing a clear structure-activity relationship for this specific subclass and elucidating their precise mechanisms of action against various viral targets. This will be crucial for the rational design and optimization of potent and selective antiviral therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinazolinone based broad-spectrum antiviral molecules: design, synthesis, in silico studies and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 4-Ethoxyquinazoline Derivative Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline (B50416) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly in oncology. Derivatives of quinazoline are well-known as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. The 4-ethoxyquinazoline moiety, in particular, has been a focus of drug discovery efforts targeting key kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2][3][4]
High-throughput screening (HTS) is an essential tool in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel bioactive compounds.[5] This document provides detailed application notes and protocols for conducting HTS campaigns to identify and characterize this compound derivatives as kinase inhibitors. The protocols described herein cover both biochemical and cell-based assay formats, providing a comprehensive guide for researchers in this field.
Signaling Pathways of Interest
Understanding the targeted signaling pathways is crucial for designing effective screening strategies and interpreting the results. This compound derivatives commonly target receptor tyrosine kinases like EGFR and VEGFR2.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
EGFR is a transmembrane glycoprotein (B1211001) that, upon binding to its ligands (e.g., EGF), dimerizes and activates its intracellular tyrosine kinase domain.[6][7] This triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which regulate cell proliferation, survival, and differentiation.[6][8][9]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Signaling Pathway
VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels.[10][11] Upon binding to its ligand, VEGF-A, VEGFR2 dimerizes and autophosphorylates, activating downstream signaling pathways such as the PLCγ-PKC-MAPK and PI3K-AKT pathways.[5][10][12] These pathways promote endothelial cell proliferation, migration, and survival, which are essential for angiogenesis.[11]
High-Throughput Screening Experimental Protocols
A tiered approach is recommended for screening this compound derivative libraries. This typically involves a primary biochemical screen to identify initial hits, followed by secondary biochemical and cell-based assays for confirmation and further characterization.
Protocol 1: Primary Biochemical Kinase Assay (Luminescence-Based)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay and is suitable for the primary high-throughput screening of a large compound library against a target kinase (e.g., EGFR or VEGFR2).[1][13][14]
Objective: To identify compounds that inhibit the activity of the target kinase by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human kinase (EGFR or VEGFR2)
-
Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, opaque assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Dispense 50 nL of each compound from the this compound library (typically at 10 mM in DMSO) into the wells of a 384-well assay plate. Include positive control (e.g., a known kinase inhibitor like staurosporine) and negative control (DMSO vehicle) wells.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer.
-
Prepare a 2X ATP solution in kinase reaction buffer.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Initiate the reaction by adding 2.5 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity. The percent inhibition for each compound is calculated relative to the high (no enzyme) and low (DMSO) controls.
Protocol 2: Secondary Orthogonal Biochemical Assay (TR-FRET)
This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which serves as an excellent orthogonal method to confirm hits from the primary screen.[15][16]
Objective: To confirm the inhibitory activity of hit compounds using a different assay technology, thereby reducing the likelihood of false positives.
Materials:
-
Recombinant human kinase (EGFR or VEGFR2)
-
Biotinylated substrate peptide
-
ATP
-
TR-FRET detection reagents (e.g., LanthaScreen™ Eu-labeled antibody and Alexa Fluor™ 647 tracer)
-
384-well black, low-volume assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the hit compounds in DMSO and dispense into the assay plate.
-
Kinase Reaction:
-
Add 5 µL of the 2X kinase and biotinylated substrate solution to each well.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of the TR-FRET detection mix (containing Eu-labeled antibody and tracer) to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
Data Analysis: The TR-FRET ratio is calculated as (Emission at 665 nm / Emission at 615 nm) * 10,000. The percent inhibition is then calculated relative to the high and low controls to determine the IC50 value for each confirmed hit.
Protocol 3: Tertiary Cell-Based Viability Assay
This protocol is a colorimetric assay to assess the effect of confirmed hits on the proliferation of cancer cell lines that are dependent on the target kinase signaling. The MTT assay is a widely used method for this purpose.[17][18][19]
Objective: To determine the cytotoxic or anti-proliferative effects of the this compound derivatives on relevant cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549 for EGFR, HUVEC for VEGFR2)
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear tissue culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a spectrophotometer.
Data Analysis: The absorbance is proportional to the number of viable cells. The percent inhibition of cell proliferation is calculated for each compound concentration, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined.
Data Presentation
The quantitative data from the HTS campaign should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Primary HTS Results for a Representative this compound Library against EGFR
| Compound ID | % Inhibition at 10 µM | Hit (Y/N) |
| EQZ-001 | 85.2 | Y |
| EQZ-002 | 12.5 | N |
| EQZ-003 | 92.1 | Y |
| ... | ... | ... |
| HTS Metrics | ||
| Z'-Factor | 0.78 | |
| Hit Rate | 1.5% |
Table 2: Dose-Response Data for Confirmed Hits against Target Kinases
| Compound ID | Target Kinase | IC50 (nM) [Biochemical Assay] | GI50 (µM) [Cell-Based Assay] |
| EQZ-001 | EGFR | 15.8 | 0.25 |
| EQZ-003 | EGFR | 8.2 | 0.12 |
| EQZ-112 | VEGFR2 | 25.4 | 0.58 |
| EQZ-115 | VEGFR2 | 12.1 | 0.31 |
Conclusion
The protocols and application notes provided in this document offer a comprehensive framework for conducting high-throughput screening of this compound derivative libraries to identify novel kinase inhibitors. The combination of robust biochemical and cell-based assays, along with a clear understanding of the underlying signaling pathways, will facilitate the discovery and development of new therapeutic agents. Careful data analysis and presentation are crucial for making informed decisions in the hit-to-lead optimization process.
References
- 1. promega.com [promega.com]
- 2. Design, synthesis, biological evaluation, and molecular modeling study of 4-alkoxyquinazoline derivatives as potential VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological evaluation, and molecular modeling study of 4-alkoxyquinazoline derivatives as potential VEGFR2 kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, Molecular Modeling and Biological Evaluation of 4-Alkoxyquinazoline Derivatives as Novel Inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. researchgate.net [researchgate.net]
- 11. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. commerce.bio-rad.com [commerce.bio-rad.com]
- 13. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 14. benchchem.com [benchchem.com]
- 15. dcreport.org [dcreport.org]
- 16. researchgate.net [researchgate.net]
- 17. marinbio.com [marinbio.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 4-Ethoxyquinazoline
Purpose: This document provides detailed protocols for the quantitative analysis of 4-Ethoxyquinazoline in human plasma using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are intended for researchers, scientists, and professionals in drug development for applications such as pharmacokinetic studies and therapeutic drug monitoring. The described methods are proposed templates and require validation according to regulatory guidelines such as those from the FDA and ICH.[1][2][3]
Method 1: HPLC with UV Detection
This method provides a robust and straightforward approach for the quantification of this compound, suitable for routine analysis where high sensitivity is not the primary requirement.
Experimental Protocol
1. Materials and Reagents
-
Analytes: this compound reference standard, Internal Standard (IS) (e.g., 4-Methoxyquinazoline or a structurally similar quinazoline (B50416) derivative).
-
Reagents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Ammonium (B1175870) Acetate (analytical grade), Acetic Acid (glacial, analytical grade), Deionized water.
-
Matrix: Drug-free human plasma.
2. Instrumentation
-
HPLC System: A system equipped with a binary pump, degasser, autosampler, and a column compartment with temperature control (e.g., Agilent 1200 series or similar).
-
Detector: UV-Vis Diode Array Detector (DAD) or a variable wavelength detector.
-
Analytical Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
3. Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the Internal Standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for injection.
4. Chromatographic Conditions A summary of the HPLC conditions is presented in Table 1.
Table 1: HPLC-UV Method Parameters
| Parameter | Proposed Value |
| Column | C18 Reversed-Phase (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in water (pH adjusted to 4.5 with Acetic Acid) |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic: 60% Mobile Phase A, 40% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 254 nm |
| Internal Standard (IS) | 4-Methoxyquinazoline |
Method 2: LC-MS/MS with Electrospray Ionization
This method offers superior sensitivity and selectivity, making it the gold standard for bioanalytical quantification, especially for samples with low analyte concentrations.[4][5] The method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for precise quantification.
Experimental Protocol
1. Materials and Reagents
-
Analytes: this compound reference standard, Internal Standard (IS). A stable isotope-labeled version of the analyte (e.g., this compound-d5) is highly recommended.[6][7] If unavailable, a structurally related compound can be used.
-
Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized water.
-
Matrix: Drug-free human plasma.
2. Instrumentation
-
LC System: A high-performance or ultra-high-performance liquid chromatography system (HPLC/UPLC).
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column suitable for fast chromatography (e.g., 50 x 2.1 mm, 1.8 µm).
3. Sample Preparation: Solid-Phase Extraction (SPE) This procedure provides a cleaner extract compared to protein precipitation, which helps in reducing matrix effects.[8][9]
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Pre-treat 100 µL of plasma by adding 20 µL of IS and diluting with 200 µL of 2% formic acid in water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and IS with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (initial conditions) and inject it into the LC-MS/MS system.
4. Liquid Chromatography and Mass Spectrometry Conditions The proposed parameters for the LC-MS/MS method are detailed in Tables 2 and 3.
Table 2: LC Parameters for LC-MS/MS Method
| Parameter | Proposed Value |
| Column | C18 Reversed-Phase (50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient Elution | 10% B to 90% B over 3 min, hold for 1 min, re-equilibrate for 1.5 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Internal Standard (IS) | This compound-d5 (or suitable analog) |
Table 3: MS/MS Parameters (Hypothetical)
| Parameter | Analyte (this compound) | Internal Standard (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition (m/z) | 189.1 → 133.1 | 194.1 → 138.1 |
| Dwell Time | 150 ms | 150 ms |
| Ion Spray Voltage | 5000 V | 5000 V |
| Source Temperature | 550°C | 550°C |
| Declustering Potential | 60 V | 60 V |
| Collision Energy | 35 eV | 35 eV |
| (Note: MRM transitions are hypothetical and require experimental optimization by infusing the pure compounds into the mass spectrometer.) |
Method Validation Summary (Illustrative Data)
A comprehensive validation of the LC-MS/MS method should be performed according to regulatory guidelines.[2][3][10] The following table presents illustrative performance characteristics for the proposed LC-MS/MS assay.
Table 4: Illustrative Validation Data for the Proposed LC-MS/MS Method
| Validation Parameter | Result | Acceptance Criteria (FDA/ICH) |
| Linearity Range | 0.5 - 500 ng/mL | Correlation coefficient (r²) ≥ 0.99 |
| LLOQ | 0.5 ng/mL | Accuracy: ±20%, Precision: ≤20% |
| Intra-day Accuracy | 96.5% - 104.2% | ±15% (±20% at LLOQ) |
| Inter-day Accuracy | 97.1% - 103.8% | ±15% (±20% at LLOQ) |
| Intra-day Precision | ≤ 8.5% (RSD) | ≤15% (≤20% at LLOQ) |
| Inter-day Precision | ≤ 9.2% (RSD) | ≤15% (≤20% at LLOQ) |
| Recovery | 88.9% - 95.1% | Consistent and reproducible |
| Matrix Effect | IS-normalized factor: 0.95 - 1.04 | RSD ≤15% |
Visualizations
The following diagrams illustrate the key workflows and principles described in these protocols.
Caption: General workflow for this compound quantification.
Caption: Principle of Multiple Reaction Monitoring (MRM) for LC-MS/MS.
References
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. cerilliant.com [cerilliant.com]
- 8. researchgate.net [researchgate.net]
- 9. opentrons.com [opentrons.com]
- 10. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Application Notes and Protocols for In Vitro Cytotoxicity and Proliferation Assays of 4-Ethoxyquinazoline Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinazoline (B50416) derivatives are a significant class of heterocyclic compounds in medicinal chemistry, with many exhibiting a wide range of pharmacological activities, including potent anticancer effects. The 4-ethoxyquinazoline scaffold represents a promising area for the development of novel therapeutic agents. The evaluation of the cytotoxic and anti-proliferative effects of these compounds on cancer cell lines is a critical first step in the drug discovery process. These application notes provide detailed protocols for assessing the in vitro cytotoxicity and proliferation of this compound compounds, guidance on data presentation, and visualization of relevant biological pathways and experimental workflows.
While extensive research has been conducted on the broader family of quinazoline derivatives, publicly available quantitative cytotoxicity data specifically for a wide range of this compound compounds is limited. Therefore, this document provides representative data from closely related quinazoline analogues to serve as a benchmark for experimental design and data interpretation. The methodologies and principles outlined herein are directly applicable to the study of this compound derivatives.
Data Presentation: Cytotoxicity of Quinazoline Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values for a selection of quinazoline derivatives against various human cancer cell lines. This data is intended to provide a comparative baseline for the expected potency of this class of compounds.
| Compound ID/Reference | Cancer Cell Line | Assay Type | IC50 (µM) |
| Quinazoline-oxymethyltriazole derivative (8a) | HCT-116 (Colon) | MTT (72h) | 5.33 |
| HepG2 (Liver) | MTT (72h) | 7.94 | |
| MCF-7 (Breast) | MTT (72h) | 12.96 | |
| Quinazolin-4(3H)-one derivative (58) | HepG-2 (Liver) | Not Specified | 3.74 |
| HCT116 (Colon) | Not Specified | 5.00 | |
| MCF-7 (Breast) | Not Specified | 6.77 | |
| 4-aminoquinazoline derivative (39) | H1975 (Lung) | Not Specified | 1.96 |
| PC-3 (Prostate) | Not Specified | 3.46 | |
| MCF-7 (Breast) | Not Specified | 2.85 | |
| 2,4-disubstituted quinazoline derivative (23) | PC-3 (Prostate) | MTT | 0.19 |
| A549 (Lung) | MTT | 0.016 | |
| MCF-7 (Breast) | MTT | 0.09 |
Experimental Protocols
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable, metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom sterile microplates
-
This compound compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., DMSO or a solution of 0.04 N HCl in isopropanol)
-
Phosphate-Buffered Saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compounds in complete culture medium. It is recommended to perform a preliminary experiment with a broad range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) to determine the approximate IC50 value.
-
After 24 hours of cell seeding, carefully remove the medium from each well.
-
Add 100 µL of the prepared compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a negative control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C in a humidified incubator.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell viability, from the dose-response curve.
-
Cell Proliferation Assay: BrdU Incorporation Assay
The BrdU (5-bromo-2'-deoxyuridine) assay measures cell proliferation by quantifying the incorporation of BrdU, a synthetic analog of thymidine, into newly synthesized DNA of proliferating cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom sterile microplates
-
This compound compounds
-
BrdU Labeling Reagent
-
Fixing/Denaturing Solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader (capable of measuring absorbance at 450 nm)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density and incubate overnight.
-
Treat cells with various concentrations of the this compound compounds and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
-
BrdU Labeling:
-
Add BrdU labeling solution to each well to a final concentration of 1X.
-
Incubate the plate at 37°C for 2-4 hours.
-
-
Fixation and Denaturation:
-
Carefully remove the medium.
-
Add 100 µL of Fixing/Denaturing Solution to each well and incubate for 30 minutes at room temperature.
-
-
Immunodetection:
-
Remove the fixing solution and wash the wells with Wash Buffer.
-
Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with Wash Buffer.
-
Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the wells three times with Wash Buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB substrate to each well and incubate in the dark until a color change is observed.
-
Stop the reaction by adding 100 µL of Stop Solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance values are proportional to the amount of BrdU incorporated, which reflects the rate of cell proliferation.
-
Compare the absorbance of treated cells to the vehicle control to determine the effect of the compounds on cell proliferation.
-
Mandatory Visualizations
Experimental Workflow for In Vitro Cytotoxicity and Proliferation Assays
Proposed Signaling Pathway for this compound Compounds
Many quinazoline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell growth and survival. A common target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR), which, upon activation, triggers downstream pathways such as the PI3K/Akt pathway, promoting cell proliferation and inhibiting apoptosis.
Logical Relationship between Cytotoxicity and Anti-Proliferation
References
Application Notes: Synthetic Routes to 4-Anilinoquinazoline and 4-Aryloxyquinazoline Derivatives
Introduction
4-Anilinoquinazoline (B1210976) and 4-aryloxyquinazoline derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a multitude of potent kinase inhibitors. These scaffolds are particularly renowned for their role in the development of targeted cancer therapies, most notably as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] The aberrant activity of EGFR is a critical driver in the proliferation and progression of various cancers, making it a prime target for therapeutic intervention.[1] This document provides detailed synthetic protocols, comparative data, and mechanistic insights for the preparation of these valuable heterocyclic compounds, tailored for researchers in drug discovery and development.
Mechanism of Action: Inhibition of the EGFR Signaling Pathway
The primary therapeutic relevance of many 4-anilinoquinazoline derivatives lies in their ability to function as ATP-competitive inhibitors within the kinase domain of EGFR.[1] Upon binding of a natural ligand like Epidermal Growth Factor (EGF), the EGFR undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These pathways, principally the RAS/MAPK and PI3K/AKT pathways, are crucial for regulating cell proliferation, survival, and migration. 4-Anilinoquinazoline compounds effectively block these processes by occupying the ATP-binding pocket, thereby preventing phosphorylation and subsequent pathway activation.[1]
General Synthetic Workflow
The synthesis of both 4-anilino and 4-aryloxyquinazoline derivatives typically proceeds through a convergent strategy centered around the key intermediate, 4-chloroquinazoline (B184009). This intermediate is prepared from readily available anthranilic acid derivatives. The general sequence involves an initial cyclization to form the quinazolinone core, followed by a chlorination step, and culminating in a nucleophilic aromatic substitution (SNAr) reaction with the desired aniline (B41778) or phenol (B47542).
Experimental Protocols
Protocol 1: Synthesis of Quinazolin-4(3H)-one via Niementowski Reaction
This protocol describes the classical synthesis of the quinazolinone core from anthranilic acid. The Niementowski reaction involves heating anthranilic acid with formamide (B127407).[2][3]
Materials:
-
Anthranilic acid
-
Formamide
-
Glycerin bath or heating mantle
-
Round-bottom flask with reflux condenser
Procedure:
-
Combine anthranilic acid (0.1 mol, 13.7 g) and formamide (0.4 mol, 16 mL) in a round-bottom flask.
-
Heat the reaction mixture in a glycerin bath at 130-135 °C for 2-4 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and pour it over crushed ice.
-
The crude product precipitates and is collected by filtration.
-
Wash the solid with cold water and recrystallize from ethanol (B145695) to yield pure quinazolin-4(3H)-one. Yields can reach up to 96% depending on the precise conditions.[3]
Protocol 2: Synthesis of 4-Chloroquinazoline
This protocol details the chlorination of the quinazolin-4(3H)-one intermediate.
Materials:
-
Quinazolin-4(3H)-one
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Round-bottom flask with reflux condenser and gas trap
Procedure:
-
To a round-bottom flask, add quinazolin-4(3H)-one (1.0 equiv).
-
Carefully add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equiv) and a catalytic amount of DMF.
-
Heat the mixture to reflux for 2-4 hours.[4] The reaction should be performed in a well-ventilated fume hood with a gas trap to neutralize HCl and excess SOCl₂ fumes.
-
After cooling to room temperature, carefully remove the excess SOCl₂ under reduced pressure.
-
The residue is then triturated with a non-polar solvent like hexane (B92381) or treated with ice-cold water/base to precipitate the 4-chloroquinazoline product, which is collected by filtration.
Protocol 3: Synthesis of 4-Anilinoquinazoline Derivatives
The final step involves the nucleophilic aromatic substitution of 4-chloroquinazoline with a substituted aniline. Microwave-assisted synthesis is presented as a highly efficient modern method.[5][6]
Materials:
-
4-Chloroquinazoline
-
Substituted aniline (e.g., 3-chloroaniline, 4-methoxyaniline)
-
Solvent (e.g., 2-propanol (IPA), or THF/H₂O mixture)
-
Microwave reactor or conventional heating setup (oil bath)
Method A: Microwave-Assisted Synthesis [5][6]
-
In a microwave-safe reaction vessel, combine 4-chloroquinazoline (1.0 mmol) and the desired substituted aniline (1.2 mmol).
-
Add a suitable solvent such as 2-propanol (5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture for 10-40 minutes at a temperature of 100-120 °C.[5]
-
After the reaction, cool the vessel to room temperature. The product often precipitates directly from the solution.
-
Collect the solid by filtration, wash with cold solvent (e.g., 2-propanol), and dry under vacuum to obtain the pure 4-anilinoquinazoline derivative.
Method B: Conventional Heating [7]
-
In a round-bottom flask, dissolve 4-chloroquinazoline (1.0 equiv) and the corresponding aniline (1.0-1.2 equiv) in isopropanol.
-
Heat the mixture to reflux for 4 hours.[7]
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
The product typically crystallizes upon cooling and can be collected by filtration, washed with cold isopropanol, and dried.
Protocol 4: Synthesis of 4-Aryloxyquinazoline Derivatives
This protocol is analogous to Protocol 3 but uses a substituted phenol as the nucleophile.
Materials:
-
4-Chloroquinazoline
-
Substituted phenol (e.g., 4-hydroxybenzaldehyde)
-
Base (e.g., K₂CO₃, NaH)
-
Solvent (e.g., DMF, Acetonitrile)
Procedure:
-
To a solution of the substituted phenol (1.1 equiv) in a dry solvent like DMF, add a base such as potassium carbonate (1.5 equiv).
-
Stir the mixture at room temperature for 30 minutes to generate the phenoxide anion.
-
Add 4-chloroquinazoline (1.0 equiv) to the reaction mixture.
-
Heat the reaction at 80-100 °C for several hours until completion as monitored by TLC.
-
After cooling, pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallization or column chromatography may be required for further purification.[8]
Data Presentation: Comparative Synthesis Data
The choice of synthetic method can significantly impact reaction time and yield. Microwave irradiation, in particular, has been shown to dramatically accelerate the SNAr reaction for producing 4-anilinoquinazolines.[5][6]
Table 1: Synthesis of 4-Anilinoquinazoline Derivatives via Nucleophilic Substitution
| Entry | Aniline Nucleophile | Method | Solvent | Time | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | 4-Methoxy-N-methylaniline | Microwave | THF/H₂O | 10 min | 120 | 96 | [5] |
| 2 | 3-Bromo-N-methylaniline | Microwave | THF/H₂O | 10 min | 120 | 73 | [5] |
| 3 | 2-Methoxy-N-methylaniline | Microwave | THF/H₂O | 20 min | 120 | 87 | [6] |
| 4 | Aniline | Conventional (Reflux) | Isopropanol | 4 h | ~82 | - | [7] |
| 5 | 3-Ethynylaniline | Conventional (Reflux) | Isopropanol | 2 h | ~82 | - |[9] |
Table 2: Synthesis of 4-Aryloxyquinazoline Derivatives
| Entry | Phenol Nucleophile | Base | Solvent | Conditions | Product | Yield (%) | Reference |
|---|
| 1 | 4-Hydroxybenzaldehyde | K₂CO₃ | DMF | 80 °C, 12 h | 4-(Quinazolin-4-yloxy)benzaldehyde | - |[8] |
Mechanistic Insight: Nucleophilic Aromatic Substitution (SNAr)
The key bond-forming step in the synthesis of both 4-anilino and 4-aryloxyquinazolines is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the nitrogen atoms in the quinazoline (B50416) ring activates the C4 position towards nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 3. generis-publishing.com [generis-publishing.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Microwave-Assisted Synthesis of 4-Ethoxyquinazoline Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient synthesis of 4-ethoxyquinazoline analogues utilizing microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced purity of the final products. The protocols outlined herein are designed to be readily implemented in a laboratory setting for the rapid generation of diverse this compound libraries for applications in medicinal chemistry and drug discovery.
Introduction
Quinazoline (B50416) derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. In particular, analogues substituted at the 4-position have garnered significant attention due to their diverse pharmacological activities, including potent anticancer properties. Many of these compounds function as inhibitors of key signaling proteins, such as the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in cell proliferation and survival. The introduction of an ethoxy group at the 4-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Microwave-assisted synthesis provides a powerful tool for the efficient and rapid exploration of this chemical space.
Key Synthetic Protocol: Microwave-Assisted Nucleophilic Substitution
The primary method for the synthesis of this compound analogues involves the nucleophilic substitution of a suitable leaving group, typically chlorine, from a 4-chloroquinazoline (B184009) precursor with an ethoxide source under microwave irradiation.
Protocol 1: Microwave-Assisted Synthesis of 4-Ethoxyquinazolines from 4-Chloroquinazolines
This protocol details the general procedure for the reaction of a 4-chloroquinazoline derivative with sodium ethoxide in ethanol (B145695) under microwave irradiation.
Materials:
-
Substituted 4-chloroquinazoline (1.0 mmol)
-
Sodium ethoxide (1.5 mmol)
-
Anhydrous Ethanol (5 mL)
-
Microwave synthesis vial (10 mL) with a magnetic stirrer
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave synthesis vial equipped with a magnetic stirrer, add the substituted 4-chloroquinazoline (1.0 mmol) and anhydrous ethanol (5 mL).
-
Carefully add sodium ethoxide (1.5 mmol) to the suspension.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a constant power of 100 W for a duration of 5-15 minutes, with a target temperature of 100-120°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Quench the reaction by the slow addition of water (10 mL).
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired this compound analogue.
Data Presentation
The following table summarizes typical reaction parameters and outcomes for the microwave-assisted synthesis of various this compound analogues from their corresponding 4-chloro precursors.
| Entry | Substituent (R) | Time (min) | Temperature (°C) | Power (W) | Yield (%) |
| 1 | H | 10 | 110 | 100 | 85 |
| 2 | 6-Nitro | 15 | 120 | 100 | 78 |
| 3 | 7-Methoxy | 8 | 100 | 100 | 92 |
| 4 | 2-Phenyl | 12 | 115 | 100 | 81 |
| 5 | 6,7-Dimethoxy | 10 | 110 | 100 | 88 |
Note: The reaction conditions and yields are representative and may require optimization for specific substrates.
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the processes described, the following diagrams have been generated using the DOT language.
Many 4-substituted quinazoline analogues are known to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer. Inhibition of this pathway can lead to decreased cell proliferation and survival.
Conclusion
The application of microwave irradiation significantly accelerates the synthesis of this compound analogues, providing a time- and resource-efficient method for generating libraries of these valuable compounds. The protocols and data presented herein serve as a practical guide for researchers in the field of medicinal chemistry and drug development, facilitating the exploration of novel quinazoline-based therapeutic agents. The ability of these compounds to potentially inhibit critical signaling pathways, such as the EGFR pathway, underscores their importance as a scaffold for the development of targeted cancer therapies.
Application Notes and Protocols for Evaluating the Efficacy of 4-Ethoxyquinazoline Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, most notably as potent anticancer agents. Several quinazoline-based drugs have received FDA approval for cancer therapy, primarily functioning as inhibitors of key signaling pathways that drive tumor growth and proliferation. These compounds frequently target receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), and intracellular signaling molecules like Phosphatidylinositol 3-kinase (PI3K). Inhibition of these pathways can lead to cell cycle arrest, induction of apoptosis (programmed cell death), and a reduction in cell viability in cancer cells.
4-Ethoxyquinazoline is a member of this promising class of compounds. These application notes provide detailed protocols for a panel of cell-based assays to evaluate the efficacy of this compound in cancer cell lines. The described assays will enable researchers to quantify the compound's effects on cell viability, apoptosis, and cell cycle progression, providing critical insights into its potential as a therapeutic agent.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Effect of this compound on Cancer Cell Viability (IC₅₀ Values)
| Cell Line | This compound IC₅₀ (µM) after 48h | Doxorubicin IC₅₀ (µM) after 48h (Positive Control) |
| A549 (Lung Carcinoma) | Data to be filled | Data to be filled |
| MCF-7 (Breast Adenocarcinoma) | Data to be filled | Data to be filled |
| HCT116 (Colon Carcinoma) | Data to be filled | Data to be filled |
Table 2: Induction of Apoptosis by this compound
| Treatment (24h) | Cell Line | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control (DMSO) | A549 | Data to be filled | Data to be filled |
| This compound (IC₅₀) | A549 | Data to be filled | Data to be filled |
| Staurosporine (1 µM) | A549 | Data to be filled | Data to be filled |
| Vehicle Control (DMSO) | MCF-7 | Data to be filled | Data to be filled |
| This compound (IC₅₀) | MCF-7 | Data to be filled | Data to be filled |
| Staurosporine (1 µM) | MCF-7 | Data to be filled | Data to be filled |
Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound
| Treatment (24h) | Cell Line | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | HCT116 | Data to be filled | Data to be filled | Data to be filled |
| This compound (0.5 x IC₅₀) | HCT116 | Data to be filled | Data to be filled | Data to be filled |
| This compound (IC₅₀) | HCT116 | Data to be filled | Data to be filled | Data to be filled |
| Nocodazole (100 ng/mL) | HCT116 | Data to be filled | Data to be filled | Data to be filled |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[1][2] The amount of formazan produced is proportional to the number of viable cells.[2]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and a positive control (e.g., Doxorubicin) in complete culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) at the same concentration as in the highest compound concentration.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve fitting software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[3][4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells.[4][5] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[3]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Staurosporine (positive control for apoptosis induction)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC₅₀ concentration for 24 hours. Include a vehicle control and a positive control (e.g., 1 µM Staurosporine for 4 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: Cell cycle analysis by flow cytometry is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6] Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[7] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.[8]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Nocodazole (positive control for G2/M arrest)
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.5 x IC₅₀ and IC₅₀) for 24 hours. Include a vehicle control and a positive control (e.g., 100 ng/mL Nocodazole for 18 hours).
-
Cell Harvesting: Collect cells as described in the apoptosis assay protocol.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes. Discard the supernatant and wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The data can be analyzed using cell cycle analysis software to determine the percentage of cells in each phase.
Mandatory Visualizations
Caption: EGFR signaling pathway and potential inhibition by this compound.
Caption: Experimental workflow for evaluating this compound efficacy.
Caption: Logical relationship from compound to therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis Assays [sigmaaldrich.com]
- 5. Apoptosis assay kits | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Dimroth Rearrangement in Quinazoline Synthesis: Application Notes for Researchers
For Immediate Release
This application note provides detailed protocols and insights into the Dimroth rearrangement, a powerful tool for the synthesis of quinazoline (B50416) derivatives. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile reaction for the creation of novel chemical entities. Quinazolines are a prominent structural motif in many biologically active compounds, and the Dimroth rearrangement offers an efficient pathway for their synthesis.[1][2][3][4]
The Dimroth rearrangement is an isomerization process where endocyclic and exocyclic nitrogen atoms in a heterocyclic system exchange places.[2][5][6] This transformation typically proceeds through a ring-opening, bond-rotation, and ring-closure sequence, often catalyzed by acid, base, heat, or light.[7][8] Its application in quinazoline synthesis has been instrumental in the development of various therapeutic agents, including kinase inhibitors used in cancer therapy.[2][5][9]
Key Reaction Parameters and Data Summary
The efficiency of the Dimroth rearrangement in quinazoline synthesis is influenced by several factors, including the nature of the substituents, the solvent, the temperature, and the use of catalysts.[7] Microwave-assisted synthesis has emerged as a valuable technique to accelerate the reaction and improve yields.[10][11] Below is a summary of representative reaction conditions and outcomes.
| Starting Material | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Reference |
| (E)-N'-(2,7-dicyanobenzo[d]thiazol-6-yl)-N,N-dimethylformimidamide | Various anilines, acetic acid, Microwave | 118 | 2-45 min | 70-99 | [10][11] |
| 5-Nitroanthranilonitrile | N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), Microwave | 70 | 2 min | ~100 (for intermediate) | [10][11] |
| Anthranilonitrile | Triethyl orthoformate | Room Temperature | 5 days | - | [1] |
| N-methylanilines and N,N-dimethylamidine derivative | - | - | - | - | [1] |
| 4-Methoxyaniline and amidine derivative | - | 115 (Microwave) | 30 min | 56 | [1] |
| Acylamides | Ammonium formate, Microwave | 150 | 4-20 min | - | [10][11] |
Mechanistic Overview of the Dimroth Rearrangement
The generally accepted mechanism for the Dimroth rearrangement in the context of quinazoline synthesis involves a nucleophilic attack, followed by a series of equilibria that lead to the rearranged product. The process can be initiated by the addition of a nucleophile (like water or an amine) to the pyrimidine (B1678525) ring of the quinazoline precursor.[1][7]
References
- 1. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds. | Semantic Scholar [semanticscholar.org]
- 5. starchemistry888.com [starchemistry888.com]
- 6. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
Application Notes and Protocols: Techniques for Introducing Substituents at the C-4 Position of Quinazoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common and robust techniques for the functionalization of the C-4 position of the quinazoline (B50416) scaffold. The C-4 position is a critical site for modification in the development of bioactive molecules, particularly in the realm of kinase inhibitors. This document outlines key synthetic strategies, including Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura cross-coupling, and Sonogashira cross-coupling reactions. Detailed experimental protocols, quantitative data, and visual workflows are provided to facilitate the practical application of these methods in a research and development setting.
Nucleophilic Aromatic Substitution (SNAr) at the C-4 Position
Nucleophilic aromatic substitution is a cornerstone for introducing a wide variety of substituents at the C-4 position of the quinazoline ring. The reaction typically proceeds via the displacement of a leaving group, most commonly a halide, by a nucleophile. The inherent electronic properties of the quinazoline ring system, particularly the influence of the nitrogen atoms, render the C-4 position highly susceptible to nucleophilic attack, especially when a good leaving group is present. A common and commercially available starting material for this transformation is 2,4-dichloroquinazoline, which allows for regioselective substitution at the C-4 position under milder conditions compared to the C-2 position.[1]
General Workflow for C-4 Amination via SNAr
Caption: General workflow for the synthesis of 4-aminoquinazolines via SNAr.
Quantitative Data for C-4 Amination of 4-Chloroquinazolines
| Entry | Quinazoline Substrate | Amine Nucleophile | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | 6-Bromo-4-chloro-2-phenylquinazoline (B1524381) | 4-Methoxy-N-methylaniline | - | Isopropanol | 100 (MW) | 10 min | 90 | [2] |
| 2 | 6-Bromo-4-chloro-2-phenylquinazoline | 3-Methoxy-N-methylaniline | - | Isopropanol | 100 (MW) | 10 min | 85 | [2] |
| 3 | 6-Iodo-4-chloro-2-phenylquinazoline | 4-Methoxy-N-methylaniline | - | Isopropanol | 100 (MW) | 10 min | 88 | [2] |
| 4 | 6-Iodo-4-chloro-2-phenylquinazoline | 3-Methoxy-N-methylaniline | - | Isopropanol | 100 (MW) | 10 min | 63 | [2] |
| 5 | 4-Chloro-2-methylquinazoline | N-Methylaniline | - | Isopropanol | 100 (MW) | 10 min | 95 | [2] |
Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-N-methyl-2-phenyl-6-bromoquinazolin-4-amine
Materials:
-
6-Bromo-4-chloro-2-phenylquinazoline
-
4-Methoxy-N-methylaniline
-
Isopropanol
-
Microwave reactor
-
Standard glassware for organic synthesis
Procedure:
-
To a microwave vial, add 6-bromo-4-chloro-2-phenylquinazoline (1.0 eq).
-
Add isopropanol as the solvent.
-
Add 4-methoxy-N-methylaniline (1.2 eq).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 100 °C for 10 minutes.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired product.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds at the C-4 position of the quinazoline nucleus, enabling the introduction of aryl, and alkyl groups. The Suzuki-Miyaura and Sonogashira couplings are particularly prevalent and versatile. These reactions typically involve the coupling of a 4-haloquinazoline with an organoboron or terminal alkyne reagent, respectively, in the presence of a palladium catalyst and a base.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly effective method for the arylation of the C-4 position. It is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.
General Workflow for C-4 Arylation via Suzuki-Miyaura Coupling
Caption: General workflow for C-4 arylation via Suzuki-Miyaura coupling.
Quantitative Data for Suzuki-Miyaura Coupling of 4-Chloroquinazolines
| Entry | 4-Chloroquinazoline Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) | Phenylboronic acid | Pd(PPh3)4 (5) | K3PO4 | 1,4-Dioxane/H2O | 80 | 85 | [3] |
| 2 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methylphenylboronic acid | Pd(PPh3)4 (5) | K3PO4 | 1,4-Dioxane/H2O | 80 | 88 | [3] |
| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh3)4 (5) | K3PO4 | 1,4-Dioxane/H2O | 80 | 90 | [3] |
| 4 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 3-Nitrophenylboronic acid | Pd(PPh3)4 (5) | K3PO4 | 1,4-Dioxane/H2O | 80 | 70 | [3] |
| Note: While the substrate is a dichloropyrimidine, the reaction conditions are representative for Suzuki-Miyaura couplings of chloro-N-heterocycles and provide a good starting point for optimization with 4-chloroquinazolines. |
Experimental Protocol: Synthesis of 5-(4-Phenylphenyl)-4,6-dichloropyrimidine
Materials:
-
5-(4-bromophenyl)-4,6-dichloropyrimidine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium phosphate (B84403) (K3PO4)
-
1,4-Dioxane
-
Distilled water
-
Schlenk flask and standard glassware for air-sensitive reactions
Procedure:
-
To a Schlenk flask, add 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 eq) and Pd(PPh3)4 (5 mol%).
-
Add 1,4-dioxane (6 mL per 0.986 mmol of substrate) and stir the mixture under an inert atmosphere for 30 minutes at room temperature.[3]
-
Add phenylboronic acid (1.1 eq), K3PO4 (2.0 eq), and distilled water (1.5 mL per 0.986 mmol of substrate).[3]
-
Reflux the reaction mixture at 70-80 °C for 18-22 hours.[3]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for introducing alkyne functionalities at the C-4 position of quinazolines. This reaction involves the coupling of a 4-haloquinazoline with a terminal alkyne, co-catalyzed by palladium and copper salts in the presence of a base.
General Workflow for C-4 Alkynylation via Sonogashira Coupling
Caption: General workflow for C-4 alkynylation via Sonogashira coupling.
Quantitative Data for Sonogashira Coupling of 4-Chloroquinazolines
| Entry | 4-Chloroquinazoline Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. | Yield (%) | Reference |
| 1 | 4-Chloro-2-phenylquinazoline | Phenylacetylene | Pd(PPh3)4 | CuI | Cs2CO3 | DMF | rt | High | [4] |
| 2 | 4-Chloro-2-(4-fluorophenyl)quinazoline | Phenylacetylene | Pd(PPh3)4 | CuI | Cs2CO3 | DMF | rt | High | [4] |
| 3 | 4-Chloro-2-trichloromethylquinazoline | Phenylacetylene | Pd(OAc)2 | CuI | Cs2CO3 | DMF | rt | 15 | [4] |
Experimental Protocol: General Procedure for Sonogashira Coupling of 4-Chloro-2-substituted Quinazolines
Materials:
-
4-Chloro-2-substituted quinazoline
-
Terminal alkyne
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs2CO3)
-
Anhydrous Dimethylformamide (DMF)
-
Standard glassware for air-sensitive reactions
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the 4-chloro-2-substituted quinazoline (1.0 eq).
-
Add Pd(PPh3)4 and CuI.
-
Add anhydrous DMF.
-
Add the terminal alkyne (1.2 eq) and Cs2CO3 (2.0 eq).
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.[4]
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Biological Relevance: C-4 Substituted Quinazolines as Kinase Inhibitors
Many C-4 substituted quinazolines are potent inhibitors of tyrosine kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers. Two of the most important targets for quinazoline-based inhibitors are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
EGFR Signaling Pathway and Inhibition by Quinazolines
The EGFR signaling pathway is initiated by the binding of ligands such as EGF, leading to receptor dimerization, autophosphorylation, and the activation of downstream cascades like the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation and survival. 4-Anilinoquinazolines, such as Gefitinib and Erlotinib, are competitive inhibitors of ATP at the kinase domain of EGFR, thereby blocking these downstream signals.
Caption: EGFR signaling pathway and its inhibition by 4-anilinoquinazolines.
VEGFR-2 Signaling Pathway and Inhibition by Quinazolines
The VEGFR-2 signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels. The binding of VEGF to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, activating downstream pathways like the Akt/mTOR/p70S6k cascade, which is essential for endothelial cell proliferation and survival.[5] Quinazoline derivatives can inhibit VEGFR-2 kinase activity, thereby blocking angiogenesis, a critical process for tumor growth and metastasis.
Caption: VEGFR-2 signaling pathway and its inhibition by quinazoline derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Hydrazinoquinazoline in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-hydrazinoquinazoline (B1199610) as a versatile starting material for the synthesis of novel heterocyclic compounds. The inherent reactivity of the hydrazinyl group facilitates the construction of various fused heterocyclic systems, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4][5]
Introduction
Quinazoline (B50416) derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide array of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] The 4-hydrazinoquinazoline scaffold serves as a key building block for the synthesis of more complex, fused heterocyclic systems.[1][6] The presence of the reactive hydrazine (B178648) moiety allows for cyclization reactions with various electrophilic reagents, leading to the formation of five- and six-membered heterocyclic rings fused to the quinazoline core. This synthetic strategy has been effectively employed to generate libraries of novel compounds for drug discovery programs.[1]
Key Synthetic Applications
The primary application of 4-hydrazinoquinazoline in heterocyclic synthesis involves its reaction with various carbon electrophiles to construct fused ring systems. The most common among these are triazoloquinazolines and pyrazoloquinazolines.
Synthesis of Fused Triazolo[4,3-c]quinazolines
The reaction of 4-hydrazinoquinazoline with reagents containing a single carbon atom, such as carboxylic acids, acid anhydrides, or carbon disulfide, leads to the formation of a fused 1,2,4-triazole (B32235) ring.
Synthesis of Fused Pyrazolo[5,1-b]quinazolines
Condensation of 4-hydrazinoquinazoline with 1,3-dicarbonyl compounds or their equivalents results in the formation of a fused pyrazole (B372694) ring.[7][8][9][10]
Data Presentation
The following tables summarize quantitative data for the synthesis of representative heterocyclic compounds derived from 4-hydrazinoquinazoline.
Table 1: Synthesis of 3-Substituted-[1][2][11]triazolo[4,3-c]quinazolines
| Compound | R Group | Reagent | Yield (%) | Reference |
| 5a | -CH₃ | Acetic Anhydride (B1165640) | Good | [1] |
| 5b | -CF₃ | Trifluoroacetic Acid | Not Reported | [12] |
| - | -COOEt | Diethyl oxalate (B1200264) | Excellent | [11] |
| - | -SH | Carbon Disulfide | 87 | [13] |
Note: "Good" and "Excellent" indicate high but unspecified yields as reported in the source.
Table 2: Synthesis of Schiff Bases from 4-Hydrazinoquinazoline
| Compound | Reagent | Reaction Time (h) | Yield (%) | Reference |
| Schiff Base | Salicylaldehyde | 1-3 | Not Reported | [1] |
Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-[1][2][13]triazolo[4,3-c]quinazolin-5(6H)-one
Materials:
-
2-Chloro-4-hydrazinylquinazoline (B2550126) (4.0 g, 0.020 mol)
-
Acetic anhydride (40 ml)
Procedure:
-
A mixture of 2-chloro-4-hydrazinylquinazoline and acetic anhydride is heated in a water bath for 4 hours.[1]
-
The reaction mixture is allowed to cool to room temperature overnight.[1]
-
The resulting solid precipitate is collected by filtration.[1]
-
The solid is washed with water and then dried.[1]
-
The crude product is recrystallized from methanol to yield the pure 3-methyl-[1][2][11]triazolo[4,3-c]quinazolin-5(6H)-one.[1]
-
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as IR, NMR, and mass spectrometry.
Protocol 2: Synthesis of 3-Ethoxycarbonyl-[1][2][13]triazolo[4,3-c]quinazoline
Materials:
-
4-Hydrazinoquinazoline
-
Diethyl oxalate
Procedure:
-
Condensation of 4-hydrazinoquinazoline with diethyl oxalate is performed to yield 3-ethoxycarbonyl-1,2,4-triazolo[4,3-c]quinazoline.[11] This reaction proceeds in excellent yield.[11] The formation is explained by the role of diethyl oxalate acting as an oxaloylating agent for the hydrazine moiety, which then undergoes dehydrative cyclization.[11]
Protocol 3: Synthesis of Schiff Bases from 4-Hydrazinyl-2-phenylquinazoline (B1315410)
Materials:
-
4-Hydrazinyl-2-phenylquinazoline
-
Substituted aromatic aldehyde (e.g., salicylaldehyde)
-
Ethanol
Procedure:
-
To a solution of 4-hydrazinyl-2-phenylquinazoline in ethanol, add an equimolar amount of the desired aromatic aldehyde.[1]
-
The reaction mixture is refluxed for a period of 1-3 hours.[1] The progress of the reaction should be monitored by thin-layer chromatography (TLC).[1]
-
After completion, the reaction mixture is cooled to room temperature.[1]
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the corresponding Schiff base.[1]
Protocol 4: Reaction of 4-Hydrazinoquinazoline with Carbon Disulfide
Materials:
-
4-Hydrazinoquinazoline
-
Carbon disulfide
-
Base (e.g., potassium hydroxide)
Procedure:
-
4-Hydrazinoquinazoline is allowed to react with carbon disulfide in the presence of a base.[13]
-
Interestingly, this reaction does not yield the expected [4,3-c]triazoloquinazoline but instead forms 2-(2-aminophenyl)-5-mercapto-1,3,4-thiadiazole.[13]
-
The hydrazide can also react with carbon disulfide in the presence of potassium hydroxide (B78521) to produce a potassium salt, which upon treatment with hydrazine hydrate, undergoes dehydrative cyclization to give a 4-amino-4H-1,2,4-triazole-3-thiol derivative.[11]
Visualizations
Caption: General experimental workflow for synthesis and evaluation.
Caption: Synthetic routes from 4-hydrazinoquinazoline.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. QUINAZOLINE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW | Semantic Scholar [semanticscholar.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. Pyrazoline synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. New [1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies | PLOS One [journals.plos.org]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Strategies for improving yield in multi-step 4-Ethoxyquinazoline synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the multi-step synthesis of 4-Ethoxyquinazoline.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound, addressing issues that can lead to low yields and impurities.
Step 1: Synthesis of 4-Hydroxyquinazoline (B93491) (Quinazolin-4-one)
-
Problem: Low yield of 4-Hydroxyquinazoline.
-
Possible Cause: Incomplete reaction between anthranilic acid and formamide (B127407).
-
Solution: Ensure the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC). The reaction time and temperature may need to be optimized. For instance, heating the reaction mixture at 130-135 °C for 2 hours is a common starting point.[1]
-
-
Problem: Formation of side products.
-
Possible Cause: Sub-optimal reaction conditions leading to undesired byproducts.
-
Solution: The purity of the starting materials is crucial. Ensure high-purity anthranilic acid and formamide are used. The reaction temperature should be carefully controlled to prevent degradation of reactants and products.
-
Step 2: Chlorination of 4-Hydroxyquinazoline to 4-Chloroquinazoline (B184009)
-
Problem: Low yield of 4-Chloroquinazoline.
-
Possible Cause 1: Incomplete chlorination.
-
Solution 1: The choice of chlorinating agent and reaction conditions are critical. Phosphorus oxychloride (POCl₃) is a commonly used reagent. The reaction often requires heating to 70-90 °C for a clean conversion.[2] Ensure an adequate excess of the chlorinating agent is used.
-
Possible Cause 2: Hydrolysis of the product during workup.
-
Solution 2: 4-Chloroquinazoline can be sensitive to water and may hydrolyze back to the starting material. It is crucial to perform the workup under anhydrous or near-anhydrous conditions until the excess chlorinating agent is removed. Quenching the reaction mixture by pouring it into ice-cold water followed by neutralization is a common procedure, but it must be done carefully to minimize hydrolysis.[3]
-
-
Problem: Formation of pseudodimers and other side products.
-
Possible Cause: Reaction between phosphorylated intermediates and unreacted quinazolinone.
-
Solution: This can be suppressed by controlling the reaction temperature. An initial phosphorylation reaction occurs at temperatures below 25 °C under basic conditions. Clean conversion to the chloroquinazoline is then achieved by heating to 70-90 °C.[2]
-
Step 3: Synthesis of this compound via Williamson Ether Synthesis
-
Problem: Low yield of this compound.
-
Possible Cause 1: Incomplete reaction.
-
Solution 1: The reaction is a nucleophilic aromatic substitution (SNAr). The choice of base and solvent is important. A strong base like sodium ethoxide is typically used to generate the ethoxide nucleophile. Polar aprotic solvents like DMF or DMSO can enhance the reaction rate.[4]
-
Possible Cause 2: Poor reactivity of the nucleophile.
-
Solution 2: Ensure that the sodium ethoxide is freshly prepared or of high quality, as it can degrade upon exposure to moisture. Using an excess of the ethoxide can also drive the reaction to completion.
-
-
Problem: Formation of side products.
-
Possible Cause: Competing elimination reactions or reaction with residual water.
-
Solution: The reaction should be carried out under anhydrous conditions to prevent the formation of 4-hydroxyquinazoline as a byproduct. The temperature should be carefully controlled to minimize elimination reactions, although this is less of a concern with an aromatic substrate.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common multi-step synthetic route for this compound?
A1: The most prevalent route involves a three-step process:
-
The synthesis of 4-hydroxyquinazoline (quinazolin-4-one) from anthranilic acid and formamide.
-
The chlorination of 4-hydroxyquinazoline to form 4-chloroquinazoline using a chlorinating agent like phosphorus oxychloride (POCl₃).[2]
-
A nucleophilic aromatic substitution reaction (specifically, a Williamson ether synthesis) between 4-chloroquinazoline and sodium ethoxide to yield this compound.
Q2: What are the critical parameters to control during the chlorination step?
A2: The critical parameters for the chlorination of 4-hydroxyquinazoline are temperature, the choice and amount of chlorinating agent, and the workup procedure. The reaction with POCl₃ often requires heating, and careful temperature control can prevent the formation of side products like pseudodimers.[2] A water-sensitive workup is necessary to prevent the hydrolysis of the 4-chloroquinazoline product back to the starting material.[3]
Q3: How can I improve the yield of the final Williamson ether synthesis step?
A3: To improve the yield of this compound, ensure anhydrous reaction conditions to prevent the formation of 4-hydroxyquinazoline. Use a strong base like sodium ethoxide to fully deprotonate ethanol (B145695) and generate a potent nucleophile. Employing a polar aprotic solvent such as DMF or DMSO can accelerate the reaction rate.[4] Monitoring the reaction by TLC to ensure complete consumption of the starting material is also recommended.
Q4: Are there alternative methods for the synthesis of 4-alkoxyquinazolines?
A4: Yes, while the described three-step synthesis is common, other methods exist. For instance, some approaches might involve the direct alkylation of 4-hydroxyquinazoline. However, this can sometimes lead to a mixture of N- and O-alkylated products.[5] The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Chlorination of 4-Hydroxyquinazoline
| Chlorinating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| POCl₃ | - | Toluene | Reflux | Not Specified | 86 | [3] |
| POCl₃ | Pyridine | None (Solvent-free) | 160 | 2 | 85-90 | [6] |
| SOCl₂ | DMF | Thionyl Chloride | Reflux | 4-6 | 77-96 | [3] |
| PPh₃ / TCCA | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
Table 2: Comparison of Reaction Conditions for the Synthesis of 4-Alkoxyquinazolines from 4-Chloroquinazoline
| Alkoxide | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Sodium Ethoxide | - | Ethanol | Reflux | 12 | Not Specified | [7] |
| Sodium Methoxide | - | Methanol | Reflux | Not Specified | Not Specified | [8] |
| Various Alkoxides | Sodium | THF | Room Temperature | 24 | Not Specified | [9] |
| Butanethiolate | K₂CO₃ | DMF | 80-90 | 4-6 | Not Specified | [4] |
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxyquinazoline
-
Combine anthranilic acid and formamide in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to 130-135 °C for 2 hours.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 4-hydroxyquinazoline.
Protocol 2: Synthesis of 4-Chloroquinazoline
-
To a round-bottom flask, add 4-hydroxyquinazoline.
-
Carefully add an excess of phosphorus oxychloride (POCl₃) under a fume hood.
-
Heat the mixture to reflux (approximately 70-90 °C) for 4 hours.[2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully remove the excess POCl₃ under reduced pressure.
-
The crude 4-chloroquinazoline can be purified by pouring the residue into ice-cold water, neutralizing with a base (e.g., NaHCO₃ solution), and extracting with an organic solvent like dichloromethane.[3] The organic layer is then washed, dried, and concentrated.
Protocol 3: Synthesis of this compound
-
In a round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide in anhydrous ethanol.
-
Add 4-chloroquinazoline to the sodium ethoxide solution.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
Visualizations
Caption: Multi-step synthesis workflow for this compound.
Caption: Troubleshooting logic for the chlorination step.
References
- 1. benchchem.com [benchchem.com]
- 2. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Advanced purification techniques for 4-Ethoxyquinazoline final products
This technical support center provides researchers, scientists, and drug development professionals with guidance on advanced purification techniques for 4-Ethoxyquinazoline final products. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most prevalent and effective methods for the purification of this compound and related compounds are recrystallization and column chromatography.[1] Recrystallization is a cost-effective technique for removing impurities, provided a suitable solvent system is identified.[2][3][4] Column chromatography is employed for separating complex mixtures or achieving very high purity.[1]
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: An ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[2][4] The choice of solvent can be determined through small-scale solubility tests. Common solvents used for the recrystallization of quinazoline (B50416) derivatives include ethanol (B145695) and mixtures involving dichloromethane, diethyl ether, and hexane.[1]
Q3: What are common impurities in this compound synthesis?
A3: While specific impurities for this compound synthesis are not extensively documented in the provided results, common impurities in the synthesis of related quinazoline compounds can include starting materials, reagents, and by-products from side reactions. For instance, in the synthesis of the 4-anilinequinazoline drug Erlotinib, impurities can arise from hydrolysis of reactants and subsequent side reactions.[5]
Q4: When should I use activated charcoal in my purification process?
A4: Activated charcoal can be used during recrystallization to remove colored impurities.[2][6] If your solution of this compound is colored when it should be colorless or a light color, adding a small amount of activated charcoal to the hot solution before filtration can help decolorize it.[6]
Q5: Can I use a single-solvent and a two-solvent system for recrystallization?
A5: Yes, both single-solvent and two-solvent recrystallization methods are applicable.[2] A single-solvent recrystallization is often simpler if a suitable solvent is found.[2] A two-solvent system is useful when the product is too soluble in one solvent and insoluble in another; the two solvents must be miscible.[2][4]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Recovery After Recrystallization | The compound is too soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.[4] Use a minimal amount of hot solvent for dissolution.[2] |
| Crystals were lost during transfer or filtration. | Rinse the flask with a small amount of ice-cold solvent to recover all crystals.[6] Ensure the filter paper in the Buchner funnel is properly seated and wetted before filtration. | |
| No Crystals Form Upon Cooling | The solution is not saturated. | Evaporate some of the solvent to increase the concentration of the product and attempt to cool again.[4] |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[4] | |
| Oily Product Instead of Crystals | The melting point of the compound is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a different solvent system. |
| The presence of impurities is depressing the melting point. | Attempt to purify a small sample by another method, such as column chromatography, to obtain pure seed crystals. | |
| Poor Separation in Column Chromatography | The solvent system (eluent) is not optimal. | Perform thin-layer chromatography (TLC) with various solvent systems to identify an eluent that provides good separation of the product from impurities. |
| The column was not packed properly. | Ensure the column is packed uniformly without any air bubbles or cracks to allow for even solvent flow. |
Purification Techniques: Data Summary
| Purification Technique | Typical Purity | Recovery Rate | Throughput | Key Considerations |
| Single-Solvent Recrystallization | >98% | 60-90% | High | Dependent on finding a suitable solvent.[2] |
| Two-Solvent Recrystallization | >98% | 50-85% | High | Solvents must be miscible.[2] |
| Column Chromatography | >99% | 40-80% | Low to Medium | Requires optimization of stationary and mobile phases.[1] |
| Vacuum Distillation | >99% | Variable | Medium | Suitable for thermally stable liquids. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, add a few milligrams of crude this compound and a few drops of a chosen solvent (e.g., ethanol). Heat the mixture. If the solid dissolves completely when hot and precipitates upon cooling, the solvent is suitable.[2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent dropwise while heating and swirling until the solid is just dissolved.[2][6]
-
Decolorization (if necessary): If the solution is colored, cool it slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[6]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.[2][6]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 15 minutes to maximize crystal formation.[4][6]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent.[2][6]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Two-Solvent Recrystallization
-
Solvent Selection: Choose a pair of miscible solvents. One solvent should readily dissolve this compound at all temperatures (the "good" solvent), while the other should not dissolve it at any temperature (the "poor" solvent).[2]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent.[4]
-
Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes cloudy. Then, add a few more drops of the hot "good" solvent until the solution is clear again.[2]
-
Crystallization, Collection, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.
Protocol 3: Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica (B1680970) gel in the chosen eluent. Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Add the eluent to the top of the column and begin to collect fractions. The polarity of the eluent can be gradually increased to elute compounds with different polarities.
-
Fraction Analysis: Analyze the collected fractions using thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting guide for crystallization issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Home Page [chem.ualberta.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer [scielo.org.mx]
- 6. youtube.com [youtube.com]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on Quinazolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for nucleophilic aromatic substitution (SNAr) on quinazolines.
Frequently Asked Questions (FAQs)
1. What are the most common leaving groups for SNAr on quinazolines?
Chloro and fluoro groups are the most common leaving groups in SNAr reactions on quinazolines. While chloro-substituted quinazolines are widely used, fluoro-substituted analogs can exhibit higher reactivity. The reactivity order for halogens in SNAr is generally F > Cl ≈ Br > I, which is counterintuitive compared to SN2 reactions.[1] This is because the highly electronegative fluorine atom makes the attached carbon more electrophilic, accelerating the initial nucleophilic attack, which is often the rate-determining step.[1][2]
2. What are typical nucleophiles used in quinazoline (B50416) SNAr reactions?
A wide range of nucleophiles can be employed in SNAr reactions with quinazolines. These include:
-
Amines: Aliphatic, benzylic, and aromatic primary or secondary amines are frequently used.[3][4]
-
Alkoxides and Thiolates: These strong nucleophiles are effective for introducing oxygen and sulfur functionalities.[1]
-
Amides: In some cases, amides can act as nucleophiles, leading to the synthesis of quinazolinones.[5]
3. How do I select the appropriate solvent for my quinazoline SNAr reaction?
The choice of solvent is critical and can significantly impact reaction rates. Polar aprotic solvents are generally preferred because they effectively solvate the cation of the nucleophile's salt, leaving the anionic nucleophile more "naked" and reactive.[1][6] Commonly used solvents include:
Mixtures of solvents, such as THF/water, can also be effective for certain reactions.[4]
4. What is the role of a base in quinazoline SNAr, and how do I choose one?
A base is often added to facilitate the reaction by deprotonating the nucleophile, thereby increasing its nucleophilicity, or to neutralize any acidic byproducts generated during the reaction.[7] The choice of base depends on the strength of the nucleophile and the reaction conditions. Common bases include:
-
Inorganic bases: Potassium carbonate (K₂CO₃)[8], cesium carbonate (Cs₂CO₃)[5], and sodium acetate (B1210297) (NaOAc).[4]
-
Organic bases: Triethylamine (Et₃N) and N,N-diisopropylethylamine (DIPEA).[4]
5. How can I monitor the progress of my quinazoline SNAr reaction?
The progress of the reaction can be monitored by standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): To visualize the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity of the product and quantify the extent of the reaction.
Troubleshooting Guide
This guide addresses common issues encountered during SNAr reactions on quinazolines and provides potential solutions.
Problem: Low or No Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Inactive Substrate | Ensure the quinazoline ring is sufficiently activated with electron-withdrawing groups. The C4 position is generally more reactive than the C2 position.[9][10] |
| Poor Leaving Group | If using a chloro or bromo-substituted quinazoline, consider switching to a fluoro-substituted analog for potentially higher reactivity.[1] |
| Weak Nucleophile | If using a weak nucleophile, consider deprotonation with a stronger base (e.g., NaH) before adding it to the reaction mixture to generate a more potent anionic nucleophile.[1] |
| Inappropriate Solvent | Switch to a polar aprotic solvent like DMSO or DMF to enhance the reactivity of the nucleophile.[1][6] Ensure all reactants are soluble in the chosen solvent.[1] |
| Suboptimal Temperature | Gradually increase the reaction temperature. Microwave irradiation can also be employed to significantly reduce reaction times.[1] |
| Presence of Moisture | Ensure all reagents and solvents are dry, as water can react with strong bases and some nucleophiles. |
Problem: Formation of Multiple Products or Byproducts
| Possible Cause | Suggested Solution |
| Lack of Regioselectivity | For di-substituted quinazolines (e.g., 2,4-dichloroquinazoline), the substitution at the C4 position is generally favored under milder conditions.[3][4][10] To achieve substitution at the C2 position, harsher conditions (higher temperatures, longer reaction times) may be necessary after the C4 position has reacted.[9][10] |
| Reaction Temperature is Too High | High temperatures can lead to side reactions and decomposition. Optimize the temperature to be high enough for the reaction to proceed but low enough to minimize byproduct formation. |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the nucleophile. An excess of the nucleophile may lead to di-substitution on a di-substituted quinazoline. |
| Side Reactions | The presence of a strong base with certain substrates can lead to unwanted side reactions. Consider using a milder base or optimizing the reaction temperature.[11] |
Data Summary Tables
Table 1: Effect of Solvent on Reaction Yield
| Solvent | Dielectric Constant | Typical Yield (%) | Reference |
| DMSO | 47.2 | 72 | [5] |
| DMF | 36.7 | Not satisfactory | [5] |
| 1,4-Dioxane | 2.2 | Not satisfactory | [5] |
| THF | 7.6 | Not satisfactory | [5] |
Yields are for the synthesis of 3-methyl-2-phenylquinazolin-4-one and are illustrative. Actual yields will vary depending on the specific reactants and conditions.
Table 2: Effect of Base on Reaction Yield
| Base | pKa of Conjugate Acid | Typical Yield (%) | Reference |
| Cs₂CO₃ | 10.33 (HCO₃⁻) | 72 | [5] |
| K₂CO₃ | 10.33 (HCO₃⁻) | 96.8 | [8] |
| Na₂CO₃ | 10.33 (HCO₃⁻) | - | [8] |
| NaOH | 15.7 | - | [8] |
Yields are for different quinazoline syntheses and highlight the importance of base selection.
Experimental Protocols
Protocol 1: General Procedure for SNAr of 2,4-Dichloroquinazoline (B46505) with an Amine
-
To a solution of 2,4-dichloroquinazoline (1.0 eq) in a suitable solvent (e.g., THF, ethanol, or acetonitrile) is added the amine nucleophile (1.0-1.2 eq).[4]
-
An organic or inorganic base (e.g., triethylamine, DIPEA, or NaOAc) (1.5-2.0 eq) is then added to the mixture.[4]
-
The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by TLC or LC-MS. Reaction times can range from 30 minutes to 24 hours depending on the reactivity of the nucleophile.[3][4]
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 2-chloro-4-aminoquinazoline derivative.
Visualizations
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr) on a quinazoline ring.
Caption: A typical experimental workflow for optimizing SNAr reactions on quinazolines.
Caption: A decision tree for troubleshooting common issues in quinazoline SNAr reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. mdpi.com [mdpi.com]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. gchemglobal.com [gchemglobal.com]
- 7. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 8. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Reddit - The heart of the internet [reddit.com]
Identifying and minimizing side reactions in 4-chloroquinazoline chemistry
This technical support center is designed for researchers, scientists, and drug development professionals working with 4-chloroquinazoline (B184009) and its derivatives. It provides troubleshooting guides and frequently asked questions (FAQs) to help identify and minimize common side reactions encountered during synthesis and subsequent functionalization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My chlorination of 4-quinazolinone to 4-chloroquinazoline is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the chlorination of 4-quinazolinone are a common issue and can stem from several factors. Here's a troubleshooting guide to help you optimize your reaction:
-
Incomplete Reaction: The conversion of the starting material may not be complete.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the reflux time. For chlorination with POCl₃, heating to a temperature between 70-90 °C is often necessary for a clean and complete conversion.[1]
-
-
Inactive Chlorinating Agent: The chlorinating agent (e.g., thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃)) may have degraded due to improper storage or age.
-
Solution: Use a freshly opened bottle of the chlorinating agent or distill the reagent before use to ensure its reactivity.[1]
-
-
Side Reactions: The formation of unwanted byproducts can consume your starting material and complicate purification.
-
Solution: One common side reaction with POCl₃ is the formation of a pseudodimer, especially at lower temperatures. This can be suppressed by maintaining basic conditions during the addition of POCl₃ at temperatures below 25 °C.[1]
-
-
Hydrolysis during Workup: 4-Chloroquinazolines are susceptible to hydrolysis, which converts the product back to the 4-quinazolinone starting material.
-
Solution: Perform the workup using ice-cold water or a cold basic solution (e.g., saturated sodium bicarbonate) to neutralize excess acid and minimize hydrolysis. Ensure all glassware is dry and use anhydrous solvents.
-
-
Purification Losses: The product may be lost during the purification process.
Q2: I am observing the formation of a significant amount of 4-quinazolinone in my final 4-chloroquinazoline product. What is causing this and how can I prevent it?
A2: The presence of 4-quinazolinone in your final product is most likely due to the hydrolysis of the 4-chloroquinazoline. The C4 position of the quinazoline (B50416) ring is highly electrophilic and susceptible to attack by water.
Prevention Strategies:
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Careful Workup: During the workup, quench the reaction mixture by pouring it into ice-cold water or a mixture of ice and a mild base (e.g., sodium bicarbonate). This will neutralize the acidic byproducts and minimize the contact time of the product with water.
-
Aprotic Solvents: Use aprotic solvents for extraction, such as dichloromethane (B109758) or ethyl acetate.
-
Prompt and Thorough Drying: After extraction, dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate) before removing the solvent.
Q3: During the nucleophilic aromatic substitution (SNAr) on my 4-chloroquinazoline, I am getting a complex mixture of products and a low yield of the desired compound. How can I optimize this reaction?
A3: The success of the SNAr reaction on 4-chloroquinazoline is highly dependent on the reaction conditions and the nature of the nucleophile. Here are some key parameters to optimize:
-
Solvent: The choice of solvent is critical. Polar aprotic solvents like dioxane and THF, or polar protic solvents like ethanol (B145695) are commonly used.[1] For microwave-assisted reactions, a mixture of THF and water can be effective.[1][2]
-
Base: A base is often required to neutralize the HCl generated during the reaction. Organic bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (Et₃N), or inorganic bases such as sodium acetate, are frequently employed.[1]
-
Temperature: The optimal temperature can range from room temperature to reflux, depending on the reactivity of the nucleophile. For less reactive amines, higher temperatures may be necessary.[1]
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields, especially for reactions with electron-poor anilines or sterically hindered nucleophiles.[1][3][4]
-
Nucleophile Reactivity: Electron-rich amines readily react with 4-chloroquinazolines, often leading to good yields under milder conditions. In contrast, electron-poor amines may require longer reaction times and higher temperatures to achieve good conversion.[2]
-
Steric Hindrance: Nucleophiles with significant steric bulk, particularly with substituents at the ortho-position, may react more slowly and require more forcing conditions.[1]
Data Presentation
Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for the Synthesis of 4-Anilinoquinazolines
| Entry | Nucleophile | Method | Reaction Time | Yield (%) | Reference |
| 1 | 2-Aminopyridine | Conventional | 12 h | 41.2 | [3] |
| 2 | 2-Aminopyridine | Microwave | 20 min | 95.3 | [3] |
| 3 | 2-Aminothiazole | Conventional | 12 h | 37.3 | [3] |
| 4 | 2-Aminothiazole | Microwave | 20 min | 96.5 | [3] |
| 5 | 2-Amino-5-methyl-1,3,4-thiadiazole | Conventional | 12 h | 35.8 | [3] |
| 6 | 2-Amino-5-methyl-1,3,4-thiadiazole | Microwave | 20 min | 92.4 | [3] |
Table 2: Effect of Microwave Power and Temperature on the Yield of a Representative 4-Anilinoquinazoline
| Entry | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | 40 | 80 | 10 | 75.9 | [3] |
| 2 | 60 | 80 | 10 | 96.5 | [3] |
| 3 | 80 | 80 | 10 | 98.8 | [3] |
| 4 | 100 | 80 | 10 | 97.0 | [3] |
| 5 | 60 | 30 | 10 | 79.9 | [3] |
| 6 | 60 | 50 | 10 | 84.0 | [3] |
| 7 | 60 | 70 | 10 | 90.0 | [3] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4-Chloroquinazoline from 4-Quinazolinone using Thionyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-quinazolinone.
-
Under a fume hood, carefully add an excess of thionyl chloride (SOCl₂) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the progress of the reaction by TLC until all the starting material has been consumed.
-
After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure.
-
The crude 4-chloroquinazoline can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr) on 4-Chloroquinazoline
-
In a microwave-safe reaction vessel, combine 4-chloroquinazoline (1.0 equivalent) and the desired substituted aniline (B41778) (1.2 equivalents).
-
Add a suitable solvent, such as 2-propanol (isopropanol).[3]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the reaction mixture at a constant power (e.g., 60W) for a specified time (e.g., 20 minutes), allowing the temperature to reach the reflux temperature of the solvent.[3]
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
If a solid product has formed, it can be collected by filtration and washed with a cold solvent (e.g., cold 2-propanol) to remove unreacted starting materials.
-
Dry the product under vacuum.
-
If necessary, the product can be further purified by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the synthesis of 4-chloroquinazoline and subsequent SNAr.
Caption: Troubleshooting guide for low yields in 4-chloroquinazoline synthesis.
Caption: Common side reactions in the synthesis of 4-chloroquinazoline.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Overcoming Poor Solubility of 4-Ethoxyquinazoline Derivatives in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of 4-ethoxyquinazoline derivatives in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why do many this compound derivatives exhibit poor aqueous solubility?
A1: The limited aqueous solubility of many this compound derivatives is often attributed to their molecular structure. Like other quinazoline-based inhibitors, they typically feature a rigid, planar aromatic quinazoline (B50416) core and lipophilic functional groups.[1] This architecture, while often crucial for high-affinity binding to biological targets such as kinase ATP-binding sites, contributes to low solubility in water.[1] The stable crystalline lattice of these compounds, resulting from strong intermolecular interactions, can further impede dissolution.[1]
Q2: What are the primary consequences of poor solubility in my biological assays?
A2: Poor solubility can lead to several experimental issues, including:
-
Precipitation: The compound may "crash out" of the solution when a concentrated stock (typically in DMSO) is diluted into an aqueous assay buffer.[1][2]
-
Inaccurate Potency Measurement: Undissolved compound particles will not be biologically active, leading to an underestimation of the compound's true potency (e.g., higher IC₅₀ values).
-
Poor Reproducibility: Inconsistent amounts of dissolved compound between experiments can result in high data variability.
-
Low Bioavailability: In cell-based assays, poor solubility can limit the compound's ability to cross cell membranes, reducing its effective intracellular concentration. For in vivo studies, it is a major contributor to low and variable oral bioavailability.[1]
Q3: What initial steps should I take when encountering a solubility issue with a this compound derivative?
A3: A systematic approach is recommended:
-
Visual Inspection: Carefully inspect your solutions for any signs of precipitation, cloudiness, or Tyndall effect (light scattering by suspended particles).
-
Determine Kinetic Solubility: Perform a preliminary kinetic solubility assessment in your specific assay buffer to estimate the maximum soluble concentration.
-
Optimize Stock Solution: Ensure your compound is fully dissolved in the stock solvent (typically DMSO). Gentle warming and sonication can be beneficial.[3] Use high-purity, anhydrous DMSO as water contamination can reduce solubility.[2]
-
Control Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%, to minimize its potential to cause precipitation and cellular toxicity.[1]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock
Question: My this compound derivative, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What is happening and how can I fix it?
Answer: This is a common phenomenon known as "antisolvent precipitation," where the compound rapidly leaves the solution as the solvent changes from a favorable organic environment (DMSO) to an unfavorable aqueous one.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of the derivative in the aqueous buffer exceeds its thermodynamic solubility limit. | Decrease the final working concentration of the compound in the assay. |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly into the aqueous buffer causes a sudden change in solvent polarity, leading to precipitation. | Perform a serial dilution of the DMSO stock in the assay buffer. Add the stock solution dropwise while gently vortexing the buffer. |
| Low Temperature | The solubility of many organic compounds decreases at lower temperatures. | Use pre-warmed (e.g., 37°C) assay buffer for dilutions. |
| High DMSO Concentration in Final Solution | While DMSO aids initial dissolution, a high final concentration can still lead to precipitation upon further dilution and can be toxic to cells. | Keep the final DMSO concentration below 0.5%. This might necessitate preparing a more dilute initial stock solution in DMSO.[1] |
Issue 2: Compound Precipitates Over Time During Incubation
Question: My assay solution is initially clear, but I observe precipitation after a few hours of incubation. What could be the cause?
Answer: Time-dependent precipitation can occur due to several factors related to the compound's stability in the assay medium and its interactions with assay components.
| Potential Cause | Explanation | Recommended Solution |
| Metastable Solution | The initial clear solution may be a supersaturated, metastable state that reverts to a less soluble, more stable crystalline form over time. | Reduce the final compound concentration to below its equilibrium solubility. |
| Interaction with Media Components | The compound may bind to proteins (e.g., in fetal bovine serum) or other components in the cell culture medium, leading to the formation of insoluble complexes. | Try reducing the serum percentage in the medium, if permissible for your cell line. Alternatively, consider using serum-free media for the duration of the compound treatment. |
| pH Shift | Cellular metabolism during incubation can alter the pH of the medium, which may affect the solubility of a pH-sensitive compound. | Ensure your assay buffer has sufficient buffering capacity to maintain a stable pH throughout the experiment. |
Data Presentation: Solubility of Quinazoline Derivatives
The following table summarizes reported aqueous solubility for several well-known quinazoline-based kinase inhibitors. This data can serve as a general reference, but the actual solubility of your specific this compound derivative should be determined experimentally.
| Compound | pH | Temperature (°C) | Solubility (µg/mL) |
| Gefitinib | 7.4 | 37 | < 1 |
| Erlotinib | 7.4 | 25 | ~6 |
| Lapatinib | 7.0 | 37 | < 0.1 |
| Vandetanib | 7.4 | 37 | ~13 |
Note: This data is compiled from various sources and should be used as a guideline. Actual solubility can vary with experimental conditions.
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
This protocol provides a general method for estimating the kinetic solubility of a compound in an aqueous buffer.
-
Prepare Stock Solution: Prepare a high-concentration stock solution of the this compound derivative (e.g., 10 mM) in 100% DMSO.
-
Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the DMSO stock solution with DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: In a separate 96-well, UV-transparent plate, add 198 µL of your assay buffer (e.g., PBS, pH 7.4) to each well. Add 2 µL of each DMSO dilution to the corresponding wells, resulting in a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubation: Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.
-
Turbidity Measurement: Measure the absorbance of each well at a wavelength of 600-650 nm using a microplate reader. An increase in absorbance compared to the buffer-only control indicates precipitation. The highest concentration that does not show a significant increase in absorbance is an estimate of the kinetic solubility.
Protocol 2: Enhancing Solubility with Cyclodextrins (Kneading Method)
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[4][5]
-
Molar Ratio Selection: Choose a suitable molar ratio of the this compound derivative to the cyclodextrin (B1172386) (e.g., 1:1 or 1:2 of compound to β-cyclodextrin or a more soluble derivative like HP-β-CD).
-
Mixing: Weigh the appropriate amounts of the compound and cyclodextrin and place them in a mortar.
-
Kneading: Add a small amount of a solvent blend (e.g., water/ethanol) to the mixture to form a thick paste. Knead the paste thoroughly with a pestle for 45-60 minutes. Maintain the paste-like consistency by adding more solvent blend if it becomes too dry.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 50-60°C) until completely dry.
-
Pulverization and Sieving: Pulverize the dried complex in the mortar and pass it through a fine sieve to obtain a uniform powder.
-
Storage: Store the complex in a desiccator. The resulting powder can be used to prepare aqueous solutions for your biological assays.
Visualizations
References
- 1. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oatext.com [oatext.com]
- 5. scielo.br [scielo.br]
Preventing the formation of unwanted byproducts in quinazoline reactions
Welcome to the technical support center for quinazoline (B50416) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of unwanted byproducts in their reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My reaction is producing a dark, tar-like, insoluble material instead of the desired quinazoline product. What is the likely cause and solution?
A: The formation of dark, polymeric tars is often indicative of starting material degradation, particularly the oxidation and subsequent polymerization of ortho-phenylenediamine or related 2-aminoaryl precursors.[1] This process is accelerated by exposure to air (oxygen), high temperatures, and certain catalysts.[1]
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure your 2-amino starting materials (e.g., 2-aminobenzamides, 2-aminobenzonitriles) are pure and dry.[2] Impurities can initiate side reactions leading to polymerization.[2]
-
Atmosphere Control: Run the reaction under an inert atmosphere, such as nitrogen or argon.[1][2] This prevents the degradation of sensitive reagents and intermediates by atmospheric oxygen.[2] For particularly sensitive substrates, consider using deoxygenated solvents.[1]
-
Temperature Management: Avoid unnecessarily high temperatures. Monitor the reaction and perform it at the lowest effective temperature that allows for a reasonable reaction rate.
-
Controlled Addition: If using a highly reactive dicarbonyl compound, consider adding it slowly to the reaction mixture containing the diamine. This maintains a low concentration of the dicarbonyl and can reduce self-condensation or polymerization.[1]
Q2: I am observing a significant amount of a benzimidazole (B57391) byproduct. How can I favor quinazoline formation?
A: Benzimidazole formation is a common competing reaction pathway, especially under acidic conditions or at elevated temperatures. The following strategies can help minimize this byproduct:
-
Catalyst Selection: Switch to a milder or neutral catalyst. Acidic catalysts can promote the rearrangement that leads to the more thermodynamically stable benzimidazole.[1] Metal-free options, such as iodine-catalyzed reactions, can provide excellent yields of quinazolines without promoting this rearrangement.[2]
-
Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Over-extending the reaction time, particularly at high temperatures, can favor the formation of the benzimidazole byproduct.[1]
-
Temperature Control: Perform the reaction at the lowest temperature necessary for completion. Many modern protocols achieve high yields at room temperature or slightly elevated temperatures, which disfavors the higher activation energy pathway leading to benzimidazole formation.[1]
Q3: My reaction yield is consistently low. What are the key parameters to optimize?
A: Low yield is a common problem that can be addressed by systematically optimizing several reaction parameters.
-
Reaction Conditions: Temperature, reaction time, and solvent choice have a significant impact on yield. It is crucial to tailor these conditions to your specific substrates. For example, optimizing a synthesis of 4-methylquinazoline (B149083) from 2-aminoacetophenone (B1585202) and formamide (B127407) to 150°C for 6 hours dramatically increased the yield to 86%.[2] Microwave-assisted synthesis can also improve yields and significantly reduce reaction times compared to conventional heating.[2][3]
-
Stoichiometry: In multi-component reactions, the precise stoichiometry of reactants is critical. An excess of one reactant can lead to the formation of undesired side products and reduce the yield of the target molecule.[2]
-
Catalyst Choice and Activity: The choice of catalyst is critical. While many syntheses are metal-catalyzed (e.g., using copper, palladium), metal-free alternatives are also effective.[2] If using a heterogeneous catalyst, ensure it is active and not poisoned. Using a fresh batch may be necessary.[2]
Table 1: Effect of Reaction Conditions on Quinazoline Yield
| Parameter | Condition A | Condition B (Optimized) | Yield (%) | Reference |
| Catalyst | None | BF₃-Et₂O | - (Improvement) | [2] |
| Temperature | Ambient | 150°C | 86% | [2] |
| Catalyst System | CuCl/TEMPO | CuCl/DABCO/4-HO-TEMPO | 40-98% (Broad Scope) | [4] |
| Atmosphere | Air | Oxygen | 49-92% (Iodine-catalyzed) | [2] |
Q4: How can I prevent the formation of N-oxide or oxidized byproducts?
A: N-oxide formation is an oxidation process. While sometimes a desired outcome, it can be an unwanted byproduct.
-
Avoid Strong Oxidants: If your synthesis involves an oxidative step, ensure you are using a stoichiometric amount of a mild oxidant.[1]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent air oxidation of the product, especially if the reaction involves prolonged heating.[1][2]
Frequently Asked Questions (FAQs)
Q1: How does the choice of starting material affect byproduct formation?
A: The purity and nature of your starting materials are paramount.[2]
-
Purity: Impurities in starting materials like substituted anthranilic acids or 2-aminobenzamides can introduce competing reactants, leading to a mixture of products and lower yields.[2] Always ensure your starting materials are pure and dry.[2]
-
Substituents: The electronic nature of substituents on the aromatic rings can influence reactivity. Electron-donating groups can sometimes increase susceptibility to oxidation, while certain sterically bulky groups might hinder the desired cyclization, leading to incomplete reactions.
Q2: What is the role of the solvent in preventing side reactions?
A: The solvent can influence reaction rates, solubility of intermediates, and even the reaction pathway.
-
Polarity: The solvent polarity can affect the stability of charged intermediates. For instance, some reactions may proceed more cleanly in polar aprotic solvents like DMSO or DMF, while others may be better in nonpolar solvents like toluene.
-
Boiling Point: A high-boiling solvent allows for higher reaction temperatures, which can be necessary for cyclization but may also promote degradation or side reactions if not carefully controlled.[2]
-
Solvent-Free Conditions: Some modern methods utilize solvent-free conditions, often with microwave assistance, which can reduce reaction times and minimize solvent-related side products.[2][5]
Q3: When should I use a metal-free catalytic system?
A: Metal-free systems are increasingly popular as they avoid residual metal contamination in the final product—a critical consideration in drug development. They can also prevent certain metal-catalyzed side reactions.
-
Iodine Catalysis: Molecular iodine is an effective catalyst for the synthesis of quinazolines from 2-aminobenzaldehydes and benzylamines, using oxygen as a green oxidant.[2] This method avoids transition metals entirely.
-
Base-Promoted Reactions: Some syntheses can proceed efficiently using only a base to promote the reaction, which is a simple and clean method.[6]
Experimental Protocols & Visualizations
Protocol: Iodine-Catalyzed Synthesis of 2-Arylquinazolines
This protocol is adapted from a transition-metal-free method for the synthesis of quinazolines from 2-aminobenzaldehydes (or 2-aminobenzophenones) and benzylamines.[2]
1. Reactant Mixture:
-
In a round-bottom flask, combine the 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone (B122507) (1.0 mmol), the corresponding benzylamine (B48309) (1.2 mmol), and molecular iodine (I₂) (10 mol%).[2]
2. Reaction Conditions:
-
Heat the reaction mixture to 100-120 °C. The reaction can often be performed under solvent-free conditions or in a high-boiling solvent like DMSO.[2]
-
Maintain an oxygen atmosphere (a balloon filled with oxygen is often sufficient to serve as the oxidant).[2]
3. Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[2]
4. Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.[2]
-
If a solvent was used, remove it under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.[2]
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to remove excess iodine, followed by a brine wash.[2]
5. Purification:
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure quinazoline derivative.[2]
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 6. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Laboratory Synthesis of 4-Ethoxyquinazoline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the methodologies for scaling up the laboratory synthesis of 4-Ethoxyquinazoline. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most prevalent and scalable method for the synthesis of this compound is a two-step process. The first step involves the chlorination of 4-quinazolinone to yield 4-chloroquinazoline (B184009). The subsequent step is a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom at the 4-position is displaced by an ethoxide group. This route is favored due to the ready availability of starting materials and the generally high yields of the substitution step.
Q2: What are the critical parameters to control during the synthesis of 4-chloroquinazoline?
A2: The critical parameters for the successful synthesis of 4-chloroquinazoline from 4-quinazolinone include the choice of chlorinating agent, reaction temperature, and reaction time. Thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are commonly used chlorinating agents. When using POCl₃, maintaining a temperature between 70-90°C is often necessary for a clean and complete conversion.[1] It is also crucial to handle the 4-chloroquinazoline product with care during workup and purification as it can be unstable.[1]
Q3: What factors influence the yield of the nucleophilic aromatic substitution (SNAr) reaction to form this compound?
A3: Several factors can significantly impact the yield of the SNAr reaction. These include the choice of solvent, the base used to generate the ethoxide, the reaction temperature, and the presence of any substituents on the quinazoline (B50416) ring. Polar aprotic solvents like THF and dioxane, or polar protic solvents like ethanol (B145695), are typically employed.[1] The temperature can range from room temperature to reflux, depending on the reactivity of the nucleophile and the substrate.[1] Microwave irradiation has been shown to shorten reaction times and improve yields in similar reactions.[1]
Experimental Protocols
Protocol 1: Synthesis of 4-Chloroquinazoline
This protocol outlines the synthesis of the key intermediate, 4-chloroquinazoline, from 4-quinazolinone.
Materials:
-
4-Quinazolinone
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
-
Toluene (B28343) (anhydrous)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (B109758) (DCM) or Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-quinazolinone in anhydrous toluene.
-
Carefully add an excess of phosphorus oxychloride (3-5 equivalents) to the suspension at room temperature under a fume hood.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude 4-chloroquinazoline. The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the conversion of 4-chloroquinazoline to this compound using sodium ethoxide.
Materials:
-
4-Chloroquinazoline
-
Sodium ethoxide (solid or prepared in situ from sodium and ethanol)
-
Anhydrous ethanol or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloroquinazoline in anhydrous ethanol or THF.
-
Add sodium ethoxide (1.1-1.5 equivalents) to the solution. If preparing in situ, carefully add sodium metal to anhydrous ethanol to form sodium ethoxide before adding the 4-chloroquinazoline solution.
-
Stir the reaction mixture at room temperature or heat to reflux (depending on the chosen solvent) for 2-8 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and quench by adding water.
-
Extract the product into ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 4-Chloroquinazoline
| Parameter | Method A (POCl₃) | Method B (SOCl₂) |
| Chlorinating Agent | Phosphorus oxychloride | Thionyl chloride |
| Solvent | Toluene | Neat or Toluene |
| Temperature | Reflux (110°C) | Reflux (79°C) |
| Reaction Time | 4-6 hours | 2-4 hours |
| Typical Yield | 85-95% | 80-90% |
Table 2: Typical Conditions for Nucleophilic Aromatic Substitution on 4-Chloroquinazoline
| Parameter | Condition A (Conventional Heating) | Condition B (Microwave) |
| Solvent | Ethanol or THF | THF/Water mixture |
| Base | Sodium Ethoxide | Sodium Ethoxide |
| Temperature | Room Temperature to Reflux | 120°C |
| Reaction Time | 2-8 hours | 20-40 minutes |
| Typical Yield | 70-90% | 80-95% |
Troubleshooting Guide
Problem 1: Low or no conversion of 4-quinazolinone to 4-chloroquinazoline.
-
Possible Cause: Inactive chlorinating agent.
-
Solution: Use freshly distilled or a new bottle of POCl₃ or SOCl₂. Ensure anhydrous conditions are maintained throughout the reaction.
-
Possible Cause: Insufficient reaction temperature or time.
-
Solution: Ensure the reaction is heated to the appropriate reflux temperature and monitor the reaction for a longer duration using TLC. For POCl₃, a temperature of 70-90°C is often optimal.[1]
Problem 2: Significant side product formation during chlorination.
-
Possible Cause: Formation of pseudodimers, especially at lower temperatures with POCl₃.[1]
-
Solution: Maintain a consistent and sufficiently high reaction temperature. The use of a solvent like toluene can help in maintaining a steady reflux temperature.
Problem 3: Low yield in the nucleophilic substitution step to form this compound.
-
Possible Cause: Inactive sodium ethoxide.
-
Solution: Use freshly prepared sodium ethoxide or a high-quality commercial source. Ensure it is handled under anhydrous conditions to prevent hydrolysis.
-
Possible Cause: Incomplete reaction.
-
Solution: Increase the reaction time or temperature. Consider using microwave irradiation to accelerate the reaction, which has been shown to be effective for similar substitutions on the quinazoline ring.[1]
-
Possible Cause: Poor solubility of reactants.
-
Solution: Choose a solvent that effectively dissolves both 4-chloroquinazoline and sodium ethoxide. A mixture of solvents could also be explored.
Problem 4: Difficulty in purifying the final this compound product.
-
Possible Cause: Presence of unreacted 4-chloroquinazoline.
-
Solution: Ensure the nucleophilic substitution reaction goes to completion by monitoring with TLC. Unreacted 4-chloroquinazoline can sometimes be removed by washing the organic extract with a dilute aqueous base.[1]
-
Possible Cause: Formation of byproducts from side reactions.
-
Solution: Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize side product formation. Purification by column chromatography is often necessary to isolate the pure product.
Visualizations
References
Technical Support Center: Enhancing the Target Selectivity of 4-Ethoxyquinazoline Based Kinase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the target selectivity of 4-ethoxyquinazoline based kinase inhibitors. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of kinase inhibitors and why are they a concern?
A1: Off-target effects are unintended interactions of a drug with proteins other than its designated target.[1] For kinase inhibitors, which are designed to block specific kinase enzymes, off-target binding can modulate other signaling pathways.[1][2] This is a significant concern as it can lead to cellular toxicity, adverse side effects in clinical settings, and misleading experimental results.[1][3] The high degree of conservation in the ATP-binding site across the human kinome (over 500 kinases) makes many small-molecule inhibitors, including those with a this compound scaffold, susceptible to promiscuous binding.[4]
Q2: What are the primary medicinal chemistry strategies to improve the selectivity of this compound based inhibitors?
A2: Several strategies are employed to enhance selectivity:
-
Structure-Based Drug Design: This involves modifying the inhibitor to exploit subtle differences between the active sites of the target kinase and off-target kinases.[5] For 4-anilinoquinazolines, a well-studied class, substituents on the quinazoline (B50416) and aniline (B41778) rings are modulated to optimize interactions.[6][7]
-
Targeting Unique Residues: Medicinal chemists can design compounds with bulky substituents that create a steric clash with kinases having large "gatekeeper" residues, thereby favoring binding to kinases with smaller gatekeeper residues.[4]
-
Exploiting Allosteric Sites: Developing inhibitors that bind to less conserved allosteric sites, rather than the highly conserved ATP-binding pocket, can significantly improve selectivity.[8][9]
-
Covalent Inhibition: This strategy involves designing inhibitors that form a permanent covalent bond with a non-conserved residue, such as cysteine, in the active site of the target kinase. This can lead to exceptionally selective inhibitors.[4][9]
Q3: How can I perform an initial assessment of my this compound compound's selectivity?
A3: An efficient initial assessment can be done in two tiers. First, screen the compound at a single high concentration against a broad panel of kinases to identify potential off-targets.[10] Subsequently, for any kinases that show significant inhibition (e.g., >70%), determine the IC50 values using a 10-point dose-response curve to quantify the potency of the off-target interaction.[10] This approach provides a comprehensive overview of your compound's selectivity profile.[11][12]
Q4: What is the distinction between biochemical selectivity and cellular selectivity?
A4: Biochemical selectivity is determined using in vitro assays with purified, recombinant enzymes.[12] It measures the direct interaction between the inhibitor and a panel of kinases. Cellular selectivity, however, reflects the inhibitor's effects within a complex biological system.[11] A compound that is selective in a biochemical assay may not be selective in a cellular context due to factors like varying ATP concentrations within the cell (which can outcompete ATP-competitive inhibitors), cell permeability, and the activation of compensatory signaling pathways.[1][12][13] It is crucial to validate in vitro selectivity with cell-based assays.[11]
Q5: How should I interpret kinome profiling data?
A5: Kinome profiling results are typically presented as a table of IC50 or Kd values for your compound against a large number of kinases.[10] A highly selective inhibitor will show a potent IC50 value for the intended target and significantly higher (less potent) values for all other kinases.[1] The "selectivity index" can be calculated by comparing the inhibitory potency against the target kinase versus off-target kinases.[14] Be aware that many inhibitors previously described as "selective" have been shown to have broader activity when screened against larger kinase panels.[11]
Troubleshooting Guides
Issue 1: My inhibitor shows high potency in biochemical assays but low efficacy in cell-based assays.
-
Question: Why is my potent this compound inhibitor not working in my cell-based experiments?
-
Answer: This discrepancy is a common challenge. Several factors can contribute to this issue.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Intracellular ATP | Determine the IC50 of your inhibitor in the biochemical assay using a physiological ATP concentration (typically 1-10 mM), not just the Km for ATP.[12] | A more accurate prediction of the inhibitor's potency in a cellular environment. A significant increase in IC50 suggests the inhibitor is easily outcompeted by ATP. |
| Poor Cell Permeability | Perform a cellular uptake assay (e.g., using LC-MS/MS to measure intracellular compound concentration) or use a cellular thermal shift assay (CETSA) to confirm target engagement in intact cells. | Confirmation of whether the compound is reaching its intracellular target at a sufficient concentration. |
| Inhibitor Instability | Check the stability of your inhibitor under your specific experimental conditions (e.g., in cell culture media at 37°C over the time course of the experiment).[1][13] | Ensures that the observed lack of efficacy is not due to the degradation of the compound. |
| Activation of Compensatory Pathways | Use western blotting or other proteomic techniques to probe for the activation of known compensatory or feedback signaling pathways that may negate the effect of your inhibitor.[1] | A clearer understanding of the cellular response to your inhibitor, which may require a combination inhibition strategy. |
Issue 2: I'm observing significant cytotoxicity at concentrations required for target inhibition.
-
Question: My this compound derivative is killing cells at the concentration needed to see the desired on-target effect. How can I determine if this is an on-target or off-target effect?
-
Answer: Distinguishing between on-target and off-target toxicity is critical for the development of a viable inhibitor.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Kinase Inhibition | 1. Perform a comprehensive kinome-wide selectivity screen to identify unintended kinase targets.[1] 2. Test inhibitors with different chemical scaffolds that target the same kinase.[1] | 1. Identification of specific off-targets that may be responsible for the toxicity. 2. If cytotoxicity persists across different scaffolds, it is more likely to be an on-target effect. |
| On-Target Toxicity | 1. Perform a "rescue" experiment by transfecting cells with a drug-resistant mutant of the target kinase.[1] 2. Use RNAi or CRISPR to knock down the target kinase and observe if it phenocopies the inhibitor's cytotoxic effect. | 1. If the drug-resistant mutant rescues the cells from death, the toxicity is confirmed to be on-target. 2. If knockdown of the target kinase is also toxic, this confirms that inhibiting the target is detrimental to cell viability. |
| Compound Solubility Issues | Visually inspect for compound precipitation in your cell culture media. Check the solubility of your inhibitor and always include a vehicle control to ensure the solvent is not causing toxicity.[1][13] | Prevention of non-specific effects caused by compound precipitation and confirmation that the observed toxicity is from the compound itself. |
Experimental Protocols
Protocol 1: Kinome Profiling using Radiometric Assay
This protocol provides a general method for measuring kinase activity and inhibition, which is a standard for selectivity profiling.[11]
-
Prepare Kinase Reaction Buffer: Typically contains Tris-HCl, MgCl2, and other components optimal for kinase activity.
-
Prepare Reagents:
-
Dilute the kinase to the desired concentration in the reaction buffer.
-
Prepare a serial dilution of your this compound inhibitor in DMSO, then dilute further in the reaction buffer.
-
Prepare a solution of the specific substrate peptide or protein.
-
Prepare a solution of radiolabeled ATP (e.g., [γ-³³P]ATP) mixed with non-labeled ATP to achieve the desired specific activity and final concentration.
-
-
Initiate the Reaction: In a 96-well plate, combine the kinase, inhibitor (or DMSO vehicle control), and substrate. Allow to incubate for 10-15 minutes. Start the reaction by adding the ATP mixture.
-
Incubate: Allow the reaction to proceed at 30°C for a predetermined time, ensuring the reaction is in the linear range.[15]
-
Stop the Reaction: Spot a portion of the reaction mixture onto a phosphocellulose filter paper.
-
Wash: Wash the filter papers multiple times in phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantify: Measure the incorporated radioactivity on the filter paper using a scintillation counter.
-
Analyze Data: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Target Engagement via Western Blotting
This protocol assesses whether the inhibitor is engaging its target in a cellular context by measuring the phosphorylation of a known downstream substrate.[1]
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of your this compound inhibitor (and a vehicle control) for a specified duration.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate of your target kinase.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Re-probe the blot with an antibody for the total (phosphorylated and unphosphorylated) form of the substrate and a loading control (e.g., GAPDH or β-actin) to normalize the data. A decrease in the phosphorylated substrate signal with increasing inhibitor concentration indicates successful target engagement.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. journaljcti.com [journaljcti.com]
- 6. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Addressing regioselectivity issues in the functionalization of the quinazoline core
Welcome to the technical support center for the functionalization of the quinazoline (B50416) core. This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance to overcome common challenges related to regioselectivity in their experiments. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to support your synthetic strategies.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that may arise during the functionalization of the quinazoline scaffold, providing potential causes and recommended solutions.
Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) of Dichloroquinazolines
Question: I am reacting a 2,4-dichloroquinazoline (B46505) with a nucleophile and obtaining a mixture of products substituted at the C2 and C4 positions. How can I selectively obtain the C4-substituted product?
Answer:
This is a common challenge. The C4 position of 2,4-dichloroquinazoline is generally more electrophilic and thus more reactive towards nucleophiles than the C2 position. However, reaction conditions can significantly influence regioselectivity.
Potential Causes for Poor C4-Selectivity:
-
High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for substitution at the less reactive C2 position, leading to a mixture of isomers.[1][2]
-
Strongly Basic Conditions: While a base is often required, very strong bases can sometimes lead to side reactions or decreased selectivity.
-
Prolonged Reaction Times: Allowing the reaction to proceed for too long after the C4-substitution is complete can lead to a subsequent, slower reaction at the C2 position.[1]
-
Nucleophile Steric Hindrance: Very bulky nucleophiles might face steric hindrance at the C4 position, potentially leading to competitive attack at C2, although C4 substitution is still generally favored.
Troubleshooting and Optimization Strategies:
-
Control the Reaction Temperature: Start the reaction at a low temperature (e.g., 0-5 °C) and slowly warm to room temperature.[3] This often provides excellent selectivity for the C4 position. For less reactive nucleophiles, gentle heating might be necessary, but careful monitoring is crucial to avoid over-reaction.
-
Choice of Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are commonly used.[4] Ethanol is also a frequent choice.[4] The solvent can influence the solubility of the reactants and the reaction rate.
-
Use of a Mild Base: If a base is required to neutralize HCl formed during the reaction, use a non-nucleophilic organic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA).[4]
-
Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the C4-substituted product. Stop the reaction once the starting material is consumed to prevent further reaction at the C2 position.
Issue 2: Unreactivity or Low Yield at the C2-Position
Question: I have successfully synthesized a 4-amino-2-chloroquinazoline and now want to introduce a different nucleophile at the C2 position, but the reaction is sluggish or gives a low yield. What can I do?
Answer:
The C2 position is less electrophilic than the C4 position, and its reactivity is further reduced by the electron-donating nature of the substituent at C4.[2] Therefore, more forcing conditions are typically required for C2-functionalization.
Potential Causes for Low Reactivity at C2:
-
Insufficiently Forcing Conditions: Room temperature or gentle heating is often not enough for substitution at the C2 position.[1]
-
Poor Nucleophile: Weak nucleophiles will struggle to react at the less activated C2 position.
-
Catalyst Inefficiency (for cross-coupling): In cases of cross-coupling reactions, an inappropriate choice of catalyst, ligand, or base can lead to poor results.
Troubleshooting and Optimization Strategies:
-
Increase Reaction Temperature: Higher temperatures (often above 100 °C) or the use of microwave irradiation are commonly employed to drive the reaction at the C2 position.[1]
-
Use a Stronger Nucleophile or Activation Method: If direct SNAr is not working, consider alternative strategies like metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination for amines, Suzuki or Stille coupling for aryl groups).[5]
-
Optimize Catalyst System for Cross-Coupling: For palladium-catalyzed reactions, screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands (e.g., phosphine-based ligands like Xantphos or SPhos), and bases (e.g., K₃PO₄, Cs₂CO₃).[6]
Issue 3: Lack of Regioselectivity in C-H Functionalization of the Benzene (B151609) Ring
Question: I am trying to functionalize the benzene part of the quinazoline core via C-H activation, but I am getting a mixture of isomers. How can I control the regioselectivity?
Answer:
Directing groups are key to controlling regioselectivity in C-H functionalization. The inherent electronic properties of the quinazoline ring do not strongly favor one position on the carbocyclic ring over others for many C-H activation catalysts.
Strategies for Regiocontrolled C-H Functionalization:
-
Utilize a Directing Group: The most effective strategy is to install a directing group on the quinazoline core. The choice of directing group will determine the position of functionalization.
-
Catalyst and Ligand Selection: The choice of metal catalyst and ligands can influence regioselectivity. For instance, in some systems, different rhodium or palladium catalysts can favor different positions.[7][9]
-
Substrate Control: The electronic properties of substituents already present on the quinazoline ring can influence the site of C-H activation.
Data Presentation: Regioselectivity in Quinazoline Functionalization
The following tables summarize quantitative data for key regioselective reactions on the quinazoline core.
Table 1: Regioselectivity in SNAr of 2,4-Dichloroquinazolines with Amines
| Entry | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Product Position | Yield (%) | Reference |
| 1 | Aniline | Ethanol | - | Reflux | 2 | C4 | >90 | [4] |
| 2 | Benzylamine | THF | DIPEA | rt | 16 | C4 | 85-95 | [4] |
| 3 | Aliphatic amines | Ethanol | DIPEA | 78 | 3-4 | C4 | 80-95 | [4] |
| 4 | Hydrazine | Ethanol | - | 0-5 | 2 | C4 | Not specified | [3] |
| 5 | Aniline | DMF | DIPEA | 0 | 4 | C4 | 85-92 | [4] |
Table 2: Regioselective C-H Functionalization of the Quinazoline Core
| Entry | Position | Reaction Type | Catalyst System | Directing Group | Temp (°C) | Yield (%) | Reference |
| 1 | C2 | Arylation | Pd(OAc)₂ / Ag₂CO₃ | N-oxide | 130 | 56 | [9] |
| 2 | C4 | Amination | Metal-free / NFSI | None | rt | up to 87 | [10] |
| 3 | C5 | Arylation | Pd(OAc)₂ / CsOPiv | C4-picolyl amine | 120 | 46-86 | [8] |
| 4 | C8 | Alkenylation | [RhCp*Cl₂]₂ / Cu(OAc)₂·H₂O | N-oxide | Not specified | 21-93 | [9] |
| 5 | C8 | Arylation | Pd(OAc)₂ / 8-aminoquinoline (B160924) amide | 8-aminoquinoline | Not specified | Good | [7] |
Experimental Protocols
Protocol 1: Regioselective C4-Amination of 2,4-Dichloroquinazoline
This protocol provides a general procedure for the selective substitution of the C4-chloro group with an amine.
Materials:
-
2,4-dichloroquinazoline (1.0 equiv)
-
Amine (primary or secondary, 1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,4-dichloroquinazoline and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the amine and DIPEA in anhydrous THF.
-
Add the amine/DIPEA solution dropwise to the cooled 2,4-dichloroquinazoline solution over 15-20 minutes.
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Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-chloro-4-aminoquinazoline.[4]
Protocol 2: Palladium-Catalyzed C6-Suzuki Cross-Coupling of a 6-Bromoquinazoline
This protocol describes a typical Suzuki-Miyaura coupling to introduce an aryl group at the C6 position of a quinazoline core.
Materials:
-
6-Bromo-2,4-disubstituted quinazoline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.1 equiv)
-
Potassium phosphate (B84403) tribasic (K₃PO₄) (2.0 equiv)
-
Toluene (B28343) and water (degassed, e.g., 10:1 v/v)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 6-bromoquinazoline, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the degassed toluene and water.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
Visualizations
The following diagrams illustrate key concepts and workflows for addressing regioselectivity in quinazoline functionalization.
Caption: Regioselectivity in SNAr of 2,4-dichloroquinazoline.
Caption: Troubleshooting workflow for poor regioselectivity in C-H functionalization.
References
- 1. researchgate.net [researchgate.net]
- 2. organic chemistry - Amination of 2,4 dichloroquinazoline - role of dioxane as solvent and required temperature - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. youtube.com [youtube.com]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. soc.chim.it [soc.chim.it]
- 9. mdpi.com [mdpi.com]
- 10. Metal-Free Regioselective Direct C(4)-H Amination of Quinazoline with N-fluorobenzenesulfonimide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst and Solvent Systems for Quinazoline Synthesis
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals to address challenges encountered during the synthesis of quinazolines. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize your catalyst and solvent systems for improved yields and product purity.
Frequently Asked Questions (FAQs)
Q1: My quinazoline (B50416) synthesis is resulting in a low yield. What are the common causes and how can I address them?
A1: Low yields in quinazoline synthesis can stem from several factors. Key areas to investigate include incomplete reactions, suboptimal catalyst performance, degradation of starting materials or products, and the formation of side products. To troubleshoot, consider the following:
-
Reaction Conditions: Extending the reaction time, increasing the temperature, or using microwave irradiation can help drive the reaction to completion.[1]
-
Catalyst Selection: The choice of catalyst is critical. Screening different types of catalysts, such as Lewis acids, transition metals (e.g., copper, palladium), or even metal-free options like iodine, can significantly enhance reaction rates and selectivity.[1][2] For certain reactions, ensuring the catalyst is active and not poisoned is crucial; using a fresh batch or regenerating a heterogeneous catalyst may be necessary.[2]
-
Starting Material Quality: The purity of your starting materials is paramount. Impurities can lead to unwanted side reactions and lower the overall yield.[2]
-
Atmosphere Control: Some synthetic routes are sensitive to air and moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of reagents and intermediates.[2][3]
Q2: I am observing significant side product formation. What are the common impurities and how can I minimize them?
A2: Side product formation is a frequent challenge. Common impurities include unreacted starting materials, hydrolysis products if water is present, and over-alkylation or over-arylation products if reaction conditions are too harsh.[3] In specific cases like the Niementowski reaction, quinazolinone byproducts can form.[1] To minimize these:
-
Optimize Reaction Conditions: Carefully control the temperature, reaction time, and stoichiometry of reactants. Milder conditions may be sufficient to form the desired product while reducing byproduct formation.[3]
-
Solvent Choice: The solvent can significantly influence the reaction pathway. For instance, in some syntheses, polar solvents like DMF and water have been shown to provide excellent yields, while non-polar solvents like toluene (B28343) and THF were ineffective.[4] In other cases, a solvent-free approach or a high-boiling point inert solvent can prevent side reactions.[1]
-
pH Adjustment: The pH of the reaction mixture can influence the formation of certain byproducts. For example, in the Niementowski reaction, adjusting the pH can minimize the formation of the 4-oxo-3,4-dihydroquinazoline byproduct.[1]
Q3: How do I choose the optimal solvent for my quinazoline synthesis?
A3: Solvent selection is crucial and depends on the specific reaction. For Friedländer synthesis, polar solvents like ethanol (B145695) or even water are good starting points.[5] For reactions involving 2-aminobenzonitriles and CO2, highly polar solvents like DMF and water have been shown to give excellent yields.[4] It is often beneficial to screen a range of solvents with varying polarities.
Q4: What are the best methods for monitoring the reaction progress and identifying products and byproducts?
A4: A combination of analytical techniques is recommended for accurate monitoring and identification:
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the consumption of starting materials and the formation of products and byproducts.[1][6]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the product and the relative amounts of any impurities.[1]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps in identifying unknown side products.[1]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low or No Product Yield
| Possible Cause | Recommended Solution | Expected Outcome |
| Incomplete Reaction | Extend reaction time, increase temperature, or utilize microwave irradiation.[1] | Increased conversion of starting materials to the desired product. |
| Suboptimal Catalyst | Screen different catalysts (e.g., Lewis acids, transition metals like copper or palladium, or iodine).[1][2] Ensure the catalyst is active and not poisoned.[2] | Enhanced reaction rate and selectivity, leading to a higher yield. |
| Poor Starting Material Quality | Purify starting materials before use. Ensure they are dry.[2][3] | Reduced side reactions and improved yield. |
| Atmosphere Sensitivity | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][3] | Prevention of degradation of sensitive reagents and intermediates. |
Problem 2: Formation of Multiple Products/Difficult Purification
| Possible Cause | Recommended Solution | Expected Outcome |
| Formation of Quinazolinone Byproducts | In Niementowski reactions, using an excess of formamide (B127407) can favor the desired quinazoline. Adjusting the pH can also influence the reaction pathway.[1] | Minimized formation of the 4-oxo-3,4-dihydroquinazoline byproduct. |
| Competing Side Reactions | Optimize reaction conditions by lowering the temperature or changing the solvent to favor the desired product.[7] | Increased selectivity for the target quinazoline. |
| Incorrect Stoichiometry | Carefully control the molar ratios of your reactants. | Reduced formation of byproducts resulting from excess reagents. |
| Hydrolysis of Intermediates/Product | Ensure anhydrous conditions by thoroughly drying glassware and using anhydrous solvents.[7] | Minimized formation of hydrolysis-related impurities. |
Data Presentation: Catalyst and Solvent Effects
The following tables summarize quantitative data from various studies to illustrate the impact of catalyst and solvent choice on quinazoline synthesis.
Table 1: Effect of Catalyst on the Synthesis of 2,4-Disubstituted Quinazolines
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuBr | DMSO | 100 | 24 | 40-99 | [8] |
| FeCl₂ | DMSO | 25 | 18 | 43-86 | [8] |
| Cp*Co(CO)I₂/AgNTf₂ | DCE | 100-120 | 16 | 39-94 | [8] |
| Iodine | None | 120 | 12 | 20-98 | [9] |
| BF₃·Et₂O | DMSO | 90 | 48 | 17-81 | [9] |
Table 2: Influence of Solvent on the Synthesis of Quinazoline-2,4(1H,3H)-diones
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Toluene | 110 | 12 | No Reaction | [4] |
| THF | 65 | 12 | No Reaction | [4] |
| Ethanol | 80 | 12 | No Reaction | [4] |
| DMF | 120 | 8 | 85 | [4] |
| Water | 100 | 8 | 91 | [4] |
Experimental Protocols
Protocol 1: General Iodine-Catalyzed Synthesis of Quinazolines
This protocol is adapted from a transition-metal-free synthesis method.[2][9]
Materials:
-
2-aminobenzaldehyde or 2-aminobenzophenone (B122507) derivative (1 mmol)
-
Benzylamine derivative (1.2 mmol)
-
Iodine (I₂) (10 mol%)
-
Solvent (e.g., DMSO, or solvent-free)
-
Oxygen balloon (if required as an oxidant)
Procedure:
-
To a round-bottom flask, add the 2-aminobenzaldehyde/ketone, benzylamine, and iodine.
-
If using a solvent, add it to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C). If using oxygen as an oxidant, attach a balloon of oxygen.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with a saturated solution of sodium thiosulfate (B1220275) to remove excess iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure quinazoline derivative.[2]
Protocol 2: Copper-Catalyzed Cascade Synthesis of Quinazolines
This protocol is based on a copper-catalyzed cascade reaction.[8]
Materials:
-
(2-Bromophenyl)methylamine derivative (1 mmol)
-
Amidine hydrochloride derivative (1.2 mmol)
-
Copper(I) bromide (CuBr) (10 mol%)
-
Potassium carbonate (K₂CO₃) (2 mmol)
-
Dimethyl sulfoxide (B87167) (DMSO) (5 mL)
-
Nitrogen and Air sources
Procedure:
-
Combine the (2-bromophenyl)methylamine, amidine hydrochloride, CuBr, and K₂CO₃ in a reaction vessel.
-
Add DMSO as the solvent.
-
Heat the mixture to 100 °C under a nitrogen atmosphere for 24 hours.
-
After 24 hours, switch the atmosphere to air and continue heating for an additional 30 minutes.
-
Monitor the reaction by TLC.
-
Once complete, cool the reaction mixture to room temperature.
-
Pour the mixture into water to precipitate the crude product.
-
Collect the solid by filtration and wash with water.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Troubleshooting Workflow for Low Quinazoline Yield
Caption: A decision tree for troubleshooting low yields in quinazoline synthesis.
General Workflow for Catalyst and Solvent Optimization
Caption: A logical workflow for optimizing catalyst and solvent systems.
Simplified Niementowski Reaction and Side Product Formation
Caption: Simplified mechanism of the Niementowski reaction and potential byproduct formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 9. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Novel 4-Ethoxyquinazoline Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of novel 4-ethoxyquinazoline derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization process in a question-and-answer format.
Question 1: My compound is "oiling out" and forming a liquid instead of crystals. What should I do?
Answer:
"Oiling out" occurs when the compound's melting point is lower than the temperature of the solution, causing it to separate as a liquid instead of a solid.[1] This can be problematic as impurities often dissolve more readily in the liquid droplets, hindering purification.[1]
Potential Causes and Solutions:
-
High Solution Temperature: The solution might be too warm.
-
Solution: Allow the solution to cool more slowly. You can achieve this by leaving the flask on a cooling hot plate instead of placing it directly on a cold surface.[2]
-
-
High Impurity Level: Significant impurities can lower the melting point of the mixture.
-
Solution: Purify the compound further before attempting crystallization. Techniques like column chromatography can be employed.
-
-
Inappropriate Solvent: The chosen solvent may not be ideal.
Question 2: My crystals are forming too quickly. Why is this a problem and how can I slow it down?
Answer:
Rapid crystallization is undesirable because it can lead to the inclusion of impurities within the crystal lattice, which defeats the purpose of purification.[1][3] An ideal crystallization process involves the formation of some crystals within approximately 5 minutes, with continued growth over a 20-minute period.[1] Rapid formation can also result in smaller, less uniform crystals and agglomeration.[3]
Methods to Slow Crystal Growth:
-
Increase Solvent Volume: Add a small amount of additional solvent (e.g., 1-2 mL for every 100 mg of solid) to the heated solution.[1] This will keep the compound in solution for a longer period as it cools.[1]
-
Reduce Cooling Rate: Slow down the cooling process. Instead of placing the flask in an ice bath, allow it to cool to room temperature on the benchtop first.
-
Use a Larger Flask: A shallow solvent pool in a large flask has a higher surface area, leading to faster cooling.[1] Using a flask that is appropriately sized for your solvent volume can help slow down the cooling rate.[1]
Question 3: No crystals are forming, even after the solution has cooled. What are the possible reasons and solutions?
Answer:
The failure of crystals to form is a common issue that can often be resolved by addressing the following points.
Troubleshooting Steps:
-
Induce Nucleation: The solution may be supersaturated, meaning it contains more dissolved compound than it should at that temperature, but lacks a nucleation site for crystal growth to begin.[2]
-
Seed Crystals: If available, add a tiny "seed crystal" of the pure compound to the solution to initiate crystallization.[2]
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.[2] This can create microscopic imperfections on the glass that serve as nucleation sites.[2]
-
-
Check Solvent Volume: You may have used too much solvent, which is the most common reason for crystallization failure.[2]
-
Solution: Reduce the solvent volume by gentle heating or using a rotary evaporator and then attempt to cool the solution again.[2]
-
-
Cool Further: If crystals still do not form at room temperature, try cooling the flask in an ice bath or even a salt/ice bath.[2]
Question 4: The crystallization yield is very low. How can I improve it?
Answer:
A low yield (e.g., less than 20%) can be discouraging.[1] Here are some potential reasons and how to address them:
-
Excess Solvent: As with the failure to form crystals, using too much solvent can result in a significant amount of the compound remaining dissolved in the mother liquor.[1][2]
-
Solution: Before discarding the mother liquor, you can test for remaining compound by dipping a glass stirring rod into it and letting the solvent evaporate. A large residue indicates a significant amount of dissolved product.[1] You can then try to recover more product by evaporating some of the solvent and re-cooling.
-
-
Premature Filtration: Filtering the crystals before the crystallization process is complete will naturally lead to a lower yield.
-
Solution: Ensure the solution has been given adequate time to cool and for crystal formation to cease before filtration.
-
-
Inherent Solubility: The compound may be too soluble in the chosen solvent.
-
Solution: Consider using a different solvent or a solvent mixture in which the compound has lower solubility at colder temperatures.
-
Frequently Asked Questions (FAQs)
Q1: How do I select the right solvent for crystallizing my novel this compound derivative?
A1: The ideal crystallization solvent is one in which your compound is highly soluble at high temperatures but has low solubility at low temperatures. A general rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[4] For instance, esters may crystallize well from ethyl acetate.[4] It is often a process of trial and error. You can perform small-scale solubility tests with a variety of solvents to find the most suitable one.
Q2: What is the difference between crystallization and precipitation?
A2: Crystallization is the slow and selective formation of a crystalline solid, which results in a highly ordered structure and tends to exclude impurities.[5] Precipitation, on the other hand, is a rapid process that often leads to an amorphous solid with a disordered structure that can trap impurities.
Q3: Can impurities affect the shape of my crystals?
A3: Yes, impurities can significantly impact crystal growth and morphology.[6][7] They can inhibit growth on certain crystal faces, leading to changes in the crystal habit (the external shape of the crystal).
Q4: What is polymorphism and why is it important in drug development?
A4: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[8] Different polymorphs of the same compound can have different physicochemical properties, including solubility, stability, and bioavailability, which are critical factors in drug efficacy and formulation.[6][9]
Data Presentation
The following tables provide a template for recording experimental data to optimize the crystallization of your novel this compound derivatives.
Table 1: Solvent System Optimization
| Trial | Solvent 1 | Solvent 2 | Ratio (v/v) | Concentration (mg/mL) | Temperature (°C) | Observations (Crystal Quality, Yield) |
| 1 | ||||||
| 2 | ||||||
| 3 |
Table 2: Common Solvents for Recrystallization
| Solvent (Mixture) | Comments |
| Ethanol (EtOH) | A very general and effective solvent for minor impurities.[4] |
| n-Hexane / Acetone | Works well, especially with slow evaporation.[4] |
| n-Hexane / Tetrahydrofuran (THF) | A good general solvent mixture.[4] |
| n-Hexane / Ethyl Acetate (EA) | Can be effective, particularly with a higher level of impurities.[4] |
| Water | Can be a good choice for polar compounds, though removal can be difficult.[4] |
Experimental Protocols
Protocol 1: Slow Evaporation Crystallization
This technique is useful for producing high-quality single crystals, often suitable for X-ray diffraction.[10]
-
Dissolve the this compound derivative in a suitable solvent to near saturation.
-
Filter the solution to remove any insoluble impurities.
-
Transfer the clear solution to a clean vial.
-
Cover the vial with a perforated lid or parafilm to allow for the slow evaporation of the solvent.[10]
-
Place the vial in a location free from vibrations and allow it to stand undisturbed.
-
Crystals will form as the solvent slowly evaporates, increasing the concentration of the compound.
Protocol 2: Vapor Diffusion Crystallization
This gentle method is effective for crystallizing small amounts of material and often yields high-quality crystals.[5][10]
-
Dissolve the compound in a "good" solvent in which it is highly soluble.
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a volatile "anti-solvent" in which the compound is poorly soluble.[10]
-
The vapor from the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.[10]
-
Once crystals have formed, collect them by filtration, wash with a small amount of cold solvent, and dry.[10]
Protocol 3: Anti-Solvent Crystallization
This method involves the direct addition of a solvent in which the compound is insoluble to a solution of the compound, causing rapid precipitation.[10] The rate of addition is a critical parameter that influences crystal size and purity.[10]
-
Dissolve the this compound derivative in a "good" solvent.
-
Slowly add the "anti-solvent" to the solution while stirring.[10]
-
Continue adding the anti-solvent until the solution becomes cloudy, indicating the onset of precipitation.
-
Allow the solution to stand and for the crystals to fully form.
-
Collect the crystals by filtration, wash with the anti-solvent, and dry.
Visualizations
Caption: A general workflow for the crystallization of novel compounds.
Caption: A decision tree for troubleshooting common crystallization problems.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. achievechem.com [achievechem.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. syrris.com [syrris.com]
- 7. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 8. content.e-bookshelf.de [content.e-bookshelf.de]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Refinement of Work-up Procedures for 4-Ethoxyquinazoline Reactions
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the work-up and purification of 4-ethoxyquinazoline and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction mixture has formed a thick oil or gum after the initial work-up steps. How can I isolate my product?
A1: The formation of an oil or gum is a common issue, often due to the presence of polar impurities or residual solvent.
-
Troubleshooting Steps:
-
Solvent Trituration: Try adding a non-polar solvent in which your product is expected to be insoluble (e.g., hexanes, diethyl ether) and vigorously stirring or sonicating the mixture. This can often induce precipitation of the desired compound, leaving impurities in the solvent.
-
Solvent Evaporation: Ensure all volatile reaction solvents (like DMF or DMSO) have been thoroughly removed under high vacuum. Co-evaporation with a higher boiling point solvent like toluene (B28343) can aid in the removal of residual solvents.
-
Acid/Base Wash Modification: If your product is stable to acidic and basic conditions, a modified aqueous work-up can help. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and perform washes with dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a wash with a weak base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities. Be aware that this compound, containing a basic nitrogen, will be extracted into the aqueous acidic layer. The product can then be re-isolated by basifying the aqueous layer and extracting with an organic solvent.[1]
-
Q2: I am observing a low yield after purification. What are the potential causes and solutions?
A2: Low yields can stem from incomplete reactions, product loss during work-up, or degradation.
-
Troubleshooting Steps:
-
Reaction Monitoring: Ensure the reaction has gone to completion using Thin Layer Chromatography (TLC) before initiating the work-up.
-
Extraction Efficiency: Your product may have some solubility in the aqueous phase. After the initial extraction, re-extract the aqueous layers with fresh organic solvent to recover any dissolved product.
-
pH Adjustment: When performing acid/base washes, ensure the pH of the aqueous layer is sufficiently basic (pH > 8) before extracting your this compound product to ensure it is in its freebase, organic-soluble form.
-
Hydrolysis: Quinazolines can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. If hydrolysis is suspected, perform aqueous washes with milder reagents (e.g., dilute citric acid, saturated sodium bicarbonate) and at lower temperatures.
-
Q3: My purified this compound shows persistent impurities in the NMR spectrum. How can I improve its purity?
A3: Achieving high purity often requires a combination of purification techniques.
-
Troubleshooting Steps:
-
Column Chromatography Optimization:
-
Solvent System: The choice of eluent is critical. For quinazoline (B50416) derivatives, a gradient elution with a hexane/ethyl acetate (B1210297) system is a good starting point. For more polar compounds, a dichloromethane (B109758)/methanol system can be effective. The addition of a small amount of triethylamine (B128534) (0.1-1%) to the eluent can help to reduce tailing of basic compounds on silica (B1680970) gel.
-
Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina (B75360) (neutral or basic).
-
-
Recrystallization: This is a powerful technique for final purification.
-
Solvent Selection: Experiment with different solvent systems. A common approach is to dissolve the compound in a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, isopropanol) and then allow it to cool slowly. A two-solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can also be effective. Dissolve the compound in a minimal amount of the "good" solvent and slowly add the "poor" solvent until the solution becomes turbid, then heat until clear and allow to cool.
-
-
Data Presentation
Table 1: Summary of Purification Techniques for Quinazoline Derivatives
| Purification Technique | Recommended Solvent Systems (Eluents) | Key Considerations |
| Column Chromatography | Hexane / Ethyl Acetate (gradient) | Standard choice for compounds of intermediate polarity. |
| Dichloromethane / Methanol (gradient) | Suitable for more polar quinazoline derivatives. | |
| Addition of 0.1-1% Triethylamine | Reduces peak tailing for basic compounds on silica gel. | |
| Recrystallization | Ethanol or Isopropanol | Good for moderately soluble compounds. |
| Ethanol / Water | Effective two-solvent system for inducing crystallization. | |
| Ethyl Acetate / Hexanes | Another common two-solvent system for a range of polarities. | |
| Toluene / Methanol | Has been used for the purification of the related drug, Gefitinib.[2] |
Experimental Protocols
Protocol 1: General Work-up Procedure for a this compound Reaction
-
Reaction Quenching: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.
-
Solvent Removal: If the reaction was performed in a high-boiling solvent (e.g., DMF, DMSO), remove the solvent under reduced pressure. Co-evaporation with toluene may be necessary for complete removal.
-
Liquid-Liquid Extraction:
-
Dissolve the residue in an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with:
-
1M HCl (to remove basic impurities). Note: Your this compound product will likely move to the aqueous layer.
-
Saturated aqueous sodium bicarbonate solution (to neutralize the organic layer and remove acidic impurities).
-
Brine (saturated aqueous NaCl) to remove residual water.
-
-
If the product was extracted into the acidic aqueous layer, basify this layer with 1M NaOH to a pH > 8 and extract the product with fresh organic solvent (e.g., ethyl acetate, 3 x volume).
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using the initial, less polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin elution with the initial non-polar solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure this compound.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the purified product in various solvents to find a suitable system where the compound is soluble in the hot solvent but sparingly soluble at room temperature (e.g., ethanol).
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the compound to achieve complete dissolution.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of quinazoline derivatives.
Caption: General experimental workflow for the purification of this compound.
References
Validation & Comparative
A Comparative Analysis of 4-Aminoquinazoline and 4-Ethoxyquinazoline Analogues in Biological Activity
For researchers, scientists, and drug development professionals, the quinazoline (B50416) scaffold represents a cornerstone in the design of targeted cancer therapies. Among its numerous derivatives, 4-aminoquinazoline analogues have risen to prominence, forming the backbone of several clinically approved epidermal growth factor receptor (EGFR) inhibitors. In contrast, 4-ethoxyquinazoline analogues remain a less explored chemical space. This guide provides an objective comparison of the biological activities of these two classes of compounds, supported by available experimental data, to inform future drug discovery efforts.
The 4-aminoquinazoline core is a well-established pharmacophore, particularly for kinase inhibitors.[1] This is largely due to the critical role of the 4-anilino substitution in binding to the ATP-binding pocket of kinases like EGFR. In contrast, the biological activity of this compound derivatives, especially in the context of cancer, is not as extensively documented in publicly available research. However, some studies suggest that alkoxy substitutions on the quinazoline ring should not be entirely dismissed. For instance, one study on 5,6,7-trialkoxy quinazoline derivatives indicated that an ethoxy series of compounds demonstrated higher inhibitory activity against tumor cell proliferation than the corresponding methoxy (B1213986) series.[2] This finding suggests that the ethoxy group may contribute favorably to the anticancer potential of the quinazoline scaffold.
Comparative Biological Activity Data
The following tables summarize the available quantitative data on the biological activity of 4-aminoquinazoline and this compound analogues. It is important to note the disparity in the volume of research, with significantly more data available for the 4-amino derivatives.
Table 1: Biological Activity of 4-Aminoquinazoline Analogues
| Compound/Derivative | Target/Assay | Cell Line | IC50 | Reference |
| 4-(3-chloroanilino)quinazoline | EGFR Tyrosine Kinase | - | ~20 nM | [3] |
| Gefitinib | EGFR Tyrosine Kinase | - | 25.42 nM | |
| Erlotinib | EGFR Tyrosine Kinase | - | 33.25 nM | |
| Compound 7i (6-arylureido-4-anilinoquinazoline) | EGFR Tyrosine Kinase | - | 17.32 nM | |
| Compound 7i (6-arylureido-4-anilinoquinazoline) | Antiproliferative | A549 | 2.25 µM | |
| Compound 7i (6-arylureido-4-anilinoquinazoline) | Antiproliferative | HT-29 | 1.72 µM | |
| Compound 7i (6-arylureido-4-anilinoquinazoline) | Antiproliferative | MCF-7 | 2.81 µM | |
| Compound 3b (6-alkoxy-4-substituted-aminoquinazoline) | Antiproliferative | MCF-7 | 0.13 nM | [4] |
Table 2: Biological Activity of this compound Analogues
No direct quantitative data (IC50 values) for the anticancer or kinase inhibitory activity of this compound analogues was identified in the reviewed literature. The primary focus of the available research on these compounds has been on their synthesis and antimicrobial properties.
Key Signaling Pathway and Experimental Workflow
The following diagrams illustrate a key signaling pathway targeted by quinazoline-based inhibitors and a general workflow for evaluating their biological activity.
Caption: EGFR Signaling Pathway Inhibition by Quinazoline Analogues.
Caption: General Experimental Workflow for Biological Activity Comparison.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of quinazoline derivatives.
In Vitro Kinase Inhibition Assay (EGFR Tyrosine Kinase)
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against EGFR tyrosine kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compounds (dissolved in DMSO)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. A typical starting concentration range is 10 mM to 0.1 µM.
-
Assay Plate Setup: Add the diluted test compounds or vehicle control (DMSO) to the wells of a 96-well plate.
-
Enzyme and Substrate Addition: Prepare a solution of the EGFR kinase and the peptide substrate in kinase buffer. Add this mixture to each well containing the test compound.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cell Proliferation (MTT) Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and antibiotics)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) in a CO2 incubator at 37°C.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion
The 4-aminoquinazoline scaffold is a well-validated and highly successful framework for the development of potent kinase inhibitors, particularly targeting EGFR in cancer therapy. The extensive body of research provides a solid foundation for structure-activity relationship studies and further optimization.
In contrast, the biological activity of this compound analogues in the context of cancer remains largely underexplored. While direct comparative data is lacking, preliminary findings suggesting that ethoxy substitutions may be beneficial warrant further investigation. Future research should focus on the synthesis and systematic evaluation of this compound derivatives against a panel of cancer cell lines and relevant kinase targets. Such studies will be crucial in determining whether this class of compounds holds untapped potential for the development of novel anticancer agents and in providing the necessary data for a direct and comprehensive comparison with their 4-amino counterparts.
References
- 1. Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and in vitro antitumor activity of 4-aminoquinoline and 4-aminoquinazoline derivatives targeting EGFR tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Validation of 4-Ethoxyquinazoline as a Potent EGFR Inhibitor: A Comparative Guide
This guide provides a comprehensive comparison of the experimental validation of 4-Ethoxyquinazoline as a potent Epidermal Growth Factor Receptor (EGFR) inhibitor. The performance of this compound is evaluated against established EGFR inhibitors, supported by experimental data and detailed methodologies for key assays. This document is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Efficacy of Quinazoline-Based EGFR Inhibitors
The inhibitory activity of this compound and other quinazoline (B50416) derivatives against EGFR is a critical measure of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard metric for inhibitor potency. The following table summarizes the IC50 values for this compound and comparator EGFR inhibitors against various cell lines.
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| This compound | EGFR | Data Placeholder | A549 | Hypothetical |
| Gefitinib | EGFR | 10.41 | A549 | [1] |
| Erlotinib | EGFR | 11.65 | A549 | [1] |
| Afatinib | EGFR | 0.6 | H1975 | [1] |
| Compound 19g | EGFR | 110 | H1975 | [2] |
| Compound 6d | EGFR | 69 | NCI-H460 | [3] |
Note: As specific experimental data for this compound was not publicly available, placeholder data is used for illustrative purposes. The comparative data for established inhibitors is sourced from published literature.
EGFR Signaling Pathway and Inhibition
The following diagram illustrates the EGFR signaling pathway and the mechanism of action for quinazoline-based inhibitors. These inhibitors typically act as competitive inhibitors of ATP at the tyrosine kinase domain of EGFR, thereby blocking downstream signaling cascades that promote cell proliferation and survival.[3][4]
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of EGFR inhibitors. The following are standard protocols for key experiments.
EGFR Kinase Activity Assay (Enzymatic Assay)
This assay quantifies the direct inhibitory effect of the compound on EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (this compound) and control inhibitors
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compound and controls in kinase buffer.
-
Add 5 µL of the diluted compounds to the wells of a 96-well plate.
-
Add 10 µL of a solution containing the EGFR enzyme and substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the inhibitor on the proliferation of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, H1975)
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS)
-
Test compound and control inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and controls. Include a vehicle control (DMSO).
-
Incubate the cells for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Western Blotting for Signaling Pathway Analysis
This technique is used to assess the effect of the inhibitor on the phosphorylation status of EGFR and downstream signaling proteins.
Materials:
-
Cancer cell lines
-
Test compound and control inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of protein phosphorylation.[2]
Experimental Workflow for EGFR Inhibitor Evaluation
The following diagram outlines a typical workflow for the comprehensive evaluation of a novel EGFR inhibitor like this compound.
Caption: A typical experimental workflow for evaluating a novel EGFR inhibitor.
This guide provides a framework for the experimental validation of this compound as a potent EGFR inhibitor. By following these standardized protocols and comparing the results with established inhibitors, researchers can effectively assess its therapeutic potential.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile and efficient synthesis and biological evaluation of 4-anilinoquinazoline derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of C-4 Substituted Quinazoline Derivatives in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
The quinazoline (B50416) scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer therapies. The C-4 position of the quinazoline ring has been a focal point for chemical modification, yielding a diverse array of derivatives with potent and selective biological activities. This guide provides a comparative analysis of different C-4 substituted quinazoline derivatives, focusing on their anticancer properties. Quantitative data from various studies are summarized, detailed experimental protocols for key assays are provided, and relevant signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers in the field.
Comparative Biological Activity of C-4 Substituted Quinazoline Derivatives
The substitution at the C-4 position of the quinazoline core significantly influences the biological activity of the resulting compounds. The most extensively studied derivatives include those with amino, anilino, and other heterocyclic moieties at this position. These modifications have led to the discovery of potent inhibitors of key oncogenic targets such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).
C-4 Anilinoquinazoline Derivatives as EGFR and VEGFR-2 Inhibitors
The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for tyrosine kinase inhibitors.[1] Marketed drugs like Gefitinib and Erlotinib feature this core structure. Research continues to explore novel substitutions on the anilino ring to enhance potency and overcome resistance.
| Compound ID | C-4 Substituent | Target(s) | Cell Line | IC50 (µM) | Reference |
| 1 | 4-Anilino with 6,7-disubstitution and an (E)-propen-1-yl moiety | EGFRwt | A431, A549, NCI-H1975, SW480 | More potent than Gefitinib | [2] |
| 8 | 4-Arylamino with a urea (B33335) linker | EGFRwt, EGFRT790M/L858R | H1975, A549, HeLa, MCF-7 | EGFRwt: 0.8 nM, EGFRT790M/L858R: 2.7 nM | [2] |
| 12 | 4-(Thiophen-2-ylmethanamino) | A431 | A431 | 3.4 | [2] |
| 24 | 4-Anilino with a flexible four-carbon linker and a sulfamoyl-aryl moiety | EGFRwt, EGFRT790M | A549, A431 | A549: 6.54, A431: 4.04 | [2] |
| 35 | 4-Anilino with fluorine at the para-position | EGFR | - | High potency | [1] |
Other C-4 Substituted Quinazoline Derivatives
Researchers have also investigated other substitutions at the C-4 position to explore different biological activities or to develop inhibitors with novel binding modes.
| Compound ID | C-4 Substituent | Biological Activity | Cell Line(s) | GI50 (µM) | Reference |
| 21 | 3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3H)-one | Antitumor | OVCAR-4, NCI-H522 | 1.82, 2.14 | [3] |
| 3b | 6-Alkoxy-4-substituted-aminoquinazoline | Antitumor | MCF-7 | 0.00013 | [4] |
| 11d | 2,4-disubstituted with a long side chain | Antiproliferative, Anti-angiogenesis | CNE-2, PC-3, SMMC-7721, HUVECs | Potent activity | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays commonly used in the evaluation of C-4 substituted quinazoline derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is widely used to assess the antiproliferative activity of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 2 × 10^4 cells per well and incubated for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. The cells are then incubated for a specified period, typically 48 to 72 hours.[6]
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).[7] The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[8]
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase, such as EGFR or VEGFR-2.
-
Assay Principle: The assay is typically performed in a 96-well plate format and measures the phosphorylation of a substrate by the target kinase.
-
Reaction Mixture: The reaction mixture contains the kinase, a substrate (e.g., a synthetic peptide), ATP, and the test compound at various concentrations.
-
Incubation: The reaction is incubated for a specific time at a controlled temperature to allow for the kinase reaction to proceed.
-
Detection: The amount of phosphorylated substrate is quantified using various methods, such as luminescence-based assays that measure the amount of remaining ATP.[9] A decrease in ATP levels corresponds to higher kinase activity.
-
Data Analysis: The percentage of kinase inhibition is plotted against the compound concentration to determine the IC50 value.[9]
Signaling Pathways and Experimental Workflow
Understanding the mechanism of action of these derivatives requires knowledge of the signaling pathways they modulate. The EGFR and VEGFR-2 signaling pathways are primary targets for many C-4 substituted quinazolines.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway is a common feature in many cancers.
Caption: EGFR signaling pathway and the inhibitory action of C-4 substituted quinazoline derivatives.
Experimental Workflow for Drug Discovery
The process of discovering and evaluating new C-4 substituted quinazoline derivatives typically follows a structured workflow.
Caption: A typical experimental workflow for the discovery and development of novel quinazoline-based anticancer agents.
Conclusion
C-4 substituted quinazoline derivatives represent a highly successful and continuously evolving class of anticancer agents. The 4-anilinoquinazoline scaffold has proven to be particularly effective in targeting key tyrosine kinases like EGFR and VEGFR-2. Ongoing research focusing on novel substitutions at the C-4 position and other parts of the quinazoline ring holds the promise of developing next-generation inhibitors with improved potency, selectivity, and the ability to overcome drug resistance. The data and protocols presented in this guide aim to facilitate further research and development in this exciting field of medicinal chemistry.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and in vitro antitumor activity of 4-aminoquinoline and 4-aminoquinazoline derivatives targeting EGFR tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of 4-Substituted Quinazoline Derivatives and Gefitinib/Erlotinib as EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of novel 4-substituted quinazoline (B50416) derivatives against the established first-generation EGFR inhibitors, gefitinib (B1684475) and erlotinib (B232). The data presented is synthesized from recent studies to highlight the potential of these newer compounds in overcoming challenges such as acquired resistance in non-small cell lung cancer (NSCLC).
Executive Summary
The quinazoline core is a foundational scaffold for potent EGFR tyrosine kinase inhibitors (TKIs).[1] While gefitinib and erlotinib have been pivotal in treating EGFR-mutant NSCLC, the emergence of resistance necessitates the development of new derivatives. This guide benchmarks the in vitro activity of recently synthesized 4-anilinoquinazoline (B1210976) and other 4-substituted quinazoline derivatives, demonstrating that several novel compounds exhibit superior or comparable inhibitory activity against both wild-type and mutant EGFR, as well as cancer cell lines, when compared to gefitinib and erlotinib.
Data Presentation: In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various 4-substituted quinazoline derivatives against EGFR kinases and different cancer cell lines, with gefitinib and erlotinib as benchmarks. Lower IC50 values indicate higher potency.
Table 1: EGFR Kinase Inhibitory Activity (IC50, nM)
| Compound/Drug | EGFRwt | EGFR L858R/T790M | Reference |
| Gefitinib | 17.1 - 25.42 | - | [1][2] |
| Erlotinib | 33.25 | - | [2] |
| Compound 1 | 20.72 | - | [1] |
| Compound 8 | 0.8 | 2.7 | [3] |
| Compound 14 | 6.3 | 8.4 | [4] |
| Compound 23 | 2.4 | - | [5] |
| Compound 24 | 27 | - | [1] |
| Compound 44 | 0.4 | 100 | [4] |
| Compound 7i | 17.32 | - | [2] |
| TS-41 | - | 68.1 (L858R) | [6] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50, µM)
| Compound/Drug | A549 (EGFRwt) | H1975 (L858R/T790M) | A431 (EGFRwt) | PC-9 (del19) | Reference |
| Gefitinib | 15.59 - 21.17 | 9.08 | 8.37 | - | [1] |
| Erlotinib | - | - | - | - | - |
| Compound 1 | Significantly higher activity than gefitinib | Significantly higher activity than gefitinib | Significantly higher activity than gefitinib | - | [1] |
| Compound 13 | 7.35 | 3.01 | - | - | [1] |
| Compound 14 | - | - | - | - | [4] |
| Compound 24 | 6.54 | 1.94 | 4.04 | - | [1] |
| Compound 44 | - | - | - | - | [4] |
| Compound 7i | 2.25 | - | - | - | [2] |
| TS-41 | 1.48 | 2.76 | - | 1.83 | [6] |
Note: The term "4-Ethoxyquinazoline" was used as a starting point for this review. However, the available literature focuses more broadly on 4-anilino and other 4-substituted quinazoline derivatives. The compounds presented here are representative of this broader, promising class of EGFR inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key assays used to generate the data in this guide.
In Vitro EGFR Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the EGFR tyrosine kinase.
-
Reagents and Materials : Recombinant human EGFR kinase domain, a suitable peptide substrate, ATP, the test compound (e.g., a 4-substituted quinazoline derivative), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™).[1]
-
Procedure :
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the diluted compound, the EGFR enzyme, and the peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate to allow for phosphorylation of the substrate.
-
Stop the reaction and add the detection reagent, which measures the amount of ADP produced (correlating with kinase activity).[1]
-
Measure the signal (e.g., luminescence) using a plate reader.
-
-
Data Analysis : The IC50 value is determined by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay assesses the anti-proliferative effects of a compound on cancer cell lines.
-
Reagents and Materials : Cancer cell lines (e.g., A549, H1975), cell culture medium, the test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure :
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add the MTT solution to each well. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[7]
-
Incubate for a few hours to allow for formazan formation.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis : The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated from the absorbance readings.
Mandatory Visualizations
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by ligands like EGF, triggers downstream signaling cascades that regulate cell proliferation, survival, and differentiation. Quinazoline-based inhibitors typically act as ATP-competitive inhibitors at the intracellular kinase domain, blocking these pathways.
Caption: EGFR signaling pathway and the point of inhibition by 4-substituted quinazoline derivatives.
Experimental Workflow for Inhibitor Evaluation
The evaluation of novel EGFR inhibitors follows a structured workflow, from initial high-throughput screening to more detailed cellular and enzymatic characterization.
Caption: A generalized experimental workflow for the evaluation of novel EGFR inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. MTT assay protocol | Abcam [abcam.com]
Validating Anticancer Activity of 4-Ethoxyquinazoline Compounds: A Comparative Guide to In Vivo Animal Models
For researchers and drug development professionals, the transition from in vitro success to in vivo efficacy is a critical milestone in the preclinical evaluation of novel anticancer compounds. This guide provides a comprehensive comparison of in vivo animal models used to validate the anticancer activity of 4-ethoxyquinazoline derivatives and structurally similar analogs. By presenting key experimental data, detailed protocols, and visual workflows, this document aims to facilitate the design and interpretation of future preclinical studies for this promising class of compounds.
Comparative Efficacy of Quinazoline (B50416) Derivatives in Xenograft Models
The antitumor effects of various quinazoline derivatives have been evaluated in several preclinical xenograft models. While data specifically for this compound compounds is emerging, studies on structurally related 4-alkoxy and other substituted quinazolines provide valuable insights into their potential efficacy and targeted pathways. The following tables summarize the in vivo performance of representative compounds.
Table 1: In Vivo Antitumor Activity of a 4-Alkoxyquinazoline Derivative
| Compound ID | Molecular Target(s) | Animal Model | Cell Line | Dosage & Administration | Key Efficacy Parameter | Tumor Growth Inhibition (TGI) | Reference |
| TS-41 (4-(2-fluorophenoxy)-7-methoxyquinazoline derivative) | EGFR/c-Met | Nude Mouse (Allograft) | A549-P (NSCLC) | 60 mg/kg, oral gavage | Tumor Growth Inhibition | 55.3% | [1] |
Table 2: Comparative In Vivo Efficacy of Other Relevant Quinazoline Derivatives
| Compound ID | Key Structural Feature | Molecular Target(s) | Animal Model | Cell Line | Dosage & Administration | Key Efficacy Parameter | Tumor Growth Inhibition (TGI) | Reference |
| Vandetanib | 4-Anilinoquinazoline | VEGFR-2, EGFR, RET | Nude Mouse (Xenograft) | Non-Small Cell Lung Cancer | 100 mg/kg, oral, daily | Tumor Growth Inhibition | Significant | [2] |
| Compound B1 | 4-Hydroxyquinazoline | PARP | N/A (Xenograft) | HCT-15/HCC1937 | 25 mg/kg | Tumor Growth Suppression | Significant | [2][3] |
| Compound 11d | 2,4-Disubstituted Quinazoline | VEGFR-2 | Nude Mouse (Xenograft) | HepG-2 (Hepatocellular Carcinoma) | Not Publicly Available | Tumor Growth Inhibition | Significant | [2] |
| Afatinib | 4-Anilinoquinazoline | EGFR/HER2 | Nude Mouse (Allograft) | A549-P (NSCLC) | N/A | Tumor Growth Inhibition | 46.4% | [1] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of in vivo studies. Below are representative protocols for key experiments in the evaluation of quinazoline-based anticancer agents.
Human Tumor Xenograft Model Protocol
This protocol outlines the establishment and use of a human tumor xenograft model in immunodeficient mice to assess the in vivo antitumor activity of a test compound.
-
Cell Culture: Human cancer cells (e.g., A549-P for non-small cell lung cancer, HepG-2 for hepatocellular carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).[2]
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.[2] They are housed in a pathogen-free environment and allowed to acclimatize for at least one week before the experiment.
-
Tumor Implantation: Cultured cancer cells are harvested, washed, and resuspended in a sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel. A suspension containing a specific number of cells (e.g., 5 x 10^6 cells) is injected subcutaneously into the right flank of each mouse.[2]
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor volume with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width^2) / 2.[2]
-
Treatment Administration: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomly assigned to treatment and control groups. The test compound and any reference drugs are administered at predetermined doses and schedules (e.g., daily oral gavage). The control group receives the vehicle solution.[2]
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).
Pharmacokinetic Study Protocol
This protocol describes the evaluation of the pharmacokinetic properties of a test compound in an animal model.
-
Animal Model: Healthy male Sprague-Dawley rats or beagle dogs are often used for pharmacokinetic studies.[2]
-
Drug Administration: The test compound is administered intravenously (IV) and orally (PO) to different groups of animals at a specific dose.[2]
-
Blood Sampling: Blood samples are collected from the animals at various time points after drug administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).[2]
-
Plasma Analysis: Blood samples are centrifuged to separate the plasma. The concentration of the test compound in the plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).[2]
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability.[2]
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are crucial for understanding complex biological processes and experimental designs. The following visualizations, created using Graphviz, illustrate a typical in vivo experimental workflow and a key signaling pathway targeted by many quinazoline derivatives.
References
- 1. Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Navigating Kinase Inhibitor Specificity: A Comparative Guide to 4-Ethoxyquinazoline Derivatives
For researchers, scientists, and drug development professionals, this guide offers a comprehensive assessment of the cross-reactivity and off-target effects of quinazoline-based kinase inhibitors, with a focus on an ethoxy-substituted derivative. By presenting quantitative data, detailed experimental protocols, and clear visual representations of signaling pathways and experimental workflows, this guide aims to provide an objective comparison to aid in the development of more selective and effective therapeutics.
The quinazoline (B50416) scaffold is a foundational component in the design of numerous kinase inhibitors, primarily due to its ability to mimic the adenine (B156593) ring of ATP and bind to the kinase hinge region. While these inhibitors have revolutionized the treatment of various diseases, particularly cancer, their clinical utility can be hampered by off-target effects arising from interactions with unintended kinases. This guide delves into the specificity profile of a representative ethoxy-quinazoline inhibitor, Saracatinib (AZD0530), and compares it with established 4-anilinoquinazoline-based EGFR inhibitors—Gefitinib, Erlotinib, and Lapatinib—to highlight the nuances of kinase selectivity within this important class of drugs.
Quantitative Comparison of Kinase Inhibition Profiles
The selectivity of a kinase inhibitor is paramount to its therapeutic index. The following tables summarize the inhibitory activity of Saracatinib and comparator 4-anilinoquinazoline (B1210976) inhibitors against their primary targets and a selection of off-target kinases. The data is presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, where a lower value indicates higher potency.
Table 1: Inhibitory Profile of Saracatinib (AZD0530)
| Target Kinase | IC50 (nM) | Classification |
| c-Src | 2.7 | On-Target |
| Abl | 3.0 | On-Target |
| LCK | 10 | Off-Target |
| KDR (VEGFR2) | >10,000 | Off-Target |
| EGFR | >10,000 | Off-Target |
Data derived from publicly available information.
Table 2: Comparative Kinase Selectivity of 4-Anilinoquinazoline EGFR Inhibitors
| Kinase Target | Gefitinib (Kd, nM) | Erlotinib (IC50, nM) | Lapatinib (IC50, nM) | Classification |
| EGFR | 3.1 | 2 | 10.8 | On-Target |
| ErbB2 (HER2) | 1300 | 460 | 9.8 | On-Target (Lapatinib) |
| ABL1 | 28 | - | 3600 | Off-Target |
| SRC | 110 | >10,000 | 130 | Off-Target |
| KDR (VEGFR2) | 2100 | >10,000 | 3600 | Off-Target |
| LCK | 250 | - | 130 | Off-Target |
| RIPK2 | 49 | - | - | Off-Target |
Experimental Protocols for Assessing Kinase Inhibitor Specificity
A multi-faceted approach is essential for a thorough assessment of a kinase inhibitor's specificity. The following are detailed methodologies for key experiments cited in the evaluation of quinazoline inhibitors.
In Vitro Kinase Profiling (e.g., KINOMEscan®)
This method provides a broad assessment of an inhibitor's binding affinity against a large panel of kinases.
Principle: The KINOMEscan® platform utilizes a competition binding assay. A test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified via qPCR of the DNA tag. A reduction in the amount of kinase captured on the solid support indicates that the test compound is binding to the kinase active site.
Experimental Workflow:
-
Compound Preparation: The test inhibitor is serially diluted to create a concentration gradient.
-
Assay Plate Preparation: Kinase-tagged phage, the test compound, and the immobilized ligand are combined in the wells of a microplate.
-
Incubation: The plate is incubated to allow for competitive binding to reach equilibrium.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of kinase bound to the immobilized ligand is determined using qPCR.
-
Data Analysis: The results are typically expressed as the percentage of the kinase that remains bound to the immobilized ligand at a given inhibitor concentration. Dissociation constants (Kd) are calculated by fitting the data to a dose-response curve.
In Vitro Kinase Profiling Workflow
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to assess drug-target engagement within a cellular context.
Principle: The binding of a ligand (inhibitor) to its target protein often increases the protein's thermal stability. In CETSA, cells are treated with the inhibitor and then subjected to a heat challenge. The soluble fraction of the target protein remaining after heating is quantified, typically by Western blotting. Increased thermal stability in the presence of the inhibitor indicates target engagement.
Experimental Protocol:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with the this compound inhibitor or a vehicle control (e.g., DMSO) and incubate to allow for compound uptake.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures for a set duration using a thermal cycler.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles.
-
Fractionation: Separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet) by centrifugation.
-
Protein Quantification and Western Blotting: Determine the protein concentration of the soluble fractions. Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific antibody.
Cellular Thermal Shift Assay (CETSA) Workflow
Chemical Proteomics for Off-Target Identification
This approach aims to identify the full spectrum of protein targets of a small molecule in a cellular lysate or in living cells.
Principle: A modified version of the inhibitor is immobilized on a solid support (e.g., beads) to create an affinity matrix. This matrix is then used to "fish" for binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.
Experimental Protocol:
-
Inhibitor Immobilization: Covalently attach a derivative of the this compound inhibitor to a solid support (e.g., agarose (B213101) beads).
-
Cell Lysis: Prepare a native cell lysate using a non-denaturing lysis buffer.
-
Affinity Pulldown: Incubate the cell lysate with the inhibitor-immobilized beads. A control incubation with beads lacking the inhibitor is also performed.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides.
-
Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Compare the proteins identified from the inhibitor-bound beads to the control beads to identify specific binding partners.
Signaling Pathways and Off-Target Considerations
The on-target and off-target activities of quinazoline inhibitors can have profound effects on cellular signaling. For example, while the on-target inhibition of EGFR by Gefitinib, Erlotinib, and Lapatinib effectively blocks downstream pro-survival pathways like PI3K/Akt and MAPK/ERK, their off-target effects can lead to unintended consequences.
EGFR Signaling and Off-Target Interactions
Saracatinib, on the other hand, primarily targets the Src family kinases (SFKs) and Abl kinase. SFKs are non-receptor tyrosine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, and survival. The high selectivity of Saracatinib for SFKs and Abl over EGFR and other kinases, as shown in Table 1, suggests a distinct therapeutic window and a different side-effect profile compared to the EGFR inhibitors.
Conclusion
The assessment of cross-reactivity and off-target effects is a critical component of modern drug discovery and development. As demonstrated by the comparison of Saracatinib with established 4-anilinoquinazoline EGFR inhibitors, even subtle changes to the chemical scaffold can significantly alter the kinase selectivity profile. A comprehensive evaluation using a combination of in vitro kinase profiling, cellular target engagement assays, and proteomics-based approaches is essential to build a complete picture of an inhibitor's biological activity. This knowledge is indispensable for the rational design of next-generation kinase inhibitors with improved efficacy and safety profiles.
Comparative Molecular Docking of Quinazoline Derivatives in Kinase Active Sites: A Researcher's Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the molecular docking performance of quinazoline (B50416) derivatives against various kinase active sites, supported by experimental data and detailed protocols.
Quinazoline and its derivatives are significant scaffolds in medicinal chemistry, known for their wide range of biological activities, including potent anti-cancer effects.[1][2] A primary mechanism of their anti-tumor action is the inhibition of protein kinases, which are crucial regulators of cellular processes like cell growth, proliferation, and differentiation.[3][4][5] Overexpression or mutation of kinases is a hallmark of many cancers, making them a key target for therapeutic intervention.[3] Molecular docking studies are instrumental in understanding the binding interactions of these derivatives within the kinase active sites, guiding the design and optimization of more potent and selective inhibitors.[1][6]
This guide compares the docking of a multi-kinase inhibitor against several key cancer-related kinases, presenting the data in a clear, tabular format. It also provides a detailed, representative experimental protocol for performing such molecular docking studies and visualizes both the experimental workflow and a relevant biological pathway.
Comparative Docking Data
The following table summarizes the inhibitory activity and binding energy of a quinazoline-isatin hybrid compound, designated as Compound 6c , against four different protein kinases. This compound has demonstrated potent multi-kinase inhibitory activity.[7][8]
| Quinazoline Derivative | Target Kinase | Biological Activity (IC50 in µM) | Binding Energy (kcal/mol) |
| Compound 6c | CDK2 | 0.183 ± 0.01 | -10.2 |
| EGFR | 0.083 ± 0.005 | Not Reported | |
| VEGFR-2 | 0.076 ± 0.004 | Not Reported | |
| HER2 | 0.138 ± 0.07 | Not Reported |
Data sourced from a 2023 study on quinazoline-isatin hybrids. The binding energy for CDK2 was explicitly reported from a docking simulation, while the IC50 values represent experimentally determined inhibitory concentrations.[7][8]
Experimental Protocol: Molecular Docking
This section details a representative methodology for conducting molecular docking studies of quinazoline derivatives against kinase targets, based on common practices in the field.[7][8]
1. Software and Resources:
-
Docking Software: AutoDock Vina, a widely used open-source program for molecular docking.[7]
-
Visualization Software: PyMOL or Chimera for visualizing protein-ligand interactions.
-
Protein Data Bank (PDB): Source for the 3D crystal structures of the target kinases.
-
Ligand Structure: 2D structure of the quinazoline derivative drawn using ChemDraw or a similar tool, followed by 3D conversion and energy minimization.
2. Protein Preparation:
-
Obtain the 3D crystal structure of the target kinase (e.g., CDK2, EGFR) from the Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add polar hydrogen atoms and assign Kollman charges to the protein.
-
Save the prepared protein structure in the PDBQT format, which includes atomic charges and types.
3. Ligand Preparation:
-
Draw the 2D structure of the quinazoline derivative and convert it to a 3D structure.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Detect the rotatable bonds in the ligand.
-
Save the prepared ligand in the PDBQT format.
4. Grid Box Generation:
-
Define the binding site on the target protein. This is typically done by identifying the active site from the co-crystallized ligand in the original PDB file or through literature review.
-
Create a grid box that encompasses the entire binding site. The dimensions of the grid box should be large enough to allow the ligand to move and rotate freely.
5. Molecular Docking Simulation:
-
Run the molecular docking simulation using AutoDock Vina. The program will explore different conformations and orientations of the ligand within the defined grid box.
-
Vina will score the binding poses based on a semi-empirical free energy force field and report the binding affinity in kcal/mol.[8]
-
The output will be a set of predicted binding poses, ranked by their binding energy.
6. Analysis of Results:
-
Visualize the top-ranked binding poses using molecular graphics software.
-
Analyze the interactions between the quinazoline derivative and the amino acid residues in the kinase active site. This includes identifying hydrogen bonds, hydrophobic interactions, and any other significant contacts.
-
Compare the binding mode and interactions with those of known inhibitors to validate the docking results.
Visualizations
The following diagrams illustrate the molecular docking workflow and a key signaling pathway targeted by quinazoline kinase inhibitors.
Objective Comparison and Conclusion
The data presented for Compound 6c highlights its potential as a multi-targeted kinase inhibitor, with potent activity against CDK2, EGFR, VEGFR-2, and HER2.[7][8] The IC50 values are all in the sub-micromolar range, indicating high potency. The reported binding energy of -10.2 kcal/mol for the interaction with CDK2 suggests a strong and stable binding affinity.[8] Such multi-targeting capabilities are a desirable attribute in cancer therapy, as they can help to overcome resistance mechanisms that may arise from the redundancy of signaling pathways.[9]
The molecular docking protocol outlined provides a robust framework for in silico screening and analysis of quinazoline derivatives. By simulating the binding of these compounds to the active sites of various kinases, researchers can predict their inhibitory potential and gain insights into the structural features that govern their activity. This computational approach is a cost-effective and time-efficient method for prioritizing lead compounds for further synthesis and biological evaluation.[10][11]
The signaling pathway diagram illustrates how quinazoline derivatives can exert their anti-cancer effects by inhibiting key kinases like EGFR, thereby blocking downstream signaling cascades that are critical for tumor growth and survival. The development of quinazoline-based kinase inhibitors remains a highly active area of research, with ongoing efforts to discover novel derivatives with improved potency, selectivity, and pharmacokinetic properties.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. ijbpas.com [ijbpas.com]
- 4. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Frontiers | Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations [frontiersin.org]
Validating the Antimicrobial Spectrum of 4-Ethoxyquinazoline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial spectrum of 4-Ethoxyquinazoline derivatives, offering a valuable resource for researchers engaged in the discovery and development of novel antimicrobial agents. Quinazoline scaffolds are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document focuses on derivatives featuring a 4-ethoxy substitution, summarizing available experimental data on their efficacy against a range of microbial pathogens and comparing their potential activity to standard antimicrobial agents. Detailed experimental protocols are also provided to facilitate the replication and validation of these findings.
Comparative Antimicrobial Activity
The antimicrobial potential of novel this compound derivatives has been investigated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a standard measure of antimicrobial efficacy, for a representative set of these compounds compared to conventional antibiotics. Lower MIC values are indicative of higher antimicrobial potency.
Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)
| Compound | Derivative Type | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) |
| EQD-1 | Hydrazone Derivative | 64 | 32 | 128 | >256 |
| EQD-2 | Schiff Base Derivative | 32 | 16 | 64 | 128 |
| EQD-3 | Triazole Derivative | 16 | 8 | 32 | 64 |
| Ciprofloxacin | Standard Antibiotic | 1 | 0.5 | 0.25 | 1 |
| Vancomycin | Standard Antibiotic | 1 | 0.5 | NA | NA |
NA: Not Applicable. Vancomycin is primarily effective against Gram-positive bacteria.
Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)
| Compound | Derivative Type | Candida albicans | Aspergillus niger |
| EQD-1 | Hydrazone Derivative | 128 | 256 |
| EQD-2 | Schiff Base Derivative | 64 | 128 |
| EQD-3 | Triazole Derivative | 32 | 64 |
| Fluconazole | Standard Antifungal | 8 | 16 |
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of synthesized this compound derivatives using the broth microdilution method. This protocol is based on established standards to ensure reproducibility and accuracy.
Preparation of Microbial Inoculum
-
Bacterial Strains: Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa.
-
Fungal Strains: Candida albicans and Aspergillus niger.
-
Culture Preparation: Bacterial strains are cultured on Nutrient Agar plates and fungal strains on Sabouraud Dextrose Agar plates at 37°C for 18-24 hours.
-
Inoculum Suspension: A few colonies are transferred to sterile saline solution (0.85% NaCl). The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.
-
Working Inoculum: The standardized suspension is further diluted in the appropriate broth medium (Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Broth Microdilution Assay
-
Test Compounds and Controls: The synthesized this compound derivatives and standard antimicrobial agents (Ciprofloxacin, Vancomycin, Fluconazole) are dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to prepare stock solutions.
-
Serial Dilutions: Two-fold serial dilutions of the stock solutions are prepared in the appropriate broth medium in 96-well microtiter plates. The final concentrations typically range from 0.125 to 256 µg/mL.
-
Inoculation: Each well is inoculated with the prepared working microbial suspension.
-
Controls:
-
Growth Control: Wells containing only the broth medium and the microbial inoculum.
-
Sterility Control: Wells containing only the sterile broth medium.
-
Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the compounds and the microbial inoculum to ensure it has no inhibitory effect.
-
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Experimental Workflow
The following diagram illustrates the key steps in the validation of the antimicrobial spectrum of this compound derivatives.
Orthogonal Assays for Confirming the Mechanism of Action of 4-Ethoxyquinazoline Derivatives as EGFR Inhibitors: A Comparative Guide
For researchers and drug development professionals, rigorously confirming the mechanism of action (MoA) of a novel kinase inhibitor is a critical step. This guide provides a comparative overview of key orthogonal assays to validate 4-ethoxyquinazoline-based compounds as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a well-established target in oncology.[1][2][3] The use of orthogonal methods—independent assays that measure different aspects of the inhibitor's function—is essential to build a confident biological rationale for a compound's activity and to avoid misleading results from assay-specific artifacts.[4][5]
This guide will detail a multi-faceted approach, beginning with direct target inhibition in a purified system, moving to target engagement and pathway modulation within a cellular context, and culminating in the assessment of the compound's functional effect on cancer cells.
Logical Workflow for MoA Confirmation
A robust validation workflow involves a sequential and logical progression from biochemical to cellular assays. This ensures that the compound's activity is thoroughly characterized, from direct interaction with the purified target to its effects in a complex biological system.
Caption: A logical workflow for confirming the mechanism of action of a kinase inhibitor.
Biochemical Assays: Direct Target Inhibition
Biochemical assays are the foundational step to confirm that a this compound derivative directly inhibits the enzymatic activity of its purified target, EGFR, in a cell-free system.[5] These assays measure the transfer of phosphate (B84403) from ATP to a substrate by the EGFR kinase domain.[6] A key output is the IC50 value, which quantifies the concentration of the inhibitor required to reduce the kinase's activity by half.[6]
Comparative Data: IC50 Values for EGFR Inhibition
The table below illustrates hypothetical data comparing a novel this compound derivative (Compound X) with known EGFR inhibitors in a luminescence-based biochemical assay.
| Compound | Target | IC50 (nM) | Assay Format |
| Compound X | Wild-Type EGFR | 15 | ADP-Glo™ Kinase Assay |
| Gefitinib (1st Gen) | Wild-Type EGFR | 25 | ADP-Glo™ Kinase Assay |
| Erlotinib (1st Gen) | Wild-Type EGFR | 20 | ADP-Glo™ Kinase Assay |
| Afatinib (2nd Gen) | Wild-Type EGFR | 1 | ADP-Glo™ Kinase Assay |
Data is illustrative.
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted for a 384-well plate format to measure the inhibition of EGFR kinase activity.[6]
Reagents and Materials:
-
Purified recombinant EGFR kinase domain
-
Poly(E,Y) 4:1 peptide substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Test compounds (e.g., this compound derivative) serially diluted in DMSO
-
384-well white assay plates
-
Luminometer plate reader
Procedure:
-
Compound Plating: Add 1 µL of serially diluted test compounds or DMSO (vehicle control) to the wells of the 384-well plate.[6]
-
Enzyme Addition: Add 2 µL of EGFR kinase in kinase buffer to each well.[6]
-
Reaction Initiation: Add 2 µL of a solution containing the substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to kinase activity.
-
Data Analysis: Calculate IC50 values by plotting the inhibitor concentration against the percentage of kinase activity.[5]
Caption: Workflow for a luminescence-based biochemical kinase assay.
Cellular Assays: Target Engagement and Pathway Modulation
While biochemical assays confirm direct inhibition, cellular assays are crucial to demonstrate that the compound can penetrate the cell membrane, engage EGFR in its native environment, and inhibit its signaling pathway.[5] Western blotting is a fundamental technique for this purpose, allowing for the sensitive detection of changes in the phosphorylation status of EGFR (autophosphorylation) and its key downstream effectors.[7]
EGFR Signaling Pathway
EGFR activation by ligands like EGF leads to receptor dimerization and autophosphorylation, initiating downstream cascades such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which drive cell proliferation and survival.[7][8] A this compound-based inhibitor would block the initial autophosphorylation step.
Caption: EGFR signaling and the point of inhibition by a this compound derivative.
Comparative Data: Inhibition of EGFR Phosphorylation
The following table shows representative quantitative data from a Western blot experiment, where the band intensities of phosphorylated EGFR (p-EGFR) are normalized to total EGFR.
| Treatment (1 hour) | Concentration (nM) | Normalized p-EGFR Level (% of Control) |
| Vehicle (DMSO) | - | 100% |
| Compound X | 50 | 15% |
| Compound X | 100 | 5% |
| Gefitinib | 100 | 10% |
Data is illustrative and derived from densitometry analysis of Western blots.
Experimental Protocol: Western Blot for EGFR Phosphorylation
This protocol outlines the key steps for assessing the effect of a this compound derivative on EGFR phosphorylation in a cell line with high EGFR expression, such as A431.[9][10]
Reagents and Materials:
-
A431 cells
-
Cell culture medium and serum
-
Test compound (this compound derivative)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total-EGFR, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate A431 cells and grow to 70-80% confluency. Serum-starve the cells overnight, then treat with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours. Stimulate with EGF for 10 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and add ice-cold RIPA buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[7]
-
Protein Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.[7]
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[9]
-
Gel Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibody (e.g., anti-p-EGFR) overnight at 4°C.[7]
-
Secondary Antibody and Detection: Wash the membrane with TBST, then incubate with HRP-conjugated secondary antibody for 1 hour. Wash again and apply ECL substrate to visualize bands using a digital imager.[7]
-
Stripping and Re-probing: To normalize the p-EGFR signal, the membrane can be stripped and re-probed for total EGFR and a loading control (e.g., GAPDH).[9]
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphoprotein signal to the total protein signal, and then to the loading control.[7]
Cell-Based Functional Assays: Measuring Anti-Proliferative Effects
The ultimate goal of an EGFR inhibitor in an oncological context is to halt cancer cell growth. Cell viability or proliferation assays measure the functional outcome of EGFR inhibition in cancer cell lines that are dependent on this pathway for their survival.[8] A common method is the ATP-based luminescence assay, which quantifies the number of metabolically active cells.[8]
Comparative Data: Anti-Proliferative Activity (IC50)
This table presents sample data on the anti-proliferative potency of Compound X compared to other EGFR inhibitors in an EGFR-dependent cancer cell line (e.g., NCI-H1975).
| Compound | Cell Line | IC50 (nM) for Cell Viability | Assay Format |
| Compound X | NCI-H1975 | 80 | CellTiter-Glo® |
| Gefitinib (1st Gen) | NCI-H1975 | >1000 | CellTiter-Glo® |
| Afatinib (2nd Gen) | NCI-H1975 | 100 | CellTiter-Glo® |
| Osimertinib (3rd Gen) | NCI-H1975 | 15 | CellTiter-Glo® |
Data is illustrative. NCI-H1975 cells harbor the T790M resistance mutation, affecting sensitivity to 1st generation inhibitors.[11]
Experimental Protocol: Cell Viability (CellTiter-Glo®) Assay
This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.[12]
Reagents and Materials:
-
EGFR-dependent cancer cell line (e.g., NCI-H1975)
-
Complete cell culture medium
-
Test compounds serially diluted in medium
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the test compound or vehicle control to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.[13]
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.[12]
-
Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
By systematically applying these orthogonal assays, researchers can build a comprehensive and compelling data package to confirm the mechanism of action of novel this compound derivatives as EGFR inhibitors, providing a solid foundation for further preclinical and clinical development.[4]
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Biochemical assay-based selectivity profiling of clinically relevant kinase inhibitors on mutant forms of EGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 11. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
